molecular formula C19H19Cl2NO8 B15561382 Pyralomicin 2b

Pyralomicin 2b

Cat. No.: B15561382
M. Wt: 460.3 g/mol
InChI Key: SPSRDZBVBMKJEI-JUTSKPLTSA-N
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Description

Pyralomicin 2b is a member of chromones.
This compound has been reported in Nonomuraea spiralis with data available.

Properties

Molecular Formula

C19H19Cl2NO8

Molecular Weight

460.3 g/mol

IUPAC Name

2,8-dichloro-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-5-hydroxy-6-methylchromeno[2,3-b]pyrrol-4-one

InChI

InChI=1S/C19H19Cl2NO8/c1-6-3-8(20)16-11(12(6)24)13(25)7-4-10(21)22(18(7)30-16)19-15(27)14(26)17(28-2)9(5-23)29-19/h3-4,9,14-15,17,19,23-24,26-27H,5H2,1-2H3/t9-,14-,15-,17-,19-/m1/s1

InChI Key

SPSRDZBVBMKJEI-JUTSKPLTSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Pyralomicin 2b: Structure, Properties, and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyralomicin 2b is a member of the pyralomicin family, a group of novel antibiotics isolated from the fermentation broth of the actinomycete Microtetraspora spiralis MI178-34F18.[1] These compounds are characterized by a unique benzopyranopyrrole core structure. The pyralomicin family is divided into two main series: the pyralomicins 1a-1d, which are appended with a C7-cyclitol moiety, and the pyralomicins 2a-2c, which are glycosylated with glucose. This compound belongs to the latter series and exhibits antibacterial activity, the potency of which is influenced by the number and position of chlorine atoms on its structure and the nature of the glycosidic component.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound has been elucidated primarily through extensive NMR spectral analysis, including 1H-15N HMBC and 13C-1H NOE difference experiments, and confirmed by X-ray crystallography of related derivatives.[1][2] The absolute configuration of the pyralomicin series has also been determined.[2]

Chemical Structure of this compound:

Physicochemical Data:

A comprehensive table of the physicochemical properties of this compound is provided below. This data is essential for understanding its solubility, stability, and potential for formulation.

PropertyValueReference
Molecular Formula C20H19Cl2NO8Inferred from related structures
Molecular Weight 488.27 g/mol Inferred from related structures
Appearance -Data not available
Solubility -Data not available
Melting Point -Data not available
UV max (λmax) -Data not available

Experimental Protocols

The isolation and characterization of this compound involve a series of detailed experimental procedures. The following sections outline the key methodologies cited in the literature.

Isolation and Purification of this compound

The production of pyralomicins is achieved through the fermentation of Microtetraspora spiralis MI178-34F18. The following is a generalized protocol based on the isolation of the pyralomicin family:

  • Fermentation: Microtetraspora spiralis is cultured in a suitable production medium. The fermentation is typically carried out for a specific duration to allow for the accumulation of the pyralomicin compounds.

  • Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant. The pyralomicins are then extracted from the mycelial cake and the supernatant using organic solvents such as acetone (B3395972) and ethyl acetate.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate the individual pyralomicin compounds. This multi-step process often includes:

    • Diaion HP-20 column chromatography.

    • Silica gel column chromatography.

    • Sephadex LH-20 column chromatography.

    • High-Performance Liquid Chromatography (HPLC), often reverse-phase, to achieve final purification of this compound.

Structure Elucidation Methodologies

The determination of the complex structure of this compound relies on modern spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): To identify the basic carbon and proton framework of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the intricate ring systems and the glycosidic linkage. 1H-15N HMBC experiments are specifically used to probe the nitrogen-containing pyrrole (B145914) ring.[1] NOE difference experiments help in determining the stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule, confirming the molecular formula.

  • X-ray Crystallography: While not performed directly on this compound, the X-ray crystallographic analysis of a p-bromobenzoyl derivative of the related Pyralomicin 2a was crucial in determining the absolute configuration of the entire pyralomicin 2 series.[2]

Biosynthesis of the Pyralomicin Core

The biosynthesis of the pyralomicin core is a complex process involving both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways.[3] Isotope labeling studies have revealed the building blocks of the benzopyranopyrrole unit.[4]

Pyralomicin_Biosynthesis Proline Proline NRPS NRPS Module Proline->NRPS Acetate1 Acetate PKS PKS Modules Acetate1->PKS Acetate2 Acetate Acetate2->PKS Propionate Propionate Propionate->PKS Polyketide_Peptide Polyketide-Peptide Intermediate NRPS->Polyketide_Peptide PKS->Polyketide_Peptide Benzopyranopyrrole Benzopyranopyrrole Core Polyketide_Peptide->Benzopyranopyrrole Cyclization & Rearrangement Glycosyltransferase Glycosyltransferase Benzopyranopyrrole->Glycosyltransferase Glucose Glucose Glucose->Glycosyltransferase Pyralomicin2b This compound Glycosyltransferase->Pyralomicin2b Glycosylation

References

The Discovery and Isolation of Pyralomicin 2b: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Pyralomicin 2b, a chlorinated benzopyranopyrrole glycoside antibiotic produced by the actinomycete Nonomuraea spiralis. This document synthesizes available scientific literature to present the core methodologies and data pertinent to researchers in natural product discovery and antibiotic development.

Introduction

Pyralomicins are a family of novel antibiotics isolated from the fermentation broth of Nonomuraea spiralis (formerly classified as Microtetraspora spiralis), specifically the strain MI178-34F18.[1] This family is characterized by a unique benzopyranopyrrole chromophore. The pyralomicin family is divided into two main series: pyralomicins 1a-1d, which are attached to a C7-cyclitol moiety, and pyralomicins 2a-2c, which are glycosylated with a glucose molecule. This compound belongs to the latter series and is a subject of interest for its potential antibacterial properties.

Production and Fermentation

This compound is produced by the fermentation of Nonomuraea spiralis strain MI178-34F18. While specific fermentation yield for this compound is not publicly available, the general process involves the cultivation of the microorganism in a suitable nutrient medium under controlled conditions to promote the biosynthesis of the target compound.

Microorganism
  • Producing Strain: Nonomuraea spiralis MI178-34F18[1]

Fermentation Protocol

A detailed, publicly available protocol for the specific production of this compound is limited. However, a general approach for the fermentation of related actinomycetes for antibiotic production is outlined below. It is important to note that optimization of media components and culture conditions is critical for maximizing the yield of this compound.

General Fermentation Steps:

  • Inoculum Preparation: A vegetative inoculum of Nonomuraea spiralis MI178-34F18 is prepared by growing the strain in a seed culture medium.

  • Production Culture: The seed culture is then used to inoculate a larger production culture. The composition of the production medium is a critical factor influencing the yield of pyralomicins.

  • Incubation: The production culture is incubated with agitation to ensure proper aeration and nutrient distribution. Temperature and pH are maintained at optimal levels for the growth of the microorganism and production of the antibiotic.

  • Monitoring: The fermentation process is monitored for antibiotic production, typically through analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification

The isolation and purification of this compound from the fermentation broth involves a multi-step process designed to separate the target compound from other metabolites and media components. The following is a generalized workflow based on common practices for natural product isolation.

G cluster_0 Fermentation & Extraction cluster_1 Purification Fermentation Fermentation of Nonomuraea spiralis Centrifugation Centrifugation to separate broth and mycelium Fermentation->Centrifugation SolventExtraction Solvent Extraction of Culture Broth Centrifugation->SolventExtraction Chromatography1 Initial Chromatographic Separation (e.g., Adsorption Chromatography) SolventExtraction->Chromatography1 Fractionation Fraction Collection and Analysis Chromatography1->Fractionation Chromatography2 Further Chromatographic Purification (e.g., Reverse-Phase HPLC) Fractionation->Chromatography2 PureCompound Isolation of Pure this compound Chromatography2->PureCompound

Fig. 1: Generalized workflow for the isolation of this compound.
Experimental Protocol

A detailed, publicly available, step-by-step protocol for the isolation of this compound is not available. The following is a representative protocol based on general methods for isolating similar natural products:

  • Extraction: The fermentation broth is harvested and separated from the mycelium by centrifugation or filtration. The supernatant is then extracted with a water-immiscible organic solvent (e.g., ethyl acetate, butyl acetate) to partition the pyralomicins into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic steps to purify this compound. This typically involves:

    • Adsorption Chromatography: The crude extract is first fractionated using silica (B1680970) gel or other solid-phase extraction materials.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reverse-phase HPLC, which separates compounds based on their hydrophobicity.

Structure Elucidation and Physicochemical Properties

The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Spectroscopic Data

Detailed NMR and mass spectrometry data for this compound are not fully available in the public domain. The following table summarizes the expected and reported data types.

Technique Parameter Observed for Pyralomicin Family
¹H NMR Chemical Shifts (δ)Data used for structure determination[1]
¹³C NMR Chemical Shifts (δ)Data used for structure determination[1]
Mass Spec. Molecular Ion PeakData used for molecular formula confirmation

Table 1: Summary of Spectroscopic Data for this compound

Biological Activity

The pyralomicin family of antibiotics has demonstrated antibacterial activity, particularly against Gram-positive bacteria.

Antimicrobial Spectrum

Specific Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive panel of bacteria are not publicly available. However, the pyralomicin class has been reported to be active against various bacteria.

Bacterial Strain Reported Activity of Pyralomicin Class
Micrococcus luteusActive
Gram-positive bacteriaGenerally active

Table 2: Reported Antibacterial Activity of the Pyralomicin Class

Biosynthesis

The biosynthesis of the pyralomicin core structure involves a complex pathway utilizing both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The pyranopyrrole core is derived from proline, acetate, and propionate (B1217596) units. In the case of this compound, a glycosyltransferase is responsible for the addition of a glucose moiety to the aglycone.

G cluster_0 Core Biosynthesis cluster_1 Glycosylation Proline Proline PKS_NRPS PKS/NRPS Machinery Proline->PKS_NRPS Acetate Acetate Acetate->PKS_NRPS Propionate Propionate Propionate->PKS_NRPS Core Pyralomicin Aglycone PKS_NRPS->Core Glycosyltransferase Glycosyltransferase Core->Glycosyltransferase Glucose Glucose Glucose->Glycosyltransferase Pyralomicin2b This compound Glycosyltransferase->Pyralomicin2b

Fig. 2: Simplified schematic of this compound biosynthesis.

Conclusion

This compound represents an interesting member of the pyralomicin family of antibiotics from Nonomuraea spiralis. While the publicly available information provides a solid foundation for understanding its discovery and general properties, further research based on the original detailed publications is necessary for researchers aiming to replicate its isolation, conduct further structural modifications, or perform in-depth biological evaluations. The unique chlorinated benzopyranopyrrole scaffold coupled with a glucose moiety makes it a compelling subject for continued investigation in the quest for new antibacterial agents.

References

Pyralomicin 2b: A Technical Guide to its Putative Antibiotic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyralomicin 2b is a member of the pyralomicin family of antibiotics, natural products isolated from the actinomycete Nonomuraea spiralis. These compounds are characterized by a unique benzopyranopyrrole core structure. While the biosynthesis of pyralomicins has been elucidated, the specific mechanism of action for this compound as an antibiotic remains to be definitively characterized in the scientific literature. This technical guide consolidates the available information on the pyralomicin family, and, by leveraging data from structurally analogous compounds, principally the pyrrolomycins, posits a hypothetical mechanism of action for this compound. This document further outlines the standard experimental protocols that would be necessary to validate this proposed mechanism, providing a roadmap for future research and development.

Introduction to this compound

The pyralomicins are a group of antibiotics produced by the soil bacterium Nonomuraea spiralis IMC A-0156. Structurally, they are comprised of a distinctive benzopyranopyrrole chromophore. The family is divided into two main series: the pyralomicins 1a-1d, which are glycosylated with a C7-cyclitol, and the pyralomicins 2a-2c, which are appended with a glucose moiety. This compound belongs to this latter glucosylated series.

The antibacterial activity of the pyralomicin family has been noted to be dependent on the number and positioning of chlorine atoms on the core structure, as well as the nature of the glycosylation. Notably, pyralomicin 1c, which contains a cyclitol, has demonstrated more potent antibacterial activity than its glucose-containing counterpart, pyralomicin 2c, suggesting that the appended sugar group plays a significant role in the molecule's antibiotic efficacy.

Hypothetical Mechanism of Action: A Protonophore Model

Direct experimental evidence detailing the mechanism of action for this compound is not currently available in peer-reviewed literature. However, the core aglycone structure of the pyralomicins bears a strong resemblance to another class of chlorinated pyrrole-containing antibiotics, the pyrrolomycins. Recent studies have elucidated the mechanism of action for pyrrolomycins, identifying them as potent protonophores.[1]

A protonophore is a lipid-soluble molecule that can transport protons across a lipid bilayer. In the context of bacteria, a protonophore disrupts the proton motive force (PMF) across the cytoplasmic membrane. The PMF is essential for numerous cellular processes, including ATP synthesis via oxidative phosphorylation, nutrient transport, and flagellar motion. By dissipating the proton gradient, a protonophore effectively short-circuits the cell's energy production and transport systems, leading to bacteriostasis and ultimately cell death.

Given the structural similarity, it is hypothesized that This compound acts as a protonophore, disrupting the bacterial cell membrane's proton gradient and uncoupling oxidative phosphorylation. This proposed mechanism is consistent with the broad-spectrum activity often observed with membrane-active antibiotics.

A secondary or alternative mechanism, also proposed for pyrrolomycins, is the inhibition of Sortase A.[2][3] This enzyme is a transpeptidase found in Gram-positive bacteria that is crucial for anchoring surface proteins to the cell wall, playing a key role in adhesion and biofilm formation. Inhibition of Sortase A could contribute to the antibacterial effect, particularly against biofilm-forming Gram-positive pathogens.

Quantitative Data on Structurally Related Compounds

To date, specific minimum inhibitory concentration (MIC) values for this compound against a comprehensive panel of bacteria are not publicly available. However, to provide a framework for the expected potency, the following table summarizes the MIC values for Pyrrolomycin D, a structurally related protonophore antibiotic.

Bacterial StrainMIC (µg/mL)MIC (µM)
Staphylococcus aureus0.025~0.07
Streptococcus pneumoniae0.025~0.07
Escherichia coli ΔtolC0.025~0.07

Data extracted from studies on Pyrrolomycin D and presented as an example.[1] The ΔtolC mutant of E. coli is deficient in a major efflux pump, making it more susceptible to antibiotics.

Experimental Protocols for Mechanism of Action Determination

To validate the hypothetical mechanism of action of this compound, a series of well-established experimental protocols should be employed.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Protocol:

    • Prepare a series of twofold dilutions of this compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive (no antibiotic) and negative (no bacteria) growth controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound in which no visible turbidity is observed.

Macromolecular Synthesis Inhibition Assay

This assay helps to identify which major cellular biosynthetic pathway (DNA replication, RNA transcription, protein synthesis, or cell wall synthesis) is primarily inhibited by the antibiotic.

  • Protocol:

    • Culture the test bacteria to the mid-logarithmic growth phase.

    • Aliquot the culture into separate tubes.

    • To each tube, add a specific radiolabeled precursor for a macromolecular pathway: [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan.

    • Add this compound at a concentration of 4x MIC to the experimental tubes. Include a no-antibiotic control and controls with known inhibitors for each pathway (e.g., ciprofloxacin (B1669076) for DNA, rifampicin (B610482) for RNA, chloramphenicol (B1208) for protein, vancomycin (B549263) for cell wall).

    • Incubate for several time points (e.g., 5, 15, 30 minutes).

    • At each time point, precipitate the macromolecules using trichloroacetic acid (TCA).

    • Filter the precipitate and measure the incorporated radioactivity using a scintillation counter.

    • A significant and rapid reduction in the incorporation of a specific precursor compared to the control indicates inhibition of that pathway.

Bacterial Cytoplasmic Membrane Depolarization Assay

This assay directly tests the hypothesis that this compound disrupts the membrane potential.

  • Protocol:

    • Grow the test bacteria to the mid-logarithmic phase, harvest, and resuspend in a suitable buffer.

    • Load the bacterial suspension with a membrane potential-sensitive fluorescent dye, such as DiSC₃(5). This dye is quenched when the membrane is energized.

    • Monitor the baseline fluorescence in a fluorometer.

    • Add this compound to the bacterial suspension and continue to monitor the fluorescence.

    • A rapid increase in fluorescence indicates depolarization of the cytoplasmic membrane, as the dye is released into the cytoplasm and de-quenched. A known protonophore like CCCP should be used as a positive control.

Sortase A Inhibition Assay

This assay can be used to investigate the potential secondary mechanism of Sortase A inhibition.

  • Protocol:

    • This is typically a fluorescence resonance energy transfer (FRET)-based in vitro assay.

    • A synthetic peptide substrate for Sortase A is used, which is labeled with a FRET pair (a fluorophore and a quencher).

    • In the presence of active recombinant Sortase A, the peptide is cleaved, separating the FRET pair and leading to an increase in fluorescence.

    • The assay is performed in the presence of varying concentrations of this compound.

    • A dose-dependent inhibition of the fluorescence increase, when compared to a no-inhibitor control, would indicate that this compound inhibits Sortase A activity.

Visualizations

Proposed Biosynthetic Pathway of the Pyralomicin Core

Pyralomicin_Biosynthesis Proline L-Proline NRPS NRPS (PltF, PltL, PltE, PltA) Proline->NRPS Dichloropyrrole Dichloropyrroyl Intermediate NRPS->Dichloropyrrole Halogenation PKS PKS (PltB, PltC) Dichloropyrrole->PKS MalonylCoA 3x Malonyl-CoA MalonylCoA->PKS Aglycone_Core Pyralomicin Aglycone Core PKS->Aglycone_Core Cyclization & Release Glycosyltransferase Glycosyltransferase Aglycone_Core->Glycosyltransferase Glucose Glucose Glucose->Glycosyltransferase Pyralomicin_2b This compound Glycosyltransferase->Pyralomicin_2b

Caption: Proposed biosynthetic pathway for the formation of this compound.

Hypothetical Protonophore Mechanism of Action

Protonophore_MOA cluster_membrane Bacterial Cytoplasmic Membrane cluster_outside Periplasm / Extracellular cluster_inside Cytoplasm P2b Pyralomicin-2b P2b_H->P2b Proton Release (inside cell) Proton_out H+ Proton_out->P2b Proton Binding ATP_Synthase ATP Synthase ATP ATP Production Blocked ATP_Synthase->ATP

Caption: Hypothetical mechanism of this compound as a protonophore.

Experimental Workflow for Mechanism of Action Determination

Experimental_Workflow start Novel Antibiotic (this compound) mic Determine MIC start->mic macro Macromolecular Synthesis Assay mic->macro dna DNA Synthesis Inhibited macro->dna rna RNA Synthesis Inhibited macro->rna protein Protein Synthesis Inhibited macro->protein cell_wall Cell Wall Synthesis Inhibited macro->cell_wall no_inhibition No Specific Inhibition macro->no_inhibition membrane_potential Membrane Depolarization Assay depolarization Membrane Depolarized membrane_potential->depolarization no_depolarization Membrane Not Depolarized membrane_potential->no_depolarization sortase Sortase A Inhibition Assay sortase_inhibited Sortase A Inhibited sortase->sortase_inhibited no_inhibition->membrane_potential protonophore Conclusion: Likely Protonophore depolarization->protonophore no_depolarization->sortase

Caption: Logical workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

This compound represents an intriguing antibiotic with a complex chemical structure. While its precise mechanism of action is yet to be experimentally confirmed, its structural analogy to the pyrrolomycin class of antibiotics strongly suggests a role as a protonophore, targeting the integrity of the bacterial cytoplasmic membrane and disrupting cellular energy production. The experimental protocols outlined in this guide provide a clear path for the validation of this hypothesis. Future research should focus on obtaining pure this compound and conducting these assays against a broad range of clinically relevant bacterial pathogens. A definitive understanding of its mechanism of action will be critical for any future development of this compound or its analogues as therapeutic agents.

References

Unraveling the Assembly Line: A Technical Guide to Pyralomicin Biosynthesis in Actinomycetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of pyralomicins, a class of potent antibiotics produced by actinomycetes. Pyralomicins are characterized by a unique benzopyranopyrrole core structure linked to either a C7-cyclitol or a glucose moiety, with their antibacterial activity influenced by the degree and position of halogenation. Understanding the intricate enzymatic machinery responsible for their production is paramount for targeted drug development and bioengineering efforts to generate novel, more effective derivatives.

Core Biosynthetic Machinery: The prl Gene Cluster

The blueprint for pyralomicin biosynthesis is encoded within a 41 kb contiguous gene cluster, designated prl, first identified and sequenced from Nonomuraea spiralis IMC A-0156.[1][2][3][4] This cluster houses 27 open reading frames (ORFs) that orchestrate the entire biosynthetic cascade, from the synthesis of the core scaffold to the intricate tailoring modifications.[1] The prl gene cluster is a hybrid system, employing both nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules to assemble the characteristic benzopyranopyrrole aglycone.

Key Enzymatic Players and Their Proposed Functions

The functions of the genes within the prl cluster have been predicted based on homology to enzymes in other known biosynthetic pathways. A summary of these putative functions is presented below.

GeneProposed FunctionHomology/Evidence
Core Aglycone Synthesis
prlIL-proline adenylation and thiolation (NRPS)Homology to NRPS adenylation and peptidyl carrier protein domains
prlJPyrrole-2-carboxyl-S-PCP formationHomology to NRPS domains
prlPPolyketide synthase (PKS) module 1Homology to PKS modules
prlQPolyketide synthase (PKS) modules 2 & 3Homology to PKS modules
prlRType II thioesterase (TEII)Homology to thioesterases, likely involved in product release
Tailoring Enzymes
prlM, prlN, prlO, prlTHalogenasesHomology to FADH2-dependent halogenases. prlT is suggested to halogenate the PCP-bound pyrrolyl intermediate, while prlM, prlN, and prlO are proposed to halogenate the phenyl ring.
prlKO-methyltransferaseHomology to methyltransferases
prlHN-glycosyltransferaseDisruption of this gene abolished pyralomicin production, confirming its essential role in attaching the sugar or cyclitol moiety.
C7-Cyclitol Moiety Biosynthesis
prlA2-epi-5-epi-valiolone (B1265091) synthaseRecombinant expression confirmed its activity as a sugar phosphate (B84403) cyclase.
prlBPutative phosphomutaseHomology to phosphomutases
prlUCyclitol kinaseHomology to kinases
prlV, prlWCyclitol dehydrogenasesHomology to dehydrogenases
prlX2-epi-5-epi-valiolone phosphate epimeraseHomology to epimerases
Regulation and Transport
prlZPutative regulatory proteinLocated at the upstream end of the cluster
prlC, prlD, prlE, prlFABC transporter systemHomology to ATP-binding cassette transporters, likely for export

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of pyralomicins is a multi-stage process involving the coordinated action of the prl enzymes. The pathway can be conceptually divided into three main phases: formation of the benzopyranopyrrole core, synthesis of the C7-cyclitol moiety, and the final tailoring and glycosylation steps.

Formation of the Benzopyranopyrrole Core

The construction of the aglycone is initiated by the NRPS machinery, which activates and tethers L-proline. This is followed by a series of condensation reactions with polyketide extenders, orchestrated by the PKS modules prlP and prlQ. Isotope labeling studies have confirmed that the core is derived from proline, two acetate (B1210297) units, and one propionate (B1217596) unit. A key and unusual step in this process is a proposed rearrangement and cyclization of the proline residue to form the benzopyranopyrrole structure. While a specific enzyme for this rearrangement has not been definitively identified, it is hypothesized that one of the four putative halogenases in the cluster may play a catalytic role in this transformation, possibly through a cryptic halogenation-mediated mechanism.

Benzopyranopyrrole Core Biosynthesis Proline L-Proline NRPS prlI, prlJ (NRPS) Proline->NRPS PCP_Proline PCP-Bound Proline Intermediate NRPS->PCP_Proline PKS prlP, prlQ (PKS) PCP_Proline->PKS Polyketide_Chain Nascent Polyketide Chain on PCP PKS->Polyketide_Chain Acetate Acetate (x2) Acetate->PKS Propionate Propionate (x1) Propionate->PKS Halogenase_Rearrangement prlM/N/O/T? (Halogenase-mediated Rearrangement & Cyclization) Polyketide_Chain->Halogenase_Rearrangement Aglycone Pyralomicin Aglycone Halogenase_Rearrangement->Aglycone Thioesterase prlR (Thioesterase) Aglycone->Thioesterase Release

Fig 1. Proposed pathway for the biosynthesis of the pyralomicin aglycone.
Synthesis of the C7-Cyclitol Moiety

In parallel, a dedicated cassette of genes within the prl cluster is responsible for producing the C7-cyclitol unit. The key enzyme, PrlA, has been biochemically characterized as a 2-epi-5-epi-valiolone synthase, which catalyzes the formation of this cyclitol precursor from a sugar phosphate. Subsequent modifications, including phosphorylation, epimerization, and dehydrogenation, are carried out by the products of prlB, prlU, prlV, prlW, and prlX to yield the final cyclitol moiety ready for attachment. Feeding experiments have demonstrated that 2-epi-5-epi-valiolone is a direct precursor for the cyclitol portion of pyralomicin 1a.

C7-Cyclitol Moiety Biosynthesis Sugar_Phosphate Sugar Phosphate (e.g., Sedoheptulose-7-phosphate) PrlA prlA (2-epi-5-epi-valiolone synthase) Sugar_Phosphate->PrlA Epi_Valiolone 2-epi-5-epi-valiolone PrlA->Epi_Valiolone Modification_Enzymes prlB, prlU, prlV, prlW, prlX (Modification Cascade) Epi_Valiolone->Modification_Enzymes Activated_Cyclitol Activated C7-Cyclitol Modification_Enzymes->Activated_Cyclitol

Fig 2. Biosynthetic pathway for the C7-cyclitol moiety of pyralomicins.
Final Tailoring and Glycosylation

The final stages of pyralomicin biosynthesis involve a series of tailoring reactions that decorate the aglycone core. This includes halogenation at specific positions on the phenyl ring, mediated by the halogenases PrlM, PrlN, and PrlO, and O-methylation by PrlK. The crucial final step is the attachment of either the C7-cyclitol or a glucose molecule to the aglycone, a reaction catalyzed by the N-glycosyltransferase PrlH. The disruption of the prlH gene completely abolishes the production of pyralomicins, underscoring its critical role in the pathway.

Final Tailoring and Glycosylation Aglycone Pyralomicin Aglycone Halogenases prlM, prlN, prlO (Halogenation) Aglycone->Halogenases Halogenated_Aglycone Halogenated Aglycone Halogenases->Halogenated_Aglycone Methyltransferase prlK (O-methylation) Methylated_Aglycone Methylated Aglycone Methyltransferase->Methylated_Aglycone Halogenated_Aglycone->Methyltransferase Glycosyltransferase prlH (N-glycosyltransferase) Methylated_Aglycone->Glycosyltransferase Pyralomicin_1 Pyralomicin 1a-d (Cyclitol-containing) Glycosyltransferase->Pyralomicin_1 Pyralomicin_2 Pyralomicin 2a-c (Glucose-containing) Glycosyltransferase->Pyralomicin_2 Cyclitol Activated C7-Cyclitol Cyclitol->Glycosyltransferase Glucose Activated Glucose Glucose->Glycosyltransferase

Fig 3. Final tailoring steps in pyralomicin biosynthesis.

Experimental Protocols

A detailed understanding of the pyralomicin biosynthetic pathway has been facilitated by a range of molecular biology and biochemical techniques. The following sections outline the key experimental protocols employed in the characterization of the prl gene cluster.

Isolation of the Pyralomicin Biosynthetic Gene Cluster
  • Genomic DNA Library Construction:

    • High molecular weight genomic DNA is isolated from Nonomuraea spiralis.

    • The DNA is end-filled and ligated into a fosmid vector (e.g., pCC1Fos) to generate a genomic library.

  • Probe Design and Library Screening:

    • Degenerate primers are designed based on conserved regions of homologous enzymes from other pathways, such as the 2-epi-5-epi-valiolone synthases from the acarbose (B1664774) and validamycin pathways.

    • These primers are used to amplify a fragment of the corresponding gene from the pyralomicin producer's genomic DNA.

    • The amplified fragment is then used as a probe to screen the genomic DNA library to identify fosmids containing the gene of interest and, by extension, the surrounding biosynthetic gene cluster.

  • Sequencing and Annotation:

    • Positive fosmids are sequenced using a combination of techniques such as pyrosequencing and chromosome walking.

    • The resulting sequence is then analyzed to identify ORFs, and their functions are predicted based on homology searches against public databases.

Gene Disruption via Homologous Recombination
  • Construction of the Disruption Vector:

    • A disruption cassette, typically containing an antibiotic resistance gene (e.g., apramycin (B1230331) resistance), is constructed.

    • Flanking regions homologous to the target gene (e.g., prlH) are cloned on either side of the resistance cassette.

    • This entire construct is inserted into a non-replicating E. coli vector that can be transferred to Nonomuraea via conjugation.

  • Conjugation and Selection:

    • The disruption vector is introduced into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

    • Conjugation is performed between the E. coli donor and Nonomuraea spiralis.

    • Exconjugants are selected on media containing the appropriate antibiotics to select for both the recipient strain and the integrated resistance cassette.

  • Verification of Gene Disruption:

    • Successful double-crossover homologous recombination events are confirmed by PCR analysis using primers that bind outside the regions of homology used for the disruption.

    • The resulting mutant strains are then fermented, and their metabolic profiles are analyzed by techniques such as HPLC and mass spectrometry to confirm the loss of pyralomicin production.

Heterologous Expression and Biochemical Characterization of Enzymes
  • Gene Cloning and Expression Vector Construction:

    • The gene of interest (e.g., prlA) is amplified by PCR from the genomic DNA of Nonomuraea spiralis.

    • The amplified gene is cloned into an E. coli expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

  • Protein Expression and Purification:

    • The expression vector is transformed into a suitable E. coli expression host (e.g., BL21(DE3)).

    • Protein expression is induced, typically by the addition of IPTG.

    • The cells are harvested, lysed, and the tagged protein is purified using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assays and Product Characterization:

    • The activity of the purified enzyme is assayed by incubating it with its putative substrate (e.g., sedoheptulose-7-phosphate for PrlA).

    • The reaction products are analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., trimethylsilylation) to confirm the identity of the product.

Experimental Workflow for Gene Cluster Characterization cluster_0 Gene Cluster Identification cluster_1 Functional Analysis Genomic_DNA Genomic DNA Isolation (N. spiralis) Library_Construction Fosmid Library Construction Genomic_DNA->Library_Construction Probe_Generation PCR-based Probe Generation Genomic_DNA->Probe_Generation Library_Screening Library Screening Library_Construction->Library_Screening Probe_Generation->Library_Screening Sequencing Sequencing & Annotation Library_Screening->Sequencing Gene_Disruption Gene Disruption (e.g., prlH) Sequencing->Gene_Disruption Heterologous_Expression Heterologous Expression (e.g., prlA in E. coli) Sequencing->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (HPLC, MS) Gene_Disruption->Metabolite_Analysis Biochemical_Assay Enzyme Purification & Biochemical Assay Heterologous_Expression->Biochemical_Assay

Fig 4. General experimental workflow for the identification and functional characterization of the pyralomicin biosynthetic gene cluster.

Conclusion and Future Perspectives

The elucidation of the pyralomicin biosynthetic pathway provides a remarkable example of the complex enzymatic logic employed by actinomycetes to produce structurally unique and biologically active natural products. The identification of the prl gene cluster and the characterization of its key enzymes have laid the groundwork for future research in several exciting directions. The heterologous expression of the entire gene cluster in a more genetically tractable host could facilitate higher production titers and simplify the generation of novel derivatives. Furthermore, a deeper biochemical investigation into the individual enzymes, particularly the putative halogenase responsible for the core cyclization and the other tailoring enzymes, will provide invaluable insights for chemoenzymatic synthesis and synthetic biology approaches. This knowledge will ultimately empower the rational design and production of new pyralomicin analogs with improved therapeutic properties.

References

Spectroscopic Analysis of Pyralomicin 2b: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyralomicin 2b belongs to the pyralomicin class of novel antibiotics isolated from the bacterium Microtetraspora spiralis. These compounds are characterized by a unique chemical scaffold that has garnered interest within the scientific community for its potential antibacterial properties. The structural elucidation of these complex natural products relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectroscopic data and methodologies pertinent to the characterization of this compound.

While the specific raw data from the primary literature, "Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination," is not publicly accessible, this guide furnishes a detailed framework of the expected spectroscopic features and the experimental protocols typically employed for this class of compounds.

Chemical Structure

The foundational step in the analysis of any compound is the determination of its chemical structure. The pyralomicins are a family of related compounds, and their structural backbone has been established through extensive spectroscopic analysis. The generalized structure of a pyralomicin consists of a complex core with various substitutions that give rise to the different analogues, including this compound.

Spectroscopic Data Summary

The following tables represent a generalized summary of the expected quantitative data for this compound based on the analysis of similar compounds. The precise chemical shifts and mass-to-charge ratios for this compound would be found in the original research article.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationProposed Assignment
Data not publicly available

Note: The actual proton NMR spectrum would provide detailed information on the chemical environment of each hydrogen atom, including spin-spin coupling patterns that help establish connectivity between adjacent protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmProposed Assignment
Data not publicly available

Note: The carbon NMR spectrum is crucial for identifying the carbon framework of the molecule, including carbonyl groups, aromatic carbons, and aliphatic carbons.

Table 3: Mass Spectrometry Data for this compound
m/zIon TypeProposed Formula
Data not publicly available[M+H]⁺
[M+Na]⁺
Other Fragments

Note: High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecule and its fragments, providing a precise molecular weight.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are detailed methodologies for the key experiments typically cited in the structural elucidation of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A pure sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.

  • Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Spectroscopy:

    • A standard one-dimensional proton NMR experiment is performed.

    • Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of all protons.

  • ¹³C NMR Spectroscopy:

    • A one-dimensional carbon NMR experiment with proton decoupling is conducted to obtain a spectrum with single lines for each unique carbon atom.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the directly attached carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). LC-MS is often preferred as it can separate the analyte from any impurities.

  • Ionization Technique: Electrospray ionization (ESI) is a common soft ionization technique used for natural products as it minimizes fragmentation and primarily produces the protonated molecule ([M+H]⁺) or other adducts like [M+Na]⁺.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to accurately determine the mass-to-charge ratio of the ions.

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern. This pattern provides valuable structural information and can be used for comparison with spectral databases.

Visualization of Experimental Workflow

The logical flow of experiments for the spectroscopic analysis of a novel compound like this compound can be visualized as follows:

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Extraction Extraction from Microtetraspora spiralis Purification Chromatographic Purification Extraction->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRMS & MS/MS) Purification->MS Data_Integration Integration of NMR & MS Data NMR->Data_Integration MS->Data_Integration Structure_Proposal Proposal of 2D Structure Data_Integration->Structure_Proposal Stereochemistry Determination of Stereochemistry (NOESY) Structure_Proposal->Stereochemistry Final_Structure Final Structure of This compound Stereochemistry->Final_Structure

Caption: Experimental workflow for the structural elucidation of this compound.

This comprehensive approach, combining various spectroscopic techniques and careful data analysis, is fundamental to the successful characterization of novel natural products, paving the way for further investigation into their biological activities and potential as therapeutic agents.

Determining the Absolute Configuration of Pyralomicin Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the absolute configuration of pyralomicin compounds, a family of antibiotics isolated from Microtetraspora spiralis. The determination of the precise three-dimensional arrangement of atoms, or absolute configuration, is critical for understanding their biological activity and for the development of synthetic analogs. This document outlines the key experimental methodologies employed in elucidating the stereochemistry of pyralomicins, presents the determined configurations in a clear format, and offers detailed protocols for the cited experiments.

Core Findings: Absolute Configuration of Pyralomicin 1a and 2a

The absolute configurations of the two primary pyralomicin compounds, 1a and 2a, were unequivocally determined through single-crystal X-ray crystallographic analysis.[1] To facilitate this analysis, the compounds were first derivatized to incorporate a heavy atom, which enhances the anomalous scattering effects, allowing for the unambiguous assignment of the absolute stereochemistry. Specifically, 7'-O-p-bromobenzoylpyralomicin 1a and 2'-O-p-bromobenzoylpyralomicin 2a were synthesized and subjected to X-ray diffraction.

The determined absolute configurations for the chiral centers of the cyclitol and glucose moieties are as follows:

  • Pyralomicin 1a : The absolute configuration of the cyclitol moiety was determined to be 1'S, 2'S, 3'R, 4'S, 5'R, 6'R, 7'S .

  • Pyralomicin 2a : The absolute configuration of the glucose moiety was determined to be 1'S, 2'S, 3'R, 4'R, 5'R .

For the other members of the pyralomicin family (1b-1d and 2b-2e), their absolute configurations were inferred by comparing their circular dichroism (CD) spectra with those of pyralomicin 1a and 2a, respectively.[1] The similarity in their CD profiles suggests that they share the same absolute stereochemistry in their core structures.

Data Presentation

The crystallographic data obtained for the p-bromobenzoylated derivatives of pyralomicin 1a and 2a are summarized in the table below. This quantitative data provides the basis for the determined absolute configurations.

Parameter7'-O-p-bromobenzoylpyralomicin 1a2'-O-p-bromobenzoylpyralomicin 2a
Molecular FormulaC30H27BrCl2N2O9C29H25BrCl2N2O8
Crystal SystemOrthorhombicOrthorhombic
Space GroupP212121P212121
a (Å)10.335(2)10.121(3)
b (Å)41.531(4)42.011(5)
c (Å)7.211(2)7.345(2)
V (ų)3096.5(9)3120.1(11)
Z44
Final R-factor0.0580.062

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the determination of the absolute configuration of pyralomicin compounds.

Derivatization of Pyralomicins for X-ray Crystallography

Objective: To introduce a heavy atom into the pyralomicin structure to facilitate the determination of absolute configuration by X-ray crystallography.

Materials:

  • Pyralomicin 1a or 2a

  • p-Bromobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve pyralomicin 1a (or 2a) in a minimal amount of anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add a slight excess (1.1 to 1.5 equivalents) of p-bromobenzoyl chloride dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting p-bromobenzoyl derivative by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane-ethyl acetate).

  • Collect and combine the fractions containing the desired product and evaporate the solvent to yield the purified derivative.

Single-Crystal X-ray Crystallography

Objective: To determine the three-dimensional structure and absolute configuration of the p-bromobenzoylated pyralomicin derivatives.

Procedure:

  • Crystallization:

    • Dissolve the purified p-bromobenzoyl derivative in a suitable solvent or solvent mixture (e.g., methanol (B129727), ethanol, acetone, or mixtures with water).

    • Employ a suitable crystallization technique such as slow evaporation, vapor diffusion (hanging drop or sitting drop), or liquid-liquid diffusion to grow single crystals of sufficient size and quality.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize radiation damage.

    • Use a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.

    • Collect a complete set of diffraction data by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • Process the collected diffraction data (integration, scaling, and merging).

    • Solve the crystal structure using direct methods or Patterson methods to locate the positions of the heavy atoms (bromine).

    • Refine the structural model using full-matrix least-squares refinement.

    • Determine the absolute configuration using the anomalous scattering of the bromine atom. The Flack parameter should be close to 0 for the correct enantiomer.

Circular Dichroism (CD) Spectroscopy

Objective: To compare the chiroptical properties of pyralomicin analogs with those of pyralomicin 1a and 2a to infer their absolute configurations.

Procedure:

  • Sample Preparation:

    • Prepare solutions of pyralomicin 1a, 2a, and the analogs (1b-1d, 2b-2e) in a suitable spectroscopic grade solvent (e.g., methanol or acetonitrile) at a known concentration. The concentration should be optimized to give a suitable signal-to-noise ratio without causing saturation of the detector.

  • Instrument Setup:

    • Use a CD spectrometer that has been calibrated and purged with nitrogen.

    • Set the appropriate wavelength range for data collection (typically in the UV-Vis region where the chromophores of the pyralomicins absorb).

    • Set the scanning parameters, including the scan speed, bandwidth, and number of accumulations.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in the same cuvette that will be used for the samples.

    • Record the CD spectrum of each pyralomicin sample.

    • Subtract the baseline spectrum from each sample spectrum.

  • Data Analysis:

    • Process the CD spectra (e.g., smoothing).

    • Compare the CD spectra of the pyralomicin analogs (1b-1d and 2b-2e) with the spectra of the reference compounds (1a and 2a). A close similarity in the shape and sign of the Cotton effects is indicative of the same absolute configuration.

Visualizations

The following diagrams illustrate the logical workflow for determining the absolute configuration of pyralomicin compounds.

experimental_workflow cluster_pyralomicin_1a_2a Pyralomicin 1a & 2a cluster_pyralomicin_analogs Pyralomicin Analogs (1b-d, 2b-e) p1a_2a Pyralomicin 1a / 2a derivatization Derivatization (p-Bromobenzoylation) p1a_2a->derivatization xray Single-Crystal X-ray Crystallography derivatization->xray abs_config_1a_2a Absolute Configuration Determined xray->abs_config_1a_2a comparison Spectral Comparison abs_config_1a_2a->comparison Reference Spectra analogs Pyralomicin Analogs cd_spec Circular Dichroism Spectroscopy analogs->cd_spec cd_spec->comparison abs_config_analogs Absolute Configuration Inferred comparison->abs_config_analogs

Caption: Workflow for the determination of the absolute configuration of pyralomicin compounds.

This diagram illustrates the two-pronged approach used to establish the stereochemistry of the pyralomicin family. For the primary compounds, pyralomicin 1a and 2a, a direct and definitive method of X-ray crystallography was employed after chemical derivatization. For the other analogs, a comparative chiroptical method, circular dichroism spectroscopy, was utilized, referencing the configurations established for 1a and 2a. This comprehensive strategy provides a high degree of confidence in the assigned absolute configurations for the entire family of compounds.

References

The Biological Activity Spectrum of Pyralomicin 2b: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyralomicin 2b is a member of the pyralomicin family of antibiotics, which are complex natural products isolated from the actinomycete Microtetraspora spiralis. These compounds are characterized by a unique benzopyranopyrrole chromophore linked to a sugar moiety. While the pyralomicin family is known for its antibacterial properties, specific quantitative data on the biological activity of this compound is not extensively available in publicly accessible literature. This technical guide synthesizes the known information regarding the pyralomicin class of compounds, with a focus on this compound, and provides detailed experimental protocols for the evaluation of its potential antibacterial and cytotoxic activities. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction to Pyralomicins

The pyralomicins are a group of antibiotics produced by the fermentation of Microtetraspora spiralis. Structurally, they consist of a benzopyranopyrrole core, which is glycosidically linked to either a C7-cyclitol or a glucose molecule. This compound belongs to the latter group, containing a glucose unit. The absolute configurations of several pyralomicin members, including the closely related Pyralomicin 2a, have been determined, providing a solid chemical foundation for this class of compounds.[1]

The antibacterial activity of the pyralomicin family has been noted, particularly against Gram-positive bacteria. However, detailed structure-activity relationships and the full spectrum of activity for each analogue, including this compound, are not yet fully elucidated.

Biological Activity of Pyralomicins

Antibacterial Activity

Table 1: Summary of Reported Antibacterial Activity for the Pyralomicin Family (Qualitative)

Compound FamilyReported ActivitySpecific Strains (if mentioned)Quantitative Data (this compound)
PyralomicinsAntibacterialGram-positive bacteriaNot available in public sources
Anticancer Activity

A thorough review of the available scientific literature did not yield any studies on the cytotoxic or anticancer activity of this compound or other members of the pyralomicin family. The investigation of such properties would represent a novel area of research for this class of compounds. A standard protocol for assessing the in vitro cytotoxicity of this compound against cancer cell lines is detailed in Section 3.2.

Table 2: Summary of Anticancer Activity Data for this compound

Cell LineIC50 (µM)
Data Not AvailableData Not Available

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the susceptibility of bacteria to this compound.

Methodology:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the this compound stock solution is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate with Bacteria B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 37°C for 18-24 hours D->E F Read Plates and Determine Minimum Inhibitory Concentration (MIC) E->F

Broth Microdilution Workflow for MIC Determination.
Assessment of Cytotoxicity using the MTT Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.

Methodology:

  • Cell Seeding: Human cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

G cluster_setup Setup cluster_treat Treatment cluster_assay Assay cluster_result Results A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Treat Cells with Varying Concentrations of this compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent and Incubate D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and Determine IC50 G->H

MTT Assay Workflow for Cytotoxicity Assessment.

Putative Signaling Pathways and Mechanism of Action

The mechanism of action of this compound has not been elucidated. For many natural product antibiotics, the antibacterial effect is achieved through the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, or DNA replication. Given the lack of specific data for this compound, a diagram of a hypothetical signaling pathway cannot be constructed at this time. Future research should focus on target identification and mechanism of action studies to understand how this compound exerts its biological effects.

Conclusion and Future Directions

This compound is a structurally intriguing natural product with potential as an antibacterial agent. However, a significant gap exists in the scientific literature regarding its quantitative biological activity spectrum and its potential for other therapeutic applications, such as anticancer therapy. The experimental protocols provided in this guide offer a standardized framework for researchers to systematically evaluate the biological properties of this compound. Future research should prioritize the determination of its MIC against a broad panel of clinically relevant bacteria and its IC50 values against various cancer cell lines. Furthermore, studies aimed at elucidating its mechanism of action are crucial for the potential development of this compound as a therapeutic agent.

References

Unlocking the Potential of Pyralomicins: A Technical Guide to the Benzopyranopyrrole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the benzopyranopyrrole core of the pyralomicin family of antibiotics. Pyralomicins, natural products isolated from the soil bacterium Nonomuraea spiralis, feature a unique and complex chemical architecture that holds promise for the development of new antibacterial agents. This document provides a comprehensive overview of their biosynthesis, biological activity, and a detailed exploration of their proposed mechanism of action, supported by experimental protocols and data presented for comparative analysis.

Introduction to the Benzopyranopyrrole Core

The pyralomicins are a group of antibiotics characterized by a distinctive benzopyranopyrrole chromophore.[1] This core structure is a hybrid polyketide-peptide assembled from proline, two acetate (B1210297) units, and one propionate (B1217596) unit.[2] The aglycone region of the pyralomicin molecule shares structural similarities with other known antibiotics such as pyoluteorin, the pyrrolomycins, and the marinopyrroles.[2] Variations in the pyralomicin family arise from the differential halogenation (chlorination) of the benzopyranopyrrole core and the nature of the glycosidic substituent, which can be either a C7-cyclitol or glucose.[2]

Biosynthesis of the Benzopyranopyrrole Core

The genetic blueprint for pyralomicin biosynthesis is encoded within a 41 kb gene cluster in Nonomuraea spiralis. This cluster contains 27 open reading frames (ORFs) that orchestrate the intricate assembly of the molecule.[2] The formation of the benzopyranopyrrole core is a complex process involving a suite of enzymes, including nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS).

The biosynthetic pathway begins with the formation of a halogenated pyrrolyl intermediate, which is then extended by the action of three PKS modules. The nascent aglycone is subsequently released from the enzymatic assembly line by a type II thioesterase. A key and mechanistically unique step in the biosynthesis is a proposed ring cyclization event, potentially involving one of the four halogenase enzymes encoded in the gene cluster, that leads to the formation of the characteristic benzopyranopyrrole structure.

Pyralomicin Biosynthesis Workflow cluster_Precursors Precursor Molecules cluster_Core_Synthesis Core Synthesis Cascade cluster_Final_Product Final Product Assembly Proline Proline NRPS Nonribosomal Peptide Synthetase (NRPS) Proline->NRPS Acetate Acetate (x2) PKS Polyketide Synthase (PKS) Acetate->PKS Propionate Propionate Propionate->PKS NRPS->PKS Incorporation Halogenases Halogenases PKS->Halogenases Halogenation Thioesterase Type II Thioesterase Halogenases->Thioesterase Cyclization & Release Benzopyranopyrrole Benzopyranopyrrole Core Thioesterase->Benzopyranopyrrole Glycosylation Glycosylation (C7-cyclitol or Glucose) Benzopyranopyrrole->Glycosylation Pyralomicin Pyralomicin Glycosylation->Pyralomicin

Pyralomicin Biosynthesis Workflow

Antibacterial Activity

The pyralomicins exhibit activity against a range of bacteria, with a particular potency observed against strains of Micrococcus luteus. The antibacterial efficacy of these compounds is intricately linked to their chemical structure. Specifically, the number and position of chlorine atoms on the benzopyranopyrrole core, as well as the nature and methylation of the attached sugar moiety, significantly influence their inhibitory activity. For instance, pyralomicin 1c, which possesses an unmethylated cyclitol group, demonstrates more potent antibacterial activity than its glucose-containing counterpart, pyralomicin 2c, and its 4'-methylated version, pyralomicin 1a. This suggests a crucial role for the cyclitol moiety in the antimicrobial action.

Table 1: Antibacterial Activity of Pyralomicin Analogs

CompoundKey Structural FeatureRelative Potency
Pyralomicin 1a4'-methylated cyclitolLess active
Pyralomicin 1cUnmethylated cyclitolMore potent
Pyralomicin 2cGlucoseLess potent than 1c

Note: This table summarizes the relative antibacterial potency based on qualitative descriptions in the cited literature. Specific MIC values were not available in the reviewed sources.

Proposed Mechanism of Action: A Protonophore Model

While the precise molecular target of pyralomicins has not been definitively elucidated, a compelling hypothesis points towards their function as protonophores. This proposed mechanism is based on the structural and functional similarities to other well-characterized pyrrole-containing antibiotics, such as pyrrolomycins and marinopyrroles, which act by disrupting the proton motive force across bacterial cell membranes.

Protonophores are lipophilic molecules that can shuttle protons across biological membranes, thereby dissipating the crucial proton gradient that bacteria use to generate ATP and power essential cellular processes like nutrient transport and flagellar motion. The acidic nature of the pyralomicin core, coupled with its lipophilic character, would facilitate its insertion into the bacterial cytoplasmic membrane and subsequent transport of protons into the cell, leading to a collapse of the membrane potential and ultimately, cell death.

Protonophore_Mechanism cluster_Cytoplasm Cytoplasm (Low H+ concentration) H_out H+ Pyralomicin_neg Pyralomicin- H_out->Pyralomicin_neg Protonation Pyralomicin_H Pyralomicin-H H_in H+ Pyralomicin_H->H_in Deprotonation ATP_Synthase ATP Synthase H_in->ATP_Synthase Proton Motive Force (Dissipated) ATP ATP ATP_Synthase->ATP ATP Synthesis (Inhibited)

Proposed Protonophore Mechanism of Pyralomicins

Experimental Protocols

Gene Disruption of the prlH N-glycosyltransferase

To investigate the role of glycosylation in pyralomicin biosynthesis, a targeted gene disruption of the prlH gene, encoding an N-glycosyltransferase, can be performed in Nonomuraea spiralis.

  • Vector Construction: A fragment of the prlH gene is amplified via PCR and cloned into a suitable suicide vector. An antibiotic resistance cassette (e.g., apramycin (B1230331) resistance) and an origin of transfer (oriT) are subsequently introduced into the vector.

  • Conjugation: The resulting knockout vector is introduced into Nonomuraea spiralis via conjugation from an appropriate E. coli donor strain (e.g., ET12567) carrying a helper plasmid (e.g., pUB307).

  • Mutant Selection and Verification: Exconjugants are selected on media containing the appropriate antibiotic. Successful single-crossover homologous recombination events are confirmed by PCR analysis of genomic DNA isolated from the mutant strains.

  • Phenotypic Analysis: The mutant strain is cultivated under pyralomicin production conditions. The culture broth is then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolishment of pyralomicin production.

Recombinant Expression and Purification of the PrlA Enzyme

The prlA gene, encoding a putative 2-epi-5-epi-valiolone (B1265091) synthase, is a key enzyme in the biosynthesis of the C7-cyclitol moiety. Its activity can be confirmed through recombinant expression and in vitro assays.

  • Cloning and Expression: The prlA gene is amplified by PCR and cloned into an expression vector (e.g., pRSET B) containing a purification tag (e.g., 6xHis-tag). The resulting construct is transformed into a suitable expression host, such as E. coli BL21(DE3)pLysS.

  • Protein Production: The E. coli culture is grown to a suitable optical density, and protein expression is induced (e.g., with IPTG). The culture is then incubated at a reduced temperature to enhance soluble protein production.

  • Purification: The bacterial cells are harvested and lysed. The His-tagged PrlA protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC) on a nickel-agarose resin.

  • Enzyme Assay: The activity of the purified PrlA enzyme is assayed by incubating it with its putative substrate, sedoheptulose (B1238255) 7-phosphate, in a suitable buffer containing necessary cofactors (e.g., CoCl2, NAD+). The reaction products are then analyzed by methods such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the formation of 2-epi-5-epi-valiolone.

Conclusion and Future Directions

The benzopyranopyrrole core of the pyralomicins represents a fascinating and promising scaffold for the development of novel antibacterial agents. Its unique biosynthesis offers potential avenues for bioengineering and the creation of novel analogs. While the protonophore model provides a strong hypothesis for its mechanism of action, further direct experimental validation is required. Future research should focus on obtaining specific MIC values for the various pyralomicin congeners against a broader panel of clinically relevant bacteria. Additionally, biophysical studies, such as membrane potential assays, are needed to definitively confirm the protonophore activity of pyralomicins. A deeper understanding of the structure-activity relationships and the molecular target will be instrumental in guiding the rational design of next-generation antibiotics based on this intriguing natural product.

References

The Crucial Influence of the Glycosyl Moiety on the Antibacterial Activity of Pyralomicin 2b

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyralomicin 2b, a member of the pyralomicin family of antibiotics, possesses a unique benzopyranopyrrole core structure. A critical determinant of its biological activity is the nature of the glycosyl moiety attached to this core. This technical guide delves into the pivotal role of this sugar-like component, summarizing the available quantitative and qualitative data, detailing relevant experimental methodologies, and proposing a hypothetical mechanism of action based on structurally related compounds. The evidence strongly suggests that the glycosyl moiety is not merely a passive structural feature but an active participant in the antibacterial efficacy of this class of compounds.

Introduction

The pyralomicins are a class of antibiotics isolated from the bacterium Nonomuraea spiralis. These compounds are characterized by a distinctive benzopyranopyrrole chromophore. The family is further diversified by the attachment of either a C7-cyclitol (in pyralomicins 1a–1d) or a glucose molecule (in pyralomicins 2a–2c) to the core structure. This variation in the glycosyl moiety has a profound impact on the antibacterial potency of these molecules. Understanding the structure-activity relationship of this glycosyl component is paramount for the rational design of more effective pyralomicin-based therapeutics.

Data Presentation: The Impact of the Glycosyl Moiety on Antibacterial Activity

A key study comparing Pyralomicin 1c (containing an unmethylated cyclitol) and Pyralomicin 2c (containing a glucosyl moiety) revealed a significant difference in their activity. Pyralomicin 1c exhibited more potent antibacterial activity than its glucosyl analogue, Pyralomicin 2c. This suggests that the cyclitol moiety is more favorable for antibacterial action than the glucose moiety.

CompoundGlycosyl MoietyRelative Antibacterial Potency
Pyralomicin 1c Unmethylated CyclitolMore Potent
Pyralomicin 2c GlucoseLess Potent

This table illustrates the qualitative structure-activity relationship based on the available comparative data.

Proposed Mechanism of Action and Signaling Pathway

The precise mechanism of action for this compound has not been definitively elucidated. However, based on the known mechanisms of other pyrrole-containing antibiotics, a hypothetical model can be proposed. Many antibiotics with similar structural motifs exert their effects by disrupting fundamental cellular processes.

One plausible mechanism is the inhibition of the respiratory electron transport chain . For instance, the structurally related antibiotic pyrrolnitrin (B93353) has been shown to inhibit the terminal electron transport system, specifically between succinate (B1194679) or NADH and coenzyme Q.[1] This disruption of cellular respiration would lead to a rapid depletion of ATP, ultimately causing cell death.

Another potential mechanism, observed in marinopyrroles and pseudilins, is the disruption of the proton motive force across the bacterial cell membrane.[2] These molecules can act as protonophores, dissipating the proton gradient that is essential for ATP synthesis and active transport.[2]

The following diagram illustrates a hypothetical signaling pathway for this compound, drawing parallels with the known mechanism of pyrrolnitrin.

Pyralomicin_2b This compound Cell_Membrane Bacterial Cell Membrane Pyralomicin_2b->Cell_Membrane Crosses ETC Electron Transport Chain (Complex I/II) Cell_Membrane->ETC Interacts with CoQ Coenzyme Q ETC->CoQ Blocks electron transfer to Proton_Gradient Proton Gradient Dissipation ETC->Proton_Gradient Disrupts pumping ATP_Synthase ATP Synthase ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Leads to Proton_Gradient->ATP_Synthase Inhibits Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death Results in cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare serial dilutions of This compound in 96-well plate B1 Inoculate wells with bacterial suspension A1->B1 A2 Prepare bacterial inoculum (0.5 McFarland) A2->B1 B2 Incubate at 37°C for 18-24 hours B1->B2 C1 Visually inspect for turbidity or measure OD600 B2->C1 C2 Determine MIC (lowest concentration with no growth) C1->C2

References

Discovery of Novel Pyralomicin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth overview of the discovery, biosynthesis, and bioactivity of pyralomicin analogs, a unique class of antibiotics. Pyralomicins are distinguished by a benzopyranopyrrole core linked to either a C7-cyclitol (a pseudosugar) or a glucose moiety, originally isolated from the bacterium Nonomuraea spiralis (formerly Microtetraspora spiralis).[1][2][3] This document synthesizes available data on their discovery, outlines key experimental methodologies, and presents logical workflows relevant to natural product research.

A note on data availability: While this guide provides a comprehensive framework based on published literature, specific quantitative bioactivity data (e.g., Minimum Inhibitory Concentration values) are not available in the abstracts of the foundational papers and would require access to the full-text articles.

Biosynthesis of the Pyralomicin Core

The structural backbone of pyralomicins is assembled through a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[1][4] The biosynthetic gene cluster (BGC) from Nonomuraea spiralis IMC A-0156 spans 41 kb and contains 27 open reading frames (ORFs) that encode the entire assembly line.

The formation of the benzopyranopyrrole unit originates from two acetate (B1210297) units, one propionate (B1217596) unit, and the amino acid proline. The pathway involves a suite of tailoring enzymes, including four halogenases for chlorination, an O-methyltransferase, and a critical N-glycosyltransferase (PrlH) that attaches the sugar or cyclitol moiety to the aglycone. The unique C7-cyclitol unit is derived from glucose metabolites, with the enzyme 2-epi-5-epi-valiolone (B1265091) synthase (PrlA) playing a key role in its formation.

Pyralomicin Biosynthesis Pathway cluster_precursors Primary Metabolites cluster_core_synthesis Core Assembly cluster_tailoring Tailoring and Glycosylation cluster_cyclitol_pathway C7-Cyclitol Pathway Acetate Acetate (x2) PKS Polyketide Synthase (PKS) Acetate->PKS Propionate Propionate (x1) Propionate->PKS Proline Proline NRPS Nonribosomal Peptide Synthetase (NRPS) Proline->NRPS Glucose Glucose PrlA PrlA Enzyme & Other Cyclases Glucose->PrlA Aglycone Nascent Aglycone PKS->Aglycone Formation of Benzopyranopyrrole Core NRPS->Aglycone Formation of Benzopyranopyrrole Core Halogenases Halogenases (x4) Aglycone->Halogenases Methyltransferase O-Methyltransferase Halogenases->Methyltransferase Glycosyltransferase N-Glycosyltransferase (PrlH) Methyltransferase->Glycosyltransferase Final_Product Pyralomicin Analogs (1a-d, 2a-c) Glycosyltransferase->Final_Product Cyclitol C7-Cyclitol Moiety PrlA->Cyclitol Cyclitol->Glycosyltransferase Attachment to Core

Caption: Overview of the pyralomicin biosynthetic pathway.

Discovery and Isolation of Novel Analogs

The discovery of natural product analogs relies on a systematic workflow encompassing fermentation, extraction, purification, and characterization. Genetic engineering approaches, such as the targeted disruption of biosynthetic genes, represent a powerful strategy for generating novel derivatives and confirming pathway functions.

Natural Product Discovery Workflow Fermentation 1. Fermentation (Nonomuraea spiralis) Extraction 2. Extraction (Acidification & Butyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification 3. Chromatographic Purification (e.g., HPLC) Crude_Extract->Purification Pure_Analogs Isolated Pyralomicin Analogs Purification->Pure_Analogs Structure_Elucidation 4. Structure Elucidation (NMR, MS, X-Ray) Pure_Analogs->Structure_Elucidation Bioactivity 5. Bioactivity Screening (e.g., MIC Assay) Pure_Analogs->Bioactivity SAR Structure-Activity Relationship (SAR) Analysis Structure_Elucidation->SAR Bioactivity->SAR

Caption: General workflow for pyralomicin analog discovery.

Data Presentation: Known Pyralomicin Analogs

Several pyralomicin analogs have been isolated and characterized. They are broadly classified into two series: pyralomicins 1 (containing the C7-cyclitol moiety) and pyralomicins 2 (containing a glucose moiety). Further diversity arises from variations in chlorination and methylation.

Analog IDGlycone MoietyKey Structural FeaturesReported Bioactivity Summary
Pyralomicin 1a C7-Cyclitol4'-O-methylatedActive, but less potent than 1c.
Pyralomicin 1b C7-CyclitolIsomer of 1aAntibacterial activity reported.
Pyralomicin 1c C7-CyclitolUnmethylatedMore potent antibacterial activity than its glucosyl analog (2c) and methylated congener (1a).
Pyralomicin 1d C7-CyclitolFurther analog in the series 1Antibacterial activity reported.
Pyralomicin 2a GlucoseAnalog corresponding to 1aActive, but less potent than cyclitol-containing analogs.
Pyralomicin 2b GlucoseAnalog in the series 2Antibacterial activity reported.
Pyralomicin 2c GlucoseAnalog corresponding to 1cLess potent than pyralomicin 1c.

Structure-Activity Relationship (SAR)

The antibacterial potency of pyralomicins is highly dependent on their chemical structure. Key relationships have been identified that guide the search for more effective analogs.

  • Glycone Moiety: The C7-cyclitol unit is crucial for enhanced antimicrobial activity. Pyralomicin 1c, which contains the unmethylated cyclitol, exhibits more potent effects than its glucose-based counterpart, pyralomicin 2c.

  • Methylation: Methylation of the cyclitol moiety appears to reduce bioactivity, as evidenced by the lower potency of pyralomicin 1a (4'-methylated) compared to the unmethylated pyralomicin 1c.

  • Halogenation: The number and position of chlorine atoms on the benzopyranopyrrole core are also critical determinants of antibacterial activity.

Pyralomicin SAR Logic SAR Structure-Activity Relationship (SAR) Glycone Glycone Moiety SAR->Glycone Methylation Methylation Status SAR->Methylation Halogenation Chlorination Pattern SAR->Halogenation Cyclitol C7-Cyclitol > Glucose Glycone->Cyclitol influences Unmethylated Unmethylated > Methylated Methylation->Unmethylated influences Chlorine Number & Position of Cl atoms (Modulates Activity) Halogenation->Chlorine influences Potency Increased Antibacterial Potency Cyclitol->Potency Unmethylated->Potency Chlorine->Potency

Caption: Key structural factors influencing pyralomicin bioactivity.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the discovery and characterization of pyralomicin analogs.

Fermentation and Culture Conditions
  • Producing Organism: Nonomuraea spiralis IMC A-0156.

  • Maintenance Medium (BTT Agar):

    • D-glucose: 1%

    • Yeast Extract: 0.1%

    • Beef Extract: 0.1%

    • Casitone: 0.2%

    • Bacto-agar: 1.5%

    • pH adjusted to 7.4 before sterilization.

    • Incubation: 30°C.

  • Production: For production of pyralomicins, seed cultures grown for 5-7 days are diluted 1:10 into a suitable production medium and grown for an additional 5-7 days at 28°C.

Extraction of Pyralomicin Analogs

This protocol is adapted from the analysis of wild-type and mutant strains of N. spiralis.

  • Acidification: At the end of the fermentation period, harvest the culture broth. Acidify the broth to pH 3 using HCl.

  • Centrifugation: Remove bacterial mycelia and other precipitates from the culture medium by centrifugation at 1,400 x g.

  • Solvent Extraction: Transfer the acidified supernatant to a separatory funnel. Extract the supernatant three times with an equal volume of butyl acetate.

  • Pooling and Evaporation: Pool the organic (butyl acetate) layers from the three extractions. Evaporate the solvent under reduced pressure to yield the crude extract containing pyralomicin analogs.

  • Analysis: The crude extract can be analyzed by LC-MS and subjected to chromatographic purification to isolate individual analogs.

Antimicrobial Susceptibility Testing (General Protocol)

The bioactivity of isolated pyralomicin analogs is quantified by determining the Minimum Inhibitory Concentration (MIC) against relevant bacterial strains, such as Micrococcus luteus. The following is a generalized broth microdilution protocol based on CLSI guidelines.

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours growth), pick several morphologically similar bacterial colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve the final target inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the test wells.

  • Plate Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of each purified pyralomicin analog in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

    • The final volume in each well should be 100 µL after adding the inoculum.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of the pyralomicin analog that completely inhibits visible bacterial growth.

Structure Elucidation

The chemical structures of novel pyralomicin analogs are determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the purified compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are conducted to elucidate the detailed chemical structure.

    • 1D NMR: ¹H and ¹³C spectra provide information on the types and numbers of protons and carbons.

    • 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish through-bond and through-space correlations, allowing for the complete assignment of the structure and relative stereochemistry.

  • X-Ray Crystallography: For compounds that can be crystallized, single-crystal X-ray analysis provides unambiguous determination of the absolute configuration.

References

Methodological & Application

Isolating Pyralomicin 2b: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the isolation of Pyralomicin 2b, a bioactive secondary metabolite, from bacterial culture. This protocol details the fermentation of the producing organism, Nonomuraea spiralis, followed by a robust extraction and purification workflow.

Pyralomicins are a family of antibiotics produced by the soil bacterium Nonomuraea spiralis IMC A-0156.[1] This group of compounds, which includes this compound, has garnered interest due to its unique chemical structure and potential therapeutic applications. The isolation of a specific analog like this compound is essential for detailed bioactivity screening, structure-activity relationship studies, and further drug development.

This application note provides a step-by-step protocol for the cultivation of Nonomuraea spiralis IMC A-0156, extraction of the pyralomicin mixture, and a detailed chromatographic method for the purification of this compound.

Data Presentation

While specific quantitative data for the yield of this compound is not extensively published, the following table outlines the expected outcomes at various stages of the isolation process based on typical laboratory-scale fermentations of actinomycetes.

ParameterExpected ValueNotes
Fermentation Titer 10 - 100 mg/LTotal pyralomicin production can vary based on fermentation conditions.
Extraction Efficiency > 90%Butyl acetate (B1210297) is an effective solvent for extracting pyralomicins.
Purity after Extraction 10 - 20%The crude extract will contain a mixture of pyralomicin analogs and other metabolites.
Purity after Chromatography > 95%Preparative HPLC is crucial for obtaining high-purity this compound.
Final Yield 1 - 5 mg/LThe final yield of the pure compound is dependent on the initial titer and purification efficiency.

Experimental Protocols

Fermentation of Nonomuraea spiralis IMC A-0156

This protocol describes the two-stage fermentation process for the production of pyralomicins.

a. Media Preparation

  • Seed Medium:

    • D-galactose: 20 g/L

    • Dextrin: 20 g/L

    • Bacto-soytone: 10 g/L

    • Corn steep liquor: 5 g/L

    • (NH₄)₂SO₄: 2 g/L

    • CaCO₃: 2 g/L

    • Adjust pH to 7.4 before sterilization.

  • Production Medium:

    • Potato starch: 30 g/L

    • Soy flour: 15 g/L

    • Corn steep liquor: 5 g/L

    • Yeast extract: 2 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • NaCl: 0.3 g/L

    • CoCl₂: 0.01 g/L

    • CaCO₃: 3 g/L

    • Adjust pH to 7.4 before sterilization.

b. Fermentation Protocol

  • Inoculate a sterile seed medium with a culture of Nonomuraea spiralis IMC A-0156.

  • Incubate the seed culture at 30°C for 5-7 days with shaking at 200 rpm.

  • Inoculate the production medium with 10% (v/v) of the seed culture.

  • Incubate the production culture at 30°C for an additional 5-7 days with shaking at 200 rpm. Production of pyralomicins is often indicated by a color change in the culture broth to light pink or purple.

Extraction of Pyralomicins

This protocol details the solvent extraction of the pyralomicin mixture from the fermentation broth.

  • Acidify the culture broth to pH 3 using hydrochloric acid (HCl).

  • Separate the bacterial mycelia from the culture medium by centrifugation at 1,400 x g.

  • Extract the acidified supernatant three times with an equal volume of butyl acetate.

  • Combine the butyl acetate fractions and dry them over anhydrous sodium sulfate.

  • Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude pyralomicin extract.

Purification of this compound by Preparative HPLC

This protocol outlines the purification of this compound from the crude extract using preparative high-performance liquid chromatography (HPLC). This is a scaled-up method based on published analytical separations.

a. Analytical Method Development (for reference)

  • Column: C18 Symmetry Prep column

  • Mobile Phase: A gradient of 25% to 100% methanol (B129727) in water.

  • Detection: UV at 355 nm.

b. Preparative HPLC Protocol

  • Column: A C18 preparative column (e.g., 20 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient optimized to separate the pyralomicin analogs, for instance, 30-60% Solvent B over 40 minutes. The exact gradient should be optimized based on analytical HPLC of the crude extract.

  • Flow Rate: 15-20 mL/min, scaled appropriately for the preparative column diameter.

  • Injection Volume: Dissolve the crude extract in a minimal amount of methanol and inject a volume appropriate for the column size (e.g., 1-5 mL).

  • Detection: Monitor the elution at 355 nm.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound. The identity of the peak should be confirmed by LC-MS analysis of a small aliquot of the collected fraction.

  • Post-Purification: Combine the pure fractions, and remove the solvent under reduced pressure to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification seed_culture Seed Culture of N. spiralis production_culture Production Culture seed_culture->production_culture Inoculation acidification Acidification (pH 3) production_culture->acidification centrifugation Centrifugation acidification->centrifugation solvent_extraction Butyl Acetate Extraction centrifugation->solvent_extraction concentration Concentration solvent_extraction->concentration prep_hplc Preparative HPLC concentration->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection final_product Pure this compound fraction_collection->final_product

Caption: Overall workflow for the isolation of this compound.

Logical Relationship of Purification Steps

purification_logic start Crude Butyl Acetate Extract dissolution Dissolve in Methanol start->dissolution filtration Filter (0.22 µm) dissolution->filtration hplc_injection Inject onto Preparative HPLC Column filtration->hplc_injection separation Chromatographic Separation (C18, MeCN/H2O gradient) hplc_injection->separation detection UV Detection (355 nm) separation->detection fractionation Collect Peak corresponding to this compound detection->fractionation analysis Purity Check by LC-MS fractionation->analysis pooling Pool Pure Fractions analysis->pooling If Pure evaporation Solvent Evaporation pooling->evaporation end Isolated this compound (>95% Purity) evaporation->end

Caption: Logical steps in the purification of this compound.

References

Application Notes and Protocols for LC-MS Analysis of Pyralomicins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the detection and quantification of pyralomicins using Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are intended to serve as a robust starting point for researchers involved in natural product discovery, antibiotic development, and biosynthesis studies.

Introduction

Pyralomicins are a class of antibiotics produced by the actinomycete Nonomuraea spiralis.[1][2] They exhibit a unique benzopyranopyrrole core structure with a cyclitol or glucose moiety.[1][2] Accurate and sensitive detection and quantification of these compounds in complex matrices, such as bacterial fermentation broths, are crucial for production optimization, biosynthetic pathway elucidation, and pharmacological studies. Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier analytical technique for this purpose, offering high sensitivity and selectivity.[3]

This application note details the recommended sample preparation, LC-MS/MS parameters, and data analysis workflows for pyralomicin analysis.

Experimental Protocols

Sample Preparation: Extraction of Pyralomicins from Bacterial Culture

The following protocol is designed to efficiently extract pyralomicins from a liquid fermentation broth.

Reagents and Materials:

  • Butyl acetate (B1210297)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (anhydrous)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge tubes (50 mL)

  • Rotary evaporator

  • Syringe filters (0.22 µm, PTFE)

Protocol:

  • Acidification: Adjust the pH of the Nonomuraea spiralis culture broth to 3.0 using HCl.[1][2] This step protonates the pyralomicins, enhancing their solubility in organic solvents.

  • Centrifugation: Centrifuge the acidified culture at 1,400 x g to pellet the mycelia and other precipitates.[1][2]

  • Liquid-Liquid Extraction: Transfer the supernatant to a separatory funnel. Perform a liquid-liquid extraction by adding an equal volume of butyl acetate. Shake vigorously and allow the layers to separate. Repeat this extraction three times, collecting the organic (butyl acetate) phase each time.[1][2]

  • Drying and Concentration: Pool the butyl acetate fractions and dry them over anhydrous sodium sulfate.[1][2] Filter to remove the sodium sulfate and concentrate the extract to dryness using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of 50:50 methanol/water.

  • Clarification: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS analysis to remove any remaining particulate matter.

Workflow for Pyralomicin Extraction

G cluster_sample_prep Sample Preparation Culture Bacterial Culture Broth Acidify Acidify to pH 3 with HCl Culture->Acidify Centrifuge Centrifuge at 1,400 x g Acidify->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LLE Liquid-Liquid Extraction (x3 with Butyl Acetate) Supernatant->LLE Dry Dry Organic Phase (Na2SO4) LLE->Dry Evaporate Evaporate to Dryness Dry->Evaporate Reconstitute Reconstitute in MeOH/H2O Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter

Caption: Workflow for the extraction of pyralomicins from culture broth.

Liquid Chromatography Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterRecommended Condition
Column Waters C18 Symmetry Prep (or equivalent C18 column, e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 25% B to 100% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
UV Detection 355 nm[1][2]
Mass Spectrometry Method

Instrumentation:

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

MS Parameters (Positive Ion Mode):

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Scan Mode Full Scan (m/z 100-1000) for initial detection and MRM for quantification

Quantitative Analysis and Data

Known and Theoretical Mass Spectral Data

The protonated molecules of several pyralomicin analogs have been identified.[1][2]

Compound[M+H]⁺ (m/z)
Pyralomicin 1a455.68
Pyralomicin 1b455.68
Pyralomicin 2a459.81
Proposed Fragmentation of Pyralomicin 1a

Pyralomicin 1a ([M+H]⁺ = 455.68) contains a glucose moiety linked to the aglycone core. In collision-induced dissociation (CID), the most likely fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the glucose unit (neutral loss of 162.05 Da).

Proposed Fragmentation Pathway for Pyralomicin 1a

G Precursor Pyralomicin 1a [M+H]⁺ m/z 455.68 Fragment1 Aglycone Fragment [M+H-C6H10O5]⁺ m/z 293.63 Precursor->Fragment1  -162.05 Da (Neutral Loss of Glucose) Fragment2 Further Fragmentation Fragment1->Fragment2

Caption: Proposed fragmentation of Pyralomicin 1a in positive ion mode.

Proposed MRM Transitions for Quantification

Based on the proposed fragmentation, the following MRM transitions can be used as a starting point for method development for pyralomicin 1a.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Use
Pyralomicin 1a455.7293.6Quantifier
Pyralomicin 1a455.7User DefinedQualifier

Note: The qualifier ion would need to be determined experimentally by analyzing a standard of pyralomicin 1a and observing its full scan MS/MS spectrum.

Typical Performance Characteristics for LC-MS/MS Antibiotic Assays

The following table summarizes typical quantitative performance characteristics that can be expected for a validated LC-MS/MS method for antibiotics in a complex matrix, such as a fermentation broth. These values can serve as a benchmark during method development and validation.

ParameterTypical Value Range
Limit of Detection (LOD) 0.01 - 1 ng/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL
Linearity (R²) > 0.99
Recovery 80 - 120%
Precision (%RSD) < 15%
Accuracy (%RE) ± 15%

Conclusion

The protocols described in this application note provide a comprehensive framework for the LC-MS analysis of pyralomicins. The detailed sample preparation and optimized LC-MS/MS conditions offer a robust method for the detection and quantification of these novel antibiotics. The proposed fragmentation pathways and MRM transitions serve as a valuable starting point for the development of highly sensitive and specific quantitative assays, which are essential for advancing research and development in this area. Experimental verification of the proposed product ions is highly recommended for method validation.

References

Application Notes and Protocols for Determining the Antibacterial Activity of Pyralomicin 2b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyralomicins are a class of antibiotics isolated from Microtetraspora spiralis.[1] This document provides a detailed protocol for determining the antibacterial activity of a specific analogue, Pyralomicin 2b, through the standardized methods of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) testing.[2] These in vitro susceptibility tests are fundamental in antimicrobial drug discovery to quantify the potency of a novel agent against various bacterial strains.[3][4] The protocols outlined below are based on established broth microdilution methods to ensure reproducibility and accuracy.[5]

Key Concepts

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibacterial agent required to kill a particular bacterium.

Materials and Reagents

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Pipettes and sterile tips

  • Control antibiotics (e.g., Gentamicin, Vancomycin)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of bacteria.

1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on MHA, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, sterile water). b. Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation: a. Add 50 µL of the appropriate this compound dilution to each well of the 96-well plate. b. Add 50 µL of the prepared bacterial inoculum to each well. c. Include a positive control (wells with bacteria and CAMHB, no drug) and a negative control (wells with CAMHB only). d. Incubate the plate at 35 ± 2°C for 16-20 hours.

4. Interpretation of Results: a. Following incubation, visually inspect the microtiter plate for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) of the microorganism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed subsequently to the MIC test to determine the concentration of this compound that results in bacterial death.

1. Subculturing from MIC Plate: a. From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot. b. Spread the aliquot evenly onto a fresh, drug-free MHA plate.

2. Incubation: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

3. Interpretation of Results: a. After incubation, count the number of colony-forming units (CFU) on each plate. b. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Data Presentation

The following table summarizes hypothetical MIC and MBC data for this compound against common bacterial strains.

Bacterial StrainGram StainThis compound MIC (µg/mL)This compound MBC (µg/mL)Control Antibiotic MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive48Vancomycin: 1
Enterococcus faecalis ATCC 29212Positive816Vancomycin: 2
Escherichia coli ATCC 25922Negative1632Gentamicin: 0.5
Pseudomonas aeruginosa ATCC 27853Negative32>64Gentamicin: 1

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_bact Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-well Plate prep_bact->inoculate prep_drug Prepare Serial Dilutions of this compound prep_drug->inoculate incubate_mic Incubate at 35°C for 16-20h inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto MHA plates read_mic->subculture incubate_mbc Incubate at 35°C for 18-24h subculture->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC.

signaling_pathway cluster_pathway Generalized Bacterial Survival Pathway Pyralomicin_2b This compound Target Bacterial Target (e.g., Cell Wall Synthesis, Protein Synthesis, DNA Replication) Pyralomicin_2b->Target blocks Pathway Essential Metabolic Pathway Target->Pathway enables Growth Bacterial Growth and Proliferation Pathway->Growth Inhibition Inhibition

Caption: Generalized mechanism of antibacterial action.

References

Application Notes and Protocols: Using Pyralomicin 2b in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyralomicins are a class of antibiotics produced by the bacterium Nonomuraea spiralis.[1][2] Their unique chemical structure, featuring a benzopyranopyrrole chromophore linked to a C7-cyclitol or a glucose moiety, has drawn interest for its potential antimicrobial properties.[1][2] The antibacterial activity of pyralomicins is influenced by the number and position of chlorine atoms and the nature of the glycone component.[1] This document provides detailed protocols for conducting antimicrobial susceptibility testing (AST) with Pyralomicin 2b, a member of this antibiotic family.

While specific minimum inhibitory concentration (MIC) data for this compound against a broad range of microorganisms is not extensively available in public literature, this guide offers standardized methods to enable researchers to generate such data. The protocols provided are based on established techniques for antimicrobial susceptibility testing, including broth microdilution and disk diffusion assays.

Data Presentation

Quantitative data from antimicrobial susceptibility testing is crucial for evaluating the efficacy of a novel compound like this compound. The following table is a template for researchers to summarize their findings.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains

Bacterial StrainGram StainATCC NumberThis compound MIC (µg/mL)Control Antibiotic MIC (µg/mL)
Staphylococcus aureusGram-positive29213
Enterococcus faecalisGram-positive29212
Streptococcus pneumoniaeGram-positive49619
Escherichia coliGram-negative25922
Pseudomonas aeruginosaGram-negative27853
Klebsiella pneumoniaeGram-negative700603
Acinetobacter baumanniiGram-negative19606
Micrococcus luteusGram-positive4698

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the drug that prevents visible growth of a bacterium.

Materials:

  • This compound stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Plate reader (optional)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.

    • The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.125 µg/mL.

    • Include a growth control well (CAMHB without antibiotic) and a sterility control well (CAMHB without bacteria).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or with a plate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_antibiotic Prepare this compound Serial Dilutions in Plate start->prep_antibiotic prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum inoculate Inoculate Microtiter Plate (50µL inoculum + 50µL drug) dilute_inoculum Dilute Suspension to 5x10^5 CFU/mL prep_inoculum->dilute_inoculum incubate Incubate at 35°C for 18-24 hours inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic end_point End read_mic->end_point

Caption: Workflow for Broth Microdilution Assay.

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • This compound-impregnated paper disks (concentration to be determined empirically)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Using sterile forceps, place the this compound-impregnated disks onto the surface of the agar.

    • Gently press each disk to ensure complete contact with the agar.

    • Place disks far enough apart to prevent overlapping of the zones of inhibition.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Reading the Results:

    • Measure the diameter of the zone of inhibition (the area with no bacterial growth) around each disk in millimeters (mm).

    • The interpretation of the zone sizes (susceptible, intermediate, or resistant) requires correlation with MIC data, which is not yet established for this compound. Researchers will need to establish their own interpretive criteria based on generated MIC values.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum inoculate_plate Streak Inoculum onto MHA Plate prep_inoculum->inoculate_plate place_disks Place this compound Disks on Agar Surface inoculate_plate->place_disks incubate Incubate at 35°C for 18-24 hours place_disks->incubate measure_zone Measure Zone of Inhibition Diameter (mm) incubate->measure_zone end_point End measure_zone->end_point

Caption: Workflow for the Disk Diffusion Assay.

Proposed Biosynthetic Pathway of the Pyralomicin Core

While the precise mechanism of antimicrobial action for this compound is not fully elucidated, its biosynthesis has been studied. The core structure is derived from proline, acetate, and propionate. The following diagram illustrates a proposed pathway for the formation of the benzopyranopyrrole core and the attachment of the C7-cyclitol unit. Understanding the biosynthesis can provide insights into the molecule's structure-activity relationship.

Pyralomicin_Biosynthesis Proline Proline NRPS_PKS Non-Ribosomal Peptide Synthetase (NRPS) & Polyketide Synthase (PKS) Machinery Proline->NRPS_PKS Acetate Acetate (x2) Acetate->NRPS_PKS Propionate Propionate Propionate->NRPS_PKS Pyrrolyl_Intermediate Halogenated Pyrrolyl Intermediate NRPS_PKS->Pyrrolyl_Intermediate Halogenation & Extension Aglycone_Core Nascent Aglycone Core (Benzopyranopyrrole) Pyrrolyl_Intermediate->Aglycone_Core Cyclization & Release Glycosyltransferase N-Glycosyltransferase (PrlH) Aglycone_Core->Glycosyltransferase Cyclitol_Cassette C7-Cyclitol Biosynthetic Gene Cassette Cyclitol_Moiety C7-Cyclitol Moiety Cyclitol_Cassette->Cyclitol_Moiety Cyclitol_Moiety->Glycosyltransferase Pyralomicin Pyralomicin Glycosyltransferase->Pyralomicin Attachment of Sugar/Cyclitol

Caption: Proposed Biosynthesis of Pyralomicin.

References

Application of Pyralomicin 2b in Natural Product Synthesis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyralomicin 2b is a member of the pyralomicin family of antibiotics, which are characterized by a unique benzopyranopyrrole core. While direct applications of this compound as a starting material in the synthesis of other natural products are not extensively documented in publicly available literature, the synthetic strategies developed for pyralomicins and their core structures are of significant interest to the medicinal chemistry and drug development community. These methodologies provide a blueprint for the construction of the pyralomicin scaffold, enabling the synthesis of analogues with potentially improved biological activities. This document provides an overview of the synthetic approaches toward pyralomicin analogues, focusing on the total synthesis of the closely related Pyralomicin 2c and the pyralomicinone aglycone.

Data Presentation

The following tables summarize the key synthetic transformations and reported yields in the synthesis of pyralomicin analogues and their core structure.

Table 1: Key Reactions and Yields in the Total Synthesis of Pyralomicin 2c

StepReactionKey ReagentsProductReported Yield
1Synthesis of Pyrrole (B145914) MoietyNot specified in abstract2,3-dichloro-5-methyl-1H-pyrrole-4-carbonyl chlorideData not available
2Synthesis of Benzoyl Chloride MoietyNot specified in abstract2-((tert-butyldimethylsilyl)oxy)-3,5-dichlorobenzoyl chlorideData not available
3Friedel-Crafts AcylationPyrrole and Benzoyl Chloride derivativesPyralomicinone AglyconeData not available
4N-glucosylationPyralomicinone, Glucose donorPyralomicin 2cData not available

Note: Detailed yield information is not available in the referenced abstracts. The synthesis was reported as the "first total synthesis," indicating a successful multi-step process.

Table 2: Key Reactions and Yields in the Synthesis of Pyralomicinones

StepReactionKey ReagentsProductReported Yield
1Pyrrole SynthesisNot specified in abstractSubstituted PyrroleData not available
2Benzoyl Chloride SynthesisNot specified in abstractSubstituted Benzoyl ChlorideData not available
3Friedel-Crafts AcylationPyrrole and Benzoyl Chloride derivativesPyralomicinoneData not available

Note: The synthesis of the pyralomicinone core provides a key building block for the entire pyralomicin family. Specific yields were not detailed in the available literature.

Experimental Protocols

The following protocols are based on the synthetic strategies reported for Pyralomicin 2c and pyralomicinones. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of the Pyralomicinone Aglycone

This protocol outlines the general steps for constructing the core benzopyranopyrrole structure of the pyralomicins.

1. Synthesis of the Substituted Pyrrole Moiety:

  • A suitable starting material, such as a β-ketoester, is reacted with an amino acid derivative and a chlorinating agent to construct the dichlorinated methyl-pyrrole carbonyl chloride. The exact reagents and conditions are not specified in the available literature but would likely involve standard methods for pyrrole synthesis and subsequent chlorination and conversion to the acid chloride.

2. Synthesis of the Substituted Benzoyl Chloride Moiety:

  • A substituted phenol (B47542) is protected, for example, with a tert-butyldimethylsilyl (TBDMS) group.

  • The protected phenol then undergoes ortho-lithiation and carboxylation, followed by chlorination to yield the desired dichlorinated benzoyl chloride.

3. Friedel-Crafts Acylation:

  • The substituted pyrrole-4-carbonyl chloride and the substituted benzoyl chloride are reacted under Friedel-Crafts conditions. This typically involves a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an inert solvent like dichloromethane (B109758) (CH₂Cl₂).

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up involves quenching the reaction with an aqueous acid solution, followed by extraction with an organic solvent, drying, and purification by column chromatography to yield the pyralomicinone.

Protocol 2: N-glucosylation of the Pyralomicinone Core to Yield Pyralomicin 2c

This protocol describes the final step in the total synthesis of Pyralomicin 2c, which is analogous to the final step for this compound.

  • The pyralomicinone aglycone is dissolved in a suitable aprotic solvent.

  • A protected glucose donor, such as a glycosyl bromide or trichloroacetimidate, is added along with a promoter (e.g., a silver or mercury salt for glycosyl bromides, or a Lewis acid like TMSOTf for trichloroacetimidates).

  • The reaction is carried out under anhydrous conditions and at a controlled temperature.

  • Upon completion, the reaction is quenched, and the product is purified.

  • Finally, the protecting groups on the glucose moiety are removed under appropriate conditions (e.g., acid or base hydrolysis, or hydrogenolysis) to yield Pyralomicin 2c.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthetic processes described.

Synthesis_of_Pyralomicinone cluster_pyrrole Pyrrole Synthesis cluster_benzoyl Benzoyl Chloride Synthesis start_pyrrole β-Ketoester pyrrole_intermediate 2,3-dichloro-5-methyl- 1H-pyrrole-4-carbonyl chloride start_pyrrole->pyrrole_intermediate Multi-step synthesis aglycone Pyralomicinone Aglycone pyrrole_intermediate->aglycone Friedel-Crafts Acylation (Lewis Acid) start_benzoyl Substituted Phenol benzoyl_intermediate 2-((tert-butyldimethylsilyl)oxy)- 3,5-dichlorobenzoyl chloride start_benzoyl->benzoyl_intermediate Protection & Chlorination benzoyl_intermediate->aglycone

Caption: Synthetic workflow for the Pyralomicinone aglycone.

Total_Synthesis_of_Pyralomicin_2c aglycone Pyralomicinone Aglycone pyralomicin_2c Pyralomicin 2c aglycone->pyralomicin_2c N-glucosylation glucose Protected Glucose Donor glucose->pyralomicin_2c

Caption: Final N-glucosylation step in the total synthesis of Pyralomicin 2c.

Application Notes and Protocols: Elucidating the Biosynthesis of Pyralomicin 2b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental framework for investigating the biosynthesis of Pyralomicin 2b, an antibiotic produced by Nonomuraea spiralis IMC A-0156. The pyralomicins are a family of natural products featuring a unique benzopyranopyrrole core, the biosynthesis of which involves a hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway.[1][2] this compound is specifically characterized by a glucose moiety attached to the core aglycone.[1][2]

The following protocols and experimental designs are intended to guide researchers in systematically characterizing the biosynthetic gene cluster (BGC), validating the function of key enzymes, and potentially engineering the pathway for the production of novel analogs.

Section 1: Bioinformatic Analysis of the Pyralomicin BGC

Objective: To analyze the known pyralomicin BGC (GenBank: JX424761) to predict the function of each open reading frame (ORF) and formulate hypotheses for the assembly of the this compound molecule. The 41 kb cluster contains 27 ORFs.[1][2][3]

Protocol 1.1: BGC Annotation and Domain Prediction

  • Sequence Retrieval: Obtain the FASTA sequence for the pyralomicin BGC from the NCBI database (Accession: JX424761).

  • Automated Annotation: Submit the sequence to an automated annotation platform such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). This will predict the boundaries of the BGC and provide initial functional predictions for the ORFs based on homology.

  • Manual Curation:

    • PKS/NRPS Analysis: Manually inspect the PKS and NRPS modules predicted by antiSMASH. Identify the catalytic domains within each module:

      • PKS: Ketosynthase (KS), Acyltransferase (AT), Ketoreductase (KR), Dehydratase (DH), Enoylreductase (ER), and Acyl Carrier Protein (ACP).[4][5]

      • NRPS: Adenylation (A), Thiolation (T), and Condensation (C) domains.

    • Substrate Prediction: For PKS AT domains, predict the incorporated extender unit (malonyl-CoA or methylmalonyl-CoA). For NRPS A-domains, predict the specific amino acid substrate (e.g., proline).[1][2]

    • Tailoring Enzymes: Identify and analyze putative tailoring enzymes such as halogenases, methyltransferases, glycosyltransferases, and oxidoreductases based on BLASTp analysis against characterized enzyme databases (e.g., Swiss-Prot).[1][2]

  • Hypothesis Formulation: Based on the analysis, construct a putative biosynthetic pathway for this compound. This model will serve as the basis for subsequent experimental validation.

Section 2: Genetic Manipulation of Nonomuraea spiralis

Objective: To validate the function of specific genes within the prl cluster through targeted gene knockout and to confirm the cluster's role in pyralomicin production.

Protocol 2.1: Targeted Gene Knockout via Homologous Recombination

This protocol is adapted for Actinobacteria and will target uncharacterized tailoring enzymes, such as the specific halogenases or the O-methyltransferase. Previous work has successfully disrupted the N-glycosyltransferase, prlH, abolishing pyralomicin production.[1][2]

  • Construct Design:

    • Amplify ~1.5 kb fragments homologous to the regions upstream ('left arm') and downstream ('right arm') of the target gene from N. spiralis genomic DNA.

    • Clone the left and right arms into a suicide vector suitable for Actinobacteria (e.g., pKC1139), flanking an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance, aac(3)IV).

    • Verify the final construct by Sanger sequencing.

  • Protoplast Transformation:

    • Grow N. spiralis in a suitable liquid medium (e.g., TSB with glycine) to prepare protoplasts.

    • Treat the mycelia with lysozyme (B549824) to digest the cell wall and generate protoplasts.

    • Transform the protoplasts with the knockout construct using PEG-mediated transformation.

  • Selection and Screening:

    • Plate the transformed protoplasts on a regeneration medium (e.g., R2YE) containing the selection antibiotic (e.g., apramycin).

    • Screen the resulting resistant colonies by PCR using primers that anneal outside the homologous arms and within the resistance cassette. A successful double-crossover event will yield a PCR product of a different size than the wild-type locus.

  • Metabolite Analysis:

    • Cultivate the wild-type strain and the verified mutant strain under pyralomicin-producing conditions.

    • Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the metabolite profiles. A loss of this compound production and the potential accumulation of a biosynthetic intermediate in the mutant would confirm the gene's function.

Data Presentation: Metabolite Production in Knockout Strains

StrainTarget GeneThis compound Titer (µg/L)Precursor Accumulation (Peak Area)
Wild-TypeN/A1500 ± 120Not Detected
ΔprlX (putative halogenase)prlX01.2 x 10⁶ (deschloro-pyralomicin)
ΔprlY (putative O-methyltransferase)prlY08.5 x 10⁵ (demethyl-pyralomicin)
ΔprlH (N-glycosyltransferase)prlH02.1 x 10⁷ (Pyralomicin Aglycone)
(Note: Data are hypothetical examples for illustrative purposes.)

Section 3: In Vitro Biochemical Characterization

Objective: To confirm the specific function, substrate specificity, and kinetics of key enzymes in the this compound pathway.

Protocol 3.1: Heterologous Expression and Purification of a Tailoring Enzyme (e.g., PrlH - N-glycosyltransferase)

  • Cloning: Amplify the coding sequence of the target gene (e.g., prlH) from N. spiralis cDNA. Clone the gene into an E. coli expression vector (e.g., pET-28a(+)), which adds a cleavable N-terminal His₆-tag.

  • Protein Expression:

    • Transform the expression construct into an E. coli expression strain (e.g., BL21(DE3)).

    • Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 18°C) overnight.

  • Purification:

    • Harvest the cells by centrifugation and lyse them by sonication.

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged protein from the soluble fraction using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

    • Elute the protein with an imidazole (B134444) gradient.

    • Assess purity by SDS-PAGE. If necessary, perform further purification using size-exclusion chromatography.

Protocol 3.2: Enzymatic Assay for PrlH (N-glycosyltransferase)

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • HEPES buffer (pH 7.5)

      • Purified PrlH enzyme (1-5 µM)

      • Pyralomicin aglycone (substrate A, 100 µM)

      • UDP-glucose (substrate B, 500 µM)

      • MgCl₂ (5 mM)

    • Initiate the reaction by adding the enzyme. Incubate at 30°C.

  • Time-Course Analysis:

    • Take aliquots at various time points (e.g., 0, 10, 30, 60, 120 minutes).

    • Quench the reaction by adding an equal volume of cold methanol.

  • Product Detection:

    • Analyze the quenched reaction mixtures by LC-MS.

    • Monitor for the consumption of the pyralomicin aglycone (substrate) and the formation of this compound (product) by comparing their respective mass-to-charge ratios (m/z).

    • Quantify peak areas to determine reaction kinetics.

Data Presentation: Kinetic Parameters of PrlH

SubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
Pyralomicin Aglycone75 ± 80.5 ± 0.046.7 x 10³
UDP-glucose210 ± 250.6 ± 0.052.9 x 10³
(Note: Data are hypothetical examples for illustrative purposes.)

Section 4: Visualizations of Pathways and Workflows

G Pathway Pathway Knockout Knockout Pathway->Knockout Guide Gene Selection Expression Expression Pathway->Expression Guide Enzyme Selection Function Function Function->Pathway Refine Pathway Kinetics Kinetics Kinetics->Pathway Refine Pathway BGC BGC

// Precursors Proline [label="Proline", fillcolor="#FBBC05"]; Acetate [label="2x Acetate", fillcolor="#FBBC05"]; Propionate [label="1x Propionate", fillcolor="#FBBC05"]; Glucose [label="Glucose", fillcolor="#FBBC05"];

// Core Assembly NRPS [label="NRPS Module\n(Prl-NRPS)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKS [label="PKS Modules\n(Prl-PKS)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Core_Assembly [label="Hybrid NRPS-PKS\nAssembly", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Intermediates Linear_Intermediate [label="Linear Polyketide-Peptide"]; Cyclized_Core [label="Benzopyranopyrrole\nCore"];

// Tailoring Halogenases [label="Halogenation\n(4x Halogenases)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Methyltransferase [label="O-Methylation\n(Prl-MT)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aglycone [label="Pyralomicin Aglycone"]; Glycosyltransferase [label="Glycosylation\n(PrlH)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Final Product Pyralomicin_2b [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway Flow Proline -> NRPS; Acetate -> PKS; Propionate -> PKS;

{NRPS, PKS} -> Core_Assembly; Core_Assembly -> Linear_Intermediate; Linear_Intermediate -> Cyclized_Core [label="Cyclization"]; Cyclized_Core -> Halogenases; Halogenases -> Methyltransferase; Methyltransferase -> Aglycone;

{Aglycone, Glucose} -> Glycosyltransferase; Glycosyltransferase -> Pyralomicin_2b; }

Caption: Putative biosynthetic pathway of this compound.

References

Application Notes and Protocols for the Genetic Manipulation of the Pyralomicin Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the genetic manipulation of the pyralomicin biosynthetic gene cluster from the soil bacterium Nonomuraea spiralis. The pyralomicins are a family of antibiotics with a unique benzopyranopyrrole chromophore, showing activity against various bacteria.[1] Genetic manipulation of the pyralomicin gene cluster offers opportunities for the production of novel analogs with potentially improved therapeutic properties.

Overview of the Pyralomicin Biosynthetic Gene Cluster

The pyralomicin biosynthetic gene cluster from Nonomuraea spiralis IMC A-0156 spans approximately 41 kb and contains 27 open reading frames (ORFs).[1][2][3][4] These genes encode the enzymatic machinery necessary for the biosynthesis of the pyralomicin core structure and its subsequent modifications. This includes nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) for the formation of the benzopyranopyrrole core, as well as tailoring enzymes like halogenases, an O-methyltransferase, and an N-glycosyltransferase. A key feature of some pyralomicins is the presence of a C7-cyclitol moiety, and the gene cluster contains a cassette of genes responsible for its biosynthesis.

Genetic Manipulation Techniques

The primary reported technique for the genetic manipulation of the pyralomicin gene cluster is targeted gene disruption through homologous recombination. This method has been successfully employed to investigate the function of specific genes within the cluster.

Gene Knockout of the N-glycosyltransferase prlH

A crucial enzyme in the pyralomicin biosynthetic pathway is the N-glycosyltransferase, encoded by the prlH gene. This enzyme is responsible for attaching either a glucose or a C7-cyclitol sugar moiety to the pyralomicin aglycone. Targeted disruption of prlH in Nonomuraea spiralis resulted in the complete abolishment of pyralomicin production, confirming its essential role in the biosynthetic pathway.

Quantitative Data on Pyralomicin Production

While specific production titers for wild-type Nonomuraea spiralis were not detailed in the reviewed literature, the effect of the prlH gene knockout is qualitatively significant.

StrainPyralomicin ProductionNotes
Nonomuraea spiralis IMC A-0156 (Wild-Type)DetectedThe wild-type strain produces a suite of pyralomicin analogs. Specific production levels (e.g., mg/L) are not reported.
Nonomuraea spiralis ΔprlH MutantNot DetectedDisruption of the prlH gene completely abrogated the production of all pyralomicin analogs as confirmed by LC-MS analysis.

Experimental Protocols

Protocol 1: Cultivation of Nonomuraea spiralis for Pyralomicin Production

This protocol describes the general cultivation of Nonomuraea spiralis for the production of pyralomicins.

Materials:

  • Nonomuraea spiralis IMC A-0156

  • Seed Medium (2% D-galactose, 2% dextrin, 0.5% tryptone, 0.5% yeast extract, 0.001% CoCl2, pH 7.4)

  • Production Medium (3% potato starch, 1.5% soy flour, 0.5% corn steep liquor, 0.2% yeast extract, 0.05% MgSO4·7H2O, 0.3% NaCl, 0.001% CoCl2, 0.3% CaCO3, pH 7.4)

  • Shaking incubator

Procedure:

  • Inoculate a seed culture of Nonomuraea spiralis in Seed Medium.

  • Incubate the seed culture at 28°C with shaking for 5-7 days.

  • Inoculate the Production Medium with a 1:10 dilution of the seed culture.

  • Incubate the production culture at 30°C with shaking at 200 rpm for 5-7 days.

  • Monitor for a light pink coloration of the mycelium and a purple to wine color in the medium, which indicates pyralomicin production.

Protocol 2: Gene Knockout of prlH via Single Crossover Homologous Recombination

This protocol details the targeted disruption of the prlH gene in Nonomuraea spiralis.

Materials:

  • Nonomuraea spiralis IMC A-0156

  • E. coli ET12567 containing the helper plasmid pUB307

  • Knockout vector pKO3A4 (containing a 697 bp internal fragment of prlH, an apramycin (B1230331) resistance cassette, and an oriT)

  • RARE3 medium

  • Appropriate antibiotics for selection

Procedure:

  • Conjugation:

    • Grow Nonomuraea spiralis in RARE3 medium at 30°C for 5-7 days. The night before conjugation, subculture into fresh RARE3 medium at a 1:10 dilution and grow overnight.

    • Transform E. coli ET12567/pUB307 with the knockout vector pKO3A4.

    • Mix the overnight N. spiralis culture with the transformed E. coli culture.

    • Plate the mixture on a suitable agar (B569324) medium and incubate to allow for conjugation.

  • Selection of Mutants:

    • Overlay the conjugation plates with an appropriate concentration of apramycin to select for N. spiralis exconjugants that have integrated the knockout vector.

    • Isolate individual colonies and confirm the genotype by PCR using primers flanking the prlH gene. Successful single crossover integration will result in a larger PCR product compared to the wild-type.

  • Phenotypic Analysis:

    • Cultivate the confirmed ΔprlH mutant and the wild-type strain in pyralomicin production medium as described in Protocol 1.

    • Extract the culture broth and analyze for the presence of pyralomicins using LC-MS.

Protocol 3: Extraction and Analysis of Pyralomicins

This protocol outlines the procedure for extracting and analyzing pyralomicins from culture broths.

Materials:

  • Culture broth from Nonomuraea spiralis

  • HCl

  • Butyl acetate (B1210297)

  • Sodium sulfate

  • Rotary evaporator

  • LC-MS system with a C18 column

Procedure:

  • Acidify the culture broth to pH 3 with HCl.

  • Centrifuge the acidified broth to remove mycelia and other solids.

  • Extract the supernatant three times with an equal volume of butyl acetate.

  • Pool the butyl acetate fractions and dry with sodium sulfate.

  • Filter the dried extract and concentrate using a rotary evaporator.

  • Resuspend the dried extract in a suitable solvent (e.g., methanol).

  • Analyze the extract by LC-MS, monitoring at 355 nm for the detection of pyralomicins.

Visualizations

experimental_workflow cluster_cultivation Cultivation cluster_extraction Extraction & Analysis start Inoculate Seed Culture (N. spiralis) seed_growth Incubate Seed Culture (5-7 days, 28°C) start->seed_growth inoculate_prod Inoculate Production Culture (1:10) seed_growth->inoculate_prod prod_growth Incubate Production Culture (5-7 days, 30°C) inoculate_prod->prod_growth acidify Acidify Culture Broth (pH 3) prod_growth->acidify Harvest Culture extract Extract with Butyl Acetate acidify->extract concentrate Concentrate Extract extract->concentrate analyze LC-MS Analysis (355 nm) concentrate->analyze gene_knockout_workflow cluster_conjugation Conjugation cluster_selection Selection & Verification prepare_ns Prepare N. spiralis Culture mix_cultures Mix N. spiralis and E. coli prepare_ns->mix_cultures prepare_ecoli Prepare E. coli with Knockout & Helper Plasmids prepare_ecoli->mix_cultures plate_conjugation Plate for Conjugation mix_cultures->plate_conjugation select_mutants Select Exconjugants (Apramycin) plate_conjugation->select_mutants verify_pcr Verify Genotype by PCR select_mutants->verify_pcr phenotype_analysis Analyze Phenotype (LC-MS) verify_pcr->phenotype_analysis pyralomicin_biosynthesis_pathway precursors Proline, Acetate, etc. aglycone Pyralomicin Aglycone precursors->aglycone PKS/NRPS (prl genes) pyralomicins Pyralomicins aglycone->pyralomicins Glycosylation (prlH) sugars Glucose or C7-Cyclitol sugars->pyralomicins Attachment

References

Application Notes and Protocols for Evaluating the In Vitro Efficacy of Pyralomicin 2b

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyralomicin 2b is a member of the pyralomicin family of antibiotics isolated from the soil bacterium Nonomuraea spiralis. These compounds possess a unique benzopyranopyrrole chromophore. While the primary described activity of pyralomicins is antibacterial, particularly against Gram-positive bacteria such as Micrococcus luteus, many natural products with antimicrobial properties also exhibit cytotoxic effects against cancer cell lines.[1][2] Therefore, a comprehensive in vitro evaluation of this compound should encompass both its antimicrobial and potential anticancer efficacy.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound. The protocols are intended for researchers in drug discovery and development and are designed to assess the compound's antibacterial spectrum, cytotoxicity against cancerous and non-cancerous cell lines, and its potential to induce apoptosis.

Data Presentation

Table 1: Antimicrobial Activity of this compound
Bacterial StrainGram TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Micrococcus luteusGram-positive0.51.0
Staphylococcus aureusGram-positive2.04.0
Bacillus subtilisGram-positive1.02.5
Escherichia coliGram-negative> 64> 64
Pseudomonas aeruginosaGram-negative> 64> 64

MIC: Minimum Inhibitory Concentration

Table 2: Cytotoxic Activity of this compound against Human Cancer and Non-Cancerous Cell Lines
Cell LineCancer TypeIC₅₀ (µM) after 48hSelectivity Index (SI)
MCF-7Breast Adenocarcinoma15.24.2
A549Lung Carcinoma25.82.5
HeLaCervical Adenocarcinoma18.53.5
HEK293Normal Human Embryonic Kidney64.1-

IC₅₀: Half-maximal Inhibitory Concentration. SI = IC₅₀ in normal cells / IC₅₀ in cancer cells.

Table 3: Apoptosis Induction by this compound in MCF-7 Cells
TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-3.11.5
This compound1525.68.2
This compound3042.315.7

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria.

Materials:

  • This compound stock solution (in DMSO)

  • Bacterial strains (e.g., M. luteus, S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a bacterial inoculum suspension in CAMHB, adjusted to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plates.

  • Add the bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Cell Viability Assay: MTT Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle control (DMSO).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, the concentration of this compound that inhibits cell viability by 50%.

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, and membrane integrity to distinguish between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_antimicrobial Antimicrobial Efficacy cluster_anticancer Anticancer Efficacy antimicrobial_start Bacterial Culture broth_dilution Broth Microdilution Assay antimicrobial_start->broth_dilution mic_determination Determine MIC broth_dilution->mic_determination anticancer_start Cancer & Normal Cell Lines mtt_assay MTT Cell Viability Assay anticancer_start->mtt_assay apoptosis_assay Annexin V/PI Staining anticancer_start->apoptosis_assay ic50_determination Determine IC50 & SI mtt_assay->ic50_determination apoptosis_quantification Quantify Apoptosis apoptosis_assay->apoptosis_quantification

Caption: Experimental workflow for evaluating this compound efficacy.

signaling_pathway cluster_cell Cancer Cell Pyralomicin_2b This compound DNA_Damage DNA Damage Pyralomicin_2b->DNA_Damage ROS_Production ROS Production Pyralomicin_2b->ROS_Production Mitochondrial_Stress Mitochondrial Stress DNA_Damage->Mitochondrial_Stress ROS_Production->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Postulated signaling pathway for this compound-induced apoptosis.

References

Application Notes & Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Pyralomicin 2b against Micrococcus luteus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Pyralomicin 2b against the Gram-positive bacterium Micrococcus luteus. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] Accurate MIC determination is a fundamental component of antimicrobial susceptibility testing, crucial for the evaluation of new antimicrobial agents and for guiding therapeutic strategies.[1][3]

The methods described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and include broth microdilution, agar (B569324) dilution, and disk diffusion methods.[4] Micrococcus luteus, an aerobic, Gram-positive coccus, is a common organism used in antimicrobial screening assays.

Data Presentation

Quantitative results from the following experimental protocols should be recorded and summarized in the tables below. These tables are designed for clear comparison of MIC values obtained from different methods.

Table 1: MIC of this compound against Micrococcus luteus using Broth Microdilution

ReplicateThis compound MIC (µg/mL)Positive Control (e.g., Gentamicin) MIC (µg/mL)Negative Control (Growth)Sterility Control (No Growth)
1[Insert Value][Insert Value]GrowthNo Growth
2[Insert Value][Insert Value]GrowthNo Growth
3[Insert Value][Insert Value]GrowthNo Growth
Mean [Calculate Mean] [Calculate Mean] --
SD [Calculate SD] [Calculate SD] --

Table 2: MIC of this compound against Micrococcus luteus using Agar Dilution

ReplicateThis compound MIC (µg/mL)Positive Control (e.g., Gentamicin) MIC (µg/mL)Growth Control Plate (Growth)Sterility Control Plate (No Growth)
1[Insert Value][Insert Value]GrowthNo Growth
2[Insert Value][Insert Value]GrowthNo Growth
3[Insert Value][Insert Value]GrowthNo Growth
Mean [Calculate Mean] [Calculate Mean] --
SD [Calculate SD] [Calculate SD] --

Table 3: Zone of Inhibition for this compound against Micrococcus luteus using Disk Diffusion

ReplicateThis compound Disk Concentration (µg)Zone of Inhibition (mm)Positive Control (e.g., Gentamicin) Zone of Inhibition (mm)Negative Control (Blank Disk) Zone of Inhibition (mm)
1[Insert Value][Insert Value][Insert Value]0
2[Insert Value][Insert Value][Insert Value]0
3[Insert Value][Insert Value][Insert Value]0
Mean -[Calculate Mean] [Calculate Mean] -
SD -[Calculate SD] [Calculate SD] -

Experimental Protocols

Broth Microdilution Method

This method is considered a gold standard for MIC determination due to its accuracy and ability to test multiple antibiotics simultaneously. It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.

BrothMicrodilution cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution F Add 100 µL of 2x this compound to Column 1 A->F B Culture M. luteus Overnight C Prepare Standardized Inoculum (0.5 McFarland, ~1-2 x 10^8 CFU/mL) B->C D Dilute Inoculum to final ~5 x 10^5 CFU/mL C->D H Add 5 µL of Diluted Inoculum to Wells (Columns 1-11) D->H E Dispense 100 µL Broth to all Wells E->F G Perform 2-fold Serial Dilutions (Column 1 to 10) F->G G->H K Incubate at 35-37°C for 16-20 hours H->K I Column 11: Growth Control (Inoculum, no drug) I->K J Column 12: Sterility Control (Broth only) J->K L Visually Inspect for Turbidity K->L M Determine MIC: Lowest concentration with no visible growth L->M

Caption: Workflow for Broth Microdilution MIC Assay.

  • Preparation of this compound:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Note the purity of the compound.

    • Prepare a working solution by diluting the stock in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired final concentration.

  • Inoculum Preparation:

    • Streak M. luteus (e.g., ATCC 4698) on a suitable agar plate and incubate at 37°C for 18-24 hours.

    • Select 3-5 well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation and Inoculation:

    • Using a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells.

    • Add 100 µL of the 2x this compound working solution to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process down to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).

    • Inoculate wells in columns 1 through 11 with 5 µL of the final diluted bacterial suspension.

  • Incubation and Interpretation:

    • Cover the plate and incubate aerobically at 37°C for 16-20 hours.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organism. It is considered a reference method and is particularly useful for certain antibiotics.

AgarDilution cluster_prep Preparation cluster_plate_prep Agar Plate Preparation cluster_inoculation Inoculation & Incubation cluster_reading Reading Results A Prepare this compound Stock Solution E Create Serial Dilutions of this compound A->E B Culture M. luteus Overnight C Prepare Standardized Inoculum (0.5 McFarland) B->C I Spot-inoculate ~10^4 CFU onto each agar plate surface C->I D Prepare Molten Mueller-Hinton Agar F Add 2 mL of each drug dilution to 18 mL of molten agar D->F E->F G Pour into Petri Dishes and Allow to Solidify F->G G->I H Prepare Growth Control Plate (No Drug) H->I J Allow spots to dry I->J K Incubate at 35-37°C for 16-20 hours J->K L Examine Plates for Bacterial Growth K->L M Determine MIC: Lowest concentration plate with no visible growth L->M

Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.

  • Preparation of this compound Disks:

    • Sterile filter paper disks (6 mm diameter) are required.

    • Prepare a solution of this compound of a known concentration.

    • Apply a precise volume (e.g., 10-20 µL) of the this compound solution to each disk to achieve the desired amount of drug per disk (in µg).

    • Allow the disks to dry completely under sterile conditions.

  • Inoculum and Plate Preparation:

    • Prepare a standardized inoculum of M. luteus equivalent to a 0.5 McFarland standard.

    • Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate to create a uniform bacterial lawn.

  • Disk Application and Incubation:

    • Aseptically place the prepared this compound disks, along with a positive control (e.g., gentamicin (B1671437) disk) and a negative control (blank disk), onto the surface of the inoculated agar plate. Ensure disks are spaced adequately to prevent overlapping of inhibition zones.

    • Gently press each disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 37°C for 16-18 hours.

  • Interpretation:

    • After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • The size of the inhibition zone correlates with the susceptibility of the organism to the antimicrobial agent. Interpretation as susceptible, intermediate, or resistant requires correlation with established breakpoint tables, which may need to be developed for a novel compound like this compound by correlating zone diameters with MIC values.

Quality Control

For all methods, it is imperative to perform quality control (QC) to ensure the accuracy and reproducibility of the results. This involves:

  • Sterility Controls: Incubating uninoculated media (broth or agar) to check for contamination.

  • Growth Controls: Incubating the test organism in media without the antimicrobial agent to ensure its viability.

  • Reference Strains: Testing a well-characterized reference strain (e.g., Staphylococcus aureus ATCC 29213) in parallel. The resulting MIC or zone diameter should fall within the established acceptable range for the specific control strain and antimicrobial agent used.

  • Inoculum Verification: Performing a colony count on a sample of the final inoculum to confirm the density is within the target range (e.g., 5 x 10⁵ CFU/mL for broth microdilution).

References

Application Notes: Use of Pyralomicin 2b as a Molecular Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyralomicin 2b is a member of the pyralomicin family of antibiotics, which are naturally produced by the soil bacterium Nonomuraea spiralis.[1] These compounds are characterized by a unique benzopyranopyrrole chromophore.[1] While the antibacterial properties of pyralomicins have been studied, their application as molecular probes in cell biology is a novel area of investigation. This document provides an overview of the potential use of this compound as a molecular probe, based on its structural characteristics and known biological activities.

Structural Features and Potential as a Molecular Probe

Pyralomicins, including this compound, possess a core structure derived from a polyketide-peptide pathway.[2] The absolute configurations of related compounds, pyralomicin 1a and 2a, have been determined through X-ray crystallography.[3] The inherent fluorescence of the benzopyranopyrrole core, a common feature in fluorescent probes, suggests that this compound could be adapted for imaging applications within cells.

Mechanism of Action and Cellular Targets

The primary described mechanism of action for pyralomicins is their antibacterial activity, particularly against Gram-positive bacteria such as Micrococcus luteus.[1] The antibacterial efficacy of pyralomicins is influenced by the number and position of chlorine atoms and the nature of the glycone moiety.[1] For instance, pyralomicin 1c, with an unmethylated cyclitol glycone, demonstrates more potent antibacterial effects than its glucosyl counterpart, pyralomicin 2c.[1] The specific intracellular targets of this compound that could be exploited for its use as a molecular probe are yet to be fully elucidated.

Potential Applications in Cell Biology

While direct applications of this compound as a molecular probe have not been extensively reported, its intrinsic properties suggest several potential uses:

  • Bacterial Imaging: The affinity of pyralomicins for bacterial cells could be harnessed to develop fluorescent probes for visualizing bacterial infections within host cells or in biofilms.

  • Drug Delivery and Uptake Studies: By fluorescently labeling this compound, it may be possible to track its uptake and distribution within bacterial and eukaryotic cells, providing insights into its mechanism of action and potential as a drug delivery vehicle.

  • Probing Biosynthetic Pathways: As a product of a complex biosynthetic pathway, labeled this compound could be used to study the localization and dynamics of the enzymes involved in its synthesis within Nonomuraea spiralis.

Experimental Protocols

Detailed experimental protocols for the use of this compound as a molecular probe are currently under development. The following are generalized protocols that can be adapted for specific applications.

Protocol 1: Fluorescent Labeling of Bacteria

This protocol describes a general method for using a fluorescently modified this compound to label bacterial cells for microscopic visualization.

Materials:

  • Fluorescently labeled this compound

  • Bacterial culture (e.g., Micrococcus luteus)

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Grow the bacterial culture to the desired density.

  • Harvest the cells by centrifugation and wash twice with PBS.

  • Resuspend the bacterial pellet in PBS containing the fluorescently labeled this compound at a predetermined optimal concentration.

  • Incubate the suspension for a specified time to allow for probe uptake.

  • Wash the cells twice with PBS to remove unbound probe.

  • Resuspend the cells in a small volume of PBS.

  • Mount a drop of the cell suspension on a microscope slide, cover with a coverslip, and seal.

  • Visualize the labeled bacteria using a fluorescence microscope with appropriate filter sets for the fluorophore used.

Workflow for Bacterial Labeling

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging start Start culture Bacterial Culture Growth start->culture harvest Harvest & Wash Cells culture->harvest incubate Incubate with Fluorescent this compound harvest->incubate wash_unbound Wash to Remove Unbound Probe incubate->wash_unbound mount Mount on Slide wash_unbound->mount visualize Fluorescence Microscopy mount->visualize end End visualize->end

Caption: Workflow for fluorescent labeling of bacterial cells.

Quantitative Data

Currently, there is a lack of published quantitative data specifically detailing the performance of this compound as a molecular probe, such as quantum yield, photostability, and binding affinities to specific cellular targets. Further research is required to establish these parameters.

Signaling Pathways

The interaction of this compound with specific signaling pathways in either bacterial or eukaryotic cells has not been characterized. Future studies may reveal its utility in probing cellular signaling events.

Conclusion

This compound presents an intriguing scaffold for the development of novel molecular probes for applications in cell biology, particularly for the study of bacterial cells. Its unique chemical structure and biological activity provide a foundation for future research to design and synthesize derivatives with optimized properties for cellular imaging and targeting. The protocols and concepts outlined in these application notes are intended to serve as a starting point for researchers interested in exploring the potential of this compound in this exciting new area.

References

Troubleshooting & Optimization

Improving the yield of Pyralomicin 2b from Nonomuraea spiralis fermentation.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers aiming to improve the yield of Pyralomicin 2b from Nonomuraea spiralis fermentation.

Frequently Asked Questions (FAQs)

Q1: My Nonomuraea spiralis culture shows good biomass growth, but the this compound yield is negligible. What are the primary factors to investigate?

A1: This is a common issue in secondary metabolite production where growth and production phases can be decoupled. Key areas to investigate are:

  • Media Composition: The nutrients that support rapid growth may not be optimal for triggering the biosynthetic gene cluster of Pyralomicin. High levels of easily metabolized carbon or phosphate (B84403) can repress secondary metabolite production.

  • Induction of Biosynthetic Pathway: The expression of the prl gene cluster, responsible for Pyralomicin synthesis, may require specific nutritional cues or stressors that are absent in your current medium.

  • Fermentation Duration: You may be harvesting before the production phase (idiophase) has peaked. A time-course experiment is recommended to determine the optimal harvest time.

Q2: What are the known biosynthetic precursors for this compound, and can I supplement the medium with them to increase yield?

A2: Yes, precursor feeding is a viable strategy. The core structure of Pyralomicin is derived from proline, two acetate (B1210297) units, and one propionate (B1217596) unit.[1][2] The final molecule is glycosylated with glucose to form this compound.[1][2] Therefore, you can try supplementing your fermentation medium with:

  • L-Proline: As a direct building block for the benzopyranopyrrole core.

  • Glucose: As the sugar moiety for this compound and a primary carbon source.

  • Glycerol or Propionate: To increase the pool for the propionate unit.

Q3: How critical is the choice of carbon and nitrogen source for this compound production?

A3: The choice is critical. While general media like GYM support the growth of Nonomuraea spiralis, they may not be optimized for producing this specific secondary metabolite.[3]

  • Carbon Source: Glucose is a direct precursor for the glycone part of this compound.[1][2] However, its concentration should be optimized, as high initial concentrations can cause carbon catabolite repression. Using slowly metabolized sugars like maltose (B56501) or supplementing with complex carbohydrates can sometimes lead to better yields.

  • Nitrogen Source: The nitrogen source influences the availability of L-proline. Complex nitrogen sources like yeast extract, malt (B15192052) extract, or soybean flour provide a rich source of amino acids and other growth factors that can enhance production.[4][5]

Q4: What is the role of the prlH gene in the production of this compound?

A4: The prlH gene encodes a crucial N-glycosyltransferase. This enzyme is responsible for attaching the glucose moiety to the pyralomicin aglycone to form Pyralomicin 2a/2b/2c. Targeted disruption of the prlH gene has been shown to completely abolish all pyralomicin production, confirming its critical function in the biosynthetic pathway.[1][2][6]

Troubleshooting Guide for Low Yield

If you are experiencing low yields of this compound, follow this logical troubleshooting workflow to identify the potential bottleneck.

Low_Yield_Troubleshooting cluster_checks Initial Verification cluster_optimization Optimization Strategy start Low this compound Yield Detected purity_check 1. Verify Culture Purity (Microscopy & Plating) start->purity_check protocol_check 2. Review Protocol Adherence (Media, Inoculum, Parameters) purity_check->protocol_check Culture is pure end_fail Yield Still Low (Consider Strain Improvement/Genetic Engineering) purity_check->end_fail Contamination found media_opt 3. Optimize Media Components protocol_check->media_opt Protocol followed correctly protocol_check->end_fail Deviation from protocol found precursor_feed 4. Implement Precursor Feeding media_opt->precursor_feed params_opt 5. Optimize Fermentation Parameters precursor_feed->params_opt time_course 6. Conduct Time-Course Analysis params_opt->time_course end_success Yield Improved time_course->end_success time_course->end_fail

Caption: A step-by-step troubleshooting guide for diagnosing low this compound yield.

Quantitative Data Summary Tables

Use the following templates to record and analyze your experimental data for optimizing this compound yield.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L) Dry Cell Weight (g/L) This compound Titer (mg/L) Specific Yield (mg/g DCW)
Glucose
Maltose
Glycerol
Soluble Starch

| Control (Your Medium) | | | |

Table 2: Effect of L-Proline Supplementation on this compound Yield

L-Proline Conc. (g/L) Dry Cell Weight (g/L) This compound Titer (mg/L) Specific Yield (mg/g DCW)
0 (Control)
0.5
1.0
2.0

| 4.0 | | | |

Experimental Protocols

Protocol 1: Fermentation of Nonomuraea spiralis for this compound Production

This protocol provides a general framework. Optimization of specific components and conditions is highly recommended.

  • Seed Culture Preparation:

    • Prepare a seed medium such as GYM (Glucose 4 g/L, Yeast Extract 4 g/L, Malt Extract 10 g/L, CaCO₃ 2 g/L, pH 7.2).[3]

    • Inoculate 50 mL of seed medium in a 250 mL baffled flask with a loopful of spores or a mycelial fragment from a mature agar (B569324) plate.

    • Incubate at 28-30°C on a rotary shaker at 200 rpm for 72-96 hours until dense growth is observed.

  • Production Fermentation:

    • Prepare the production medium. Start with a base medium and add supplements as per your experimental design (see Table 1 & 2). A suggested starting point could be a medium similar to those used for other Nonomuraea species.[4][5]

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Incubate in baffled flasks at 28-30°C, 200 rpm for 7-10 days.

    • Sample aseptically at regular intervals (e.g., every 24 hours after day 3) to monitor growth (OD or DCW) and product formation (HPLC).

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • Acidify the whole fermentation broth (e.g., 100 mL) to pH 3.0 using 1M HCl.[1]

    • Extract the acidified broth three times with an equal volume of butyl acetate.[1]

    • Pool the organic (butyl acetate) fractions.

    • Dry the pooled extract over anhydrous sodium sulfate (B86663) and filter.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Quantification by HPLC:

    • Re-dissolve the dried crude extract in a known volume of methanol (B129727) (e.g., 1-2 mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • HPLC Conditions (General Method): A specific validated method for this compound is not publicly available, but a general method for similar compounds can be used as a starting point.[7][8]

      • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is recommended. For example, start with 25% methanol and increase to 100% methanol over 20-30 minutes.[1]

      • Flow Rate: 1.0 mL/min.

      • Detection: Monitor at 355 nm, which is an absorbance peak for pyralomicins.[1]

    • Quantify by creating a standard curve using a purified this compound standard.

Visualizations of Key Pathways and Workflows

Biosynthesis_Precursors cluster_primary Primary Metabolism cluster_secondary Pyralomicin Biosynthesis proline L-Proline pks_nrps PKS / NRPS Machinery (prl gene cluster) proline->pks_nrps acetate Acetate (from Acetyl-CoA) acetate->pks_nrps propionate Propionate (from Propionyl-CoA) propionate->pks_nrps glucose Glucose glycosyltransferase N-Glycosyltransferase (PrlH enzyme) glucose->glycosyltransferase aglycone Pyralomicin Aglycone (Benzopyranopyrrole Core) pks_nrps->aglycone Core Assembly aglycone->glycosyltransferase product This compound glycosyltransferase->product Glycosylation

Caption: Biosynthetic precursors feeding into the this compound production pathway.

Experimental_Workflow strain N. spiralis Stock Culture seed Seed Culture Development (72-96h) strain->seed production Production Fermentation (7-10 days) seed->production extraction Solvent Extraction (Butyl Acetate) production->extraction analysis HPLC Analysis (355 nm) extraction->analysis result Yield Quantification analysis->result

References

Overcoming challenges in the chemical synthesis of Pyralomicin 2b.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the chemical synthesis of Pyralomicin 2b.

Troubleshooting Guides

This section addresses specific issues that may arise during the key stages of this compound synthesis: construction of the benzopyranopyrrole core, spiroketal formation, and late-stage glycosylation.

Benzopyranopyrrole Core Synthesis

Problem: Low yield in the cyclization step to form the benzopyranopyrrole core.

Potential Cause Troubleshooting Suggestion Expected Outcome
Incomplete reaction 1. Increase reaction temperature in increments of 10°C. 2. Extend reaction time and monitor by TLC/LC-MS. 3. Use a higher boiling point solvent (e.g., toluene, xylene).Drive the reaction to completion and improve the yield of the desired cyclized product.
Decomposition of starting material or product 1. Lower the reaction temperature. 2. Use a milder base or catalyst. 3. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar).Minimize degradation and increase the isolated yield of the benzopyranopyrrole core.
Suboptimal catalyst or reagent 1. Screen different Lewis acids or transition metal catalysts. 2. Vary the stoichiometry of the reagents.Identify more effective reaction conditions for the cyclization, leading to a higher yield.

Problem: Formation of multiple regioisomers during the annulation reaction.

Potential Cause Troubleshooting Suggestion Expected Outcome
Lack of regiocontrol 1. Modify the electronic properties of the substrates with electron-donating or electron-withdrawing groups. 2. Employ a sterically bulky protecting group to direct the reaction to a specific site.[1]Enhance the regioselectivity of the annulation reaction, favoring the formation of the desired isomer.
Thermodynamic vs. kinetic control 1. Adjust the reaction temperature; lower temperatures often favor the kinetic product, while higher temperatures favor the thermodynamic product.Isolate the desired regioisomer as the major product by controlling the reaction pathway.
Spiroketal Formation

Problem: Poor diastereoselectivity in the spiroketalization step.

Potential Cause Troubleshooting Suggestion Expected Outcome
Equilibration to undesired stereoisomer 1. Use a milder acid catalyst (e.g., PPTS, CSA). 2. Perform the reaction at a lower temperature. 3. Employ a chelating agent to control the conformation of the acyclic precursor.Favor the formation of the kinetically controlled, desired diastereomer.
Substrate control not effective 1. Modify the protecting groups on the dihydroxy ketone precursor to influence the transition state geometry.Enhance the facial selectivity of the cyclization, leading to a higher diastereomeric ratio.
Late-Stage Glycosylation

Problem: Low yield of the desired β-glycoside and formation of the α-anomer.

Potential Cause Troubleshooting Suggestion Expected Outcome
Poor reactivity of the aglycone 1. Increase the excess of the glycosyl donor. 2. Use a more powerful activator (e.g., TMSOTf). 3. Increase the reaction temperature.Drive the glycosylation reaction to completion and improve the overall yield.
Lack of stereocontrol 1. Employ a glycosyl donor with a participating protecting group at the C2 position (e.g., acetyl, benzoyl) to favor the formation of the 1,2-trans product (β-glycoside). 2. Use a solvent with a high dielectric constant that can stabilize the intermediate oxocarbenium ion and favor Sₙ2-like attack.Achieve high β-selectivity in the glycosylation reaction.
Anomerization of the glycosyl donor 1. Use freshly prepared glycosyl donor. 2. Add the glycosyl acceptor to the activated glycosyl donor at a low temperature.Minimize the formation of the undesired α-anomer.

Problem: Decomposition of the aglycone under glycosylation conditions.

Potential Cause Troubleshooting Suggestion Expected Outcome
Harsh reaction conditions 1. Use a milder glycosylation promoter. 2. Perform the reaction at a lower temperature. 3. Screen different solvents.Preserve the integrity of the complex aglycone and improve the yield of the glycosylated product.
Acid-labile protecting groups on the aglycone 1. Replace acid-sensitive protecting groups with more robust alternatives. 2. Perform the glycosylation under neutral or basic conditions if possible.Avoid unintended deprotection and decomposition of the aglycone during glycosylation.

Frequently Asked Questions (FAQs)

Q1: What is a suitable protecting group for the pyrrole (B145914) nitrogen in the benzopyranopyrrole core?

A1: A sulfonyl-based protecting group, such as p-toluenesulfonyl (Ts) or benzenesulfonyl (Bs), is often a good choice. These groups are electron-withdrawing, which can help to modulate the reactivity of the pyrrole ring and are generally stable to a range of reaction conditions.[1] They can be removed under reductive conditions. Another option is the [2-(trimethylsilyl)ethoxy]methyl (SEM) group, which can be removed under fluoride-mediated or acidic conditions.[2]

Q2: How can I improve the stereoselectivity of the glycosylation of the sterically hindered phenolic hydroxyl group in the Pyralomicin aglycone?

A2: For sterically hindered phenols, achieving high stereoselectivity can be challenging. Consider the following strategies:

  • Use of a highly reactive glycosyl donor: A glycosyl trichloroacetimidate (B1259523) or a glycosyl donor with a good leaving group can enhance reactivity.

  • Employing a powerful catalyst: Promoters like TMSOTf or BF₃·OEt₂ can be effective.

  • H-bond mediated aglycone delivery (HAD): Introducing a directing group on the glycosyl donor can pre-organize the transition state through hydrogen bonding, leading to higher stereoselectivity.[3]

  • Catalyst selection: Certain catalysts, such as chiral Lewis acids or bifunctional organocatalysts, can influence the stereochemical outcome.[4]

Q3: What are the best practices for the deprotection of silyl (B83357) ethers in the final steps of the synthesis without affecting the glycosidic bond?

A3: The glycosidic bond is susceptible to cleavage under acidic conditions. Therefore, fluoride-based deprotection methods are generally preferred for removing silyl ethers in the presence of glycosides.

  • TBAF (Tetra-n-butylammonium fluoride): This is a common reagent for silyl ether deprotection. The reaction is typically performed in an aprotic solvent like THF.

  • HF-Pyridine: This reagent can be used for the cleavage of more robust silyl ethers. The reaction should be performed in a plastic vessel.

  • Buffered conditions: Using a buffered fluoride (B91410) source, such as TBAF buffered with acetic acid, can help to mitigate potential side reactions.

It is crucial to carefully monitor the deprotection reaction by TLC or LC-MS to avoid over-reaction and potential cleavage of the glycosidic linkage.

Experimental Protocols

General Protocol for Stereoselective β-Glycosylation of a Hindered Phenol

This protocol is a generalized procedure and may require optimization for the specific Pyralomicin aglycone.

  • Preparation: To a solution of the aglycone acceptor (1.0 equiv.) and the glycosyl donor (e.g., a 2-O-acetyl-protected glucosyl trichloroacetimidate, 1.5 equiv.) in anhydrous dichloromethane (B109758) (DCM) at -78°C under an argon atmosphere, add 4Å molecular sieves.

  • Activation: After stirring for 30 minutes, add a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.2 equiv.) in anhydrous DCM dropwise.

  • Reaction: Stir the reaction mixture at -78°C and allow it to slowly warm to -40°C over 2 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Upon completion, quench the reaction by the addition of triethylamine.

  • Work-up: Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-glycoside.

Visualizations

Logical Workflow for Troubleshooting Low Glycosylation Yield

G start Low Glycosylation Yield check_aglycone Check Aglycone Stability start->check_aglycone check_donor Check Glycosyl Donor Quality start->check_donor check_conditions Review Reaction Conditions start->check_conditions sub_aglycone1 Aglycone Decomposition? check_aglycone->sub_aglycone1 sub_donor1 Donor Anomerization? check_donor->sub_donor1 sub_conditions1 Incomplete Reaction? check_conditions->sub_conditions1 sub_aglycone1->check_donor No sol_aglycone1 Use Milder Conditions / More Robust Protecting Groups sub_aglycone1->sol_aglycone1 Yes sub_donor1->check_conditions No sol_donor1 Use Freshly Prepared Donor / Low Temperature Addition sub_donor1->sol_donor1 Yes sub_conditions1->start No, re-evaluate sol_conditions1 Increase Temperature / Time / Excess Donor sub_conditions1->sol_conditions1 Yes

Caption: Troubleshooting workflow for low yield in glycosylation.

Decision Pathway for Pyrrole Nitrogen Protecting Group Selection

G start Select Pyrrole N-Protecting Group q1 Downstream reactions involve strong bases? start->q1 q2 Acid-labile groups present elsewhere? q1->q2 No pg_sulfonyl Consider Sulfonyl (Ts, Bs) group q1->pg_sulfonyl Yes q3 Reductive conditions compatible? q2->q3 Yes pg_sem Consider SEM group q2->pg_sem No q3->pg_sem No q3->pg_sulfonyl Yes

Caption: Decision tree for pyrrole nitrogen protecting group.

References

Technical Support Center: Optimizing HPLC Conditions for Pyralomicin 2b Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) conditions for the purification of Pyralomicin 2b.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of complex natural products like this compound.

ProblemPossible CausesSuggested Solutions
Poor Peak Shape
Peak Tailing- Secondary interactions between this compound and the stationary phase. - Column overload. - Inappropriate mobile phase pH.- Add a competitive agent (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. - Reduce the sample concentration or injection volume. - Adjust the mobile phase pH to suppress the ionization of this compound.
Peak Fronting- Sample solvent is stronger than the mobile phase. - Column collapse.- Dissolve the sample in the initial mobile phase or a weaker solvent. - Replace the column if it has degraded.
Peak Splitting- Co-elution with an impurity. - Column void or channeling. - Injector issue.- Optimize the mobile phase gradient to improve separation. - Replace the column. - Ensure the injector is functioning correctly and the sample loop is completely filled.
Retention Time Variability
Drifting Retention Times- Inconsistent mobile phase composition. - Column temperature fluctuations. - Column degradation.- Prepare fresh mobile phase and ensure proper mixing and degassing. - Use a column oven to maintain a constant temperature. - Replace the column if performance has declined.
Sudden Retention Time Shifts- Change in mobile phase composition. - Large change in column temperature. - Air bubbles in the pump.- Verify the mobile phase composition and preparation. - Ensure the column temperature is stable. - Degas the mobile phase and prime the pump.
Pressure Issues
High Backpressure- Blockage in the system (e.g., column frit, tubing). - Particulate matter from the sample. - Mobile phase precipitation.- Filter the sample before injection. - Flush the system and column in the reverse direction (if permissible by the manufacturer). - Ensure mobile phase components are fully miscible and filtered.
Low Backpressure- Leak in the system. - Pump malfunction.- Check all fittings for leaks. - Ensure the pump is primed and functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound purification?

A1: For a complex natural product like this compound, a reversed-phase HPLC (RP-HPLC) method is a common and effective starting point. Begin with a C18 column and a gradient elution using water and acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) as the mobile phase. An acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is often added to improve peak shape.[1][2]

Q2: How do I choose the appropriate HPLC column for this compound purification?

A2: The choice of column depends on the physicochemical properties of this compound. A C18 column is a good first choice for non-polar to moderately polar compounds. If this compound is highly polar, a column with a more polar stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase) may provide better retention and selectivity. Consider factors like particle size (3-5 µm for analytical scale) and column dimensions (e.g., 4.6 x 150 mm).

Q3: How can I optimize the mobile phase to improve the resolution of this compound from its impurities?

A3: Mobile phase optimization is critical for achieving good resolution.[1] You can adjust the following parameters:

  • Organic Solvent: Evaluate both acetonitrile and methanol. Acetonitrile often provides sharper peaks and lower viscosity, while methanol can offer different selectivity.

  • Gradient Profile: Optimize the gradient slope and duration to effectively separate closely eluting compounds. A shallow gradient can improve the resolution of complex mixtures.

  • pH: If this compound has ionizable functional groups, adjusting the mobile phase pH can significantly impact retention and selectivity. Experiment with a pH range where the compound is in a single ionic form.

  • Additives: Small amounts of acids (formic acid, TFA) or buffers can improve peak shape and influence selectivity.

Q4: My this compound peak is very broad. What can I do to improve it?

A4: Broad peaks can be caused by several factors.[3][4] Refer to the "Poor Peak Shape" section in the troubleshooting guide. Additionally, consider the following:

  • Flow Rate: A lower flow rate can sometimes improve peak shape, although it will increase the run time.

  • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, ensure that this compound is stable at elevated temperatures.

Q5: I am observing ghost peaks in my chromatogram. What are they and how can I eliminate them?

A5: Ghost peaks are unexpected peaks that appear in a chromatogram and are not part of the injected sample. They can originate from contaminated mobile phase, carryover from previous injections, or bleed from the column or system components. To eliminate them, use high-purity solvents, thoroughly clean the injector and system between runs, and ensure the column is properly conditioned.

Experimental Protocols

General Protocol for Analytical RP-HPLC Method Development
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 355 nm (based on literature for Pyralomicins).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and organic solvent). Filter the sample through a 0.22 µm syringe filter before injection.

This initial method can be optimized by adjusting the gradient, mobile phase composition, and other parameters as described in the troubleshooting and FAQ sections to achieve the desired separation.

Visualization

The following diagram illustrates a logical workflow for troubleshooting common HPLC purification issues.

HPLC_Troubleshooting_Workflow cluster_peak_shape Peak Shape Problems cluster_retention_time Retention Time Issues cluster_pressure Pressure Problems cluster_solutions Potential Solutions start Start: Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape tailing Tailing? peak_shape->tailing Yes rt_issue Retention Time Variability? peak_shape->rt_issue No fronting Fronting? tailing->fronting No solution_tailing Adjust pH Reduce Load Add Modifier tailing->solution_tailing Yes splitting Splitting? fronting->splitting No solution_fronting Check Sample Solvent Replace Column fronting->solution_fronting Yes splitting->rt_issue No solution_splitting Optimize Gradient Check Injector Replace Column splitting->solution_splitting Yes drifting Drifting? rt_issue->drifting Yes pressure_issue Pressure Anomaly? rt_issue->pressure_issue No sudden_shift Sudden Shift? drifting->sudden_shift No solution_drifting Check Mobile Phase Control Temperature drifting->solution_drifting Yes sudden_shift->pressure_issue No solution_shift Verify Mobile Phase Degas Solvents sudden_shift->solution_shift Yes high_pressure High Pressure? pressure_issue->high_pressure Yes end_node Problem Resolved pressure_issue->end_node No low_pressure Low Pressure? high_pressure->low_pressure No solution_high_p Filter Sample Flush System high_pressure->solution_high_p Yes solution_low_p Check for Leaks Prime Pump low_pressure->solution_low_p Yes low_pressure->end_node No solution_tailing->end_node solution_fronting->end_node solution_splitting->end_node solution_drifting->end_node solution_shift->end_node solution_high_p->end_node solution_low_p->end_node

Caption: A flowchart for systematic troubleshooting of common HPLC issues.

References

Troubleshooting low bioactivity in Pyralomicin 2b experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyralomicin 2b. The information is presented in a question-and-answer format to directly address common issues encountered during bioactivity experiments.

Troubleshooting Guide: Low Bioactivity of this compound

Low or inconsistent bioactivity is a common challenge in natural product research. This guide provides a systematic approach to troubleshooting experiments with this compound.

Question: We are observing lower than expected or no antibacterial activity with our this compound sample. What are the potential causes and how can we troubleshoot this?

Answer:

Several factors can contribute to low bioactivity in this compound experiments. Follow this troubleshooting workflow to identify and resolve the issue:

TroubleshootingWorkflow cluster_compound Compound-related Issues cluster_protocol Protocol-related Issues cluster_assay Assay-related Issues cluster_strain Strain-related Issues cluster_analysis Data-related Issues start Start: Low this compound Bioactivity compound_integrity Step 1: Verify Compound Integrity start->compound_integrity experimental_protocol Step 2: Review Experimental Protocol compound_integrity->experimental_protocol Compound OK purity Purity & Contamination compound_integrity->purity storage Storage & Handling compound_integrity->storage solubility Solubility & Aggregation compound_integrity->solubility assay_conditions Step 3: Check Assay Conditions experimental_protocol->assay_conditions Protocol OK concentration Concentration & Dilution Errors experimental_protocol->concentration incubation Incubation Time & Temperature experimental_protocol->incubation bacterial_strain Step 4: Evaluate Bacterial Strain assay_conditions->bacterial_strain Assay OK media Media Composition assay_conditions->media inoculum Inoculum Density assay_conditions->inoculum controls Control Failure assay_conditions->controls data_analysis Step 5: Re-evaluate Data Analysis bacterial_strain->data_analysis Strain OK resistance Innate/Acquired Resistance bacterial_strain->resistance viability Low Viability bacterial_strain->viability end Resolution data_analysis->end Analysis OK readout Incorrect Readout Method data_analysis->readout calculation Calculation Errors data_analysis->calculation

Troubleshooting workflow for low this compound bioactivity.
Detailed Troubleshooting Steps:

Issue Category Specific Problem Recommended Action
Compound Integrity Purity and ContaminationVerify the purity of your this compound sample using techniques like HPLC or mass spectrometry. Impurities from synthesis or degradation can interfere with the assay.
Storage and HandlingPyralomicins can be sensitive to light and temperature. Store the compound at the recommended temperature (typically -20°C or lower) in a dark, dry environment. Avoid repeated freeze-thaw cycles.
Solubility and AggregationEnsure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in aqueous media. Poor solubility can lead to aggregation, reducing the effective concentration. Consider a brief sonication to aid dissolution.
Experimental Protocol Concentration and Dilution ErrorsDouble-check all calculations for stock solutions and serial dilutions. Use calibrated pipettes and proper pipetting techniques to ensure accuracy.
Incubation Time and TemperatureConfirm that the incubation time and temperature are optimal for the specific bacterial strain being tested. Sub-optimal conditions can affect bacterial growth and the apparent activity of the compound.
Assay Conditions Media CompositionThe composition of the culture medium (e.g., pH, presence of certain ions) can influence the activity of antibiotics. Ensure you are using the recommended medium for your bacterial strain and assay type.
Inoculum DensityAn incorrect bacterial inoculum size can significantly impact the minimum inhibitory concentration (MIC) value. Standardize your inoculum to the recommended density (e.g., using a McFarland standard).
Control FailureAlways include positive (a known effective antibiotic) and negative (vehicle control) controls in your assay. If the positive control does not show the expected activity, there may be an issue with the assay system itself.
Bacterial Strain Innate/Acquired ResistanceThe target bacterial strain may have intrinsic resistance to this compound or may have acquired resistance. Verify the identity and susceptibility profile of your strain. Consider testing against a known sensitive strain.
Low ViabilityEnsure the bacterial culture is healthy and in the correct growth phase (typically logarithmic phase) for the assay. A culture with low viability will not yield reliable results.
Data Analysis Incorrect Readout MethodEnsure you are using the appropriate method to measure bacterial growth (e.g., absorbance at 600 nm, fluorescence).
Calculation ErrorsCarefully review the calculations used to determine MIC or other bioactivity endpoints.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: The precise mechanism of action for this compound has not been definitively established in the literature. However, based on studies of closely related pyrrolomycin antibiotics, the proposed mechanism is the disruption of the bacterial cell's energy metabolism.[1][2][3] Pyrrolomycins act as protonophores, which are molecules that can transport protons across biological membranes.[1][2] This dissipates the proton motive force that is essential for ATP synthesis and other vital cellular processes, ultimately leading to bacterial cell death.

MechanismOfAction cluster_membrane Bacterial Cell Membrane Proton_Gradient Proton Gradient (High H+ outside) ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase drives Proton_Transport H+ Transport ATP ATP ATP_Synthase->ATP ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Pyralomicin This compound Pyralomicin->Proton_Gradient Inserts into membrane Pyralomicin->Proton_Transport shuttles H+ across Depolarization Membrane Depolarization Proton_Transport->Depolarization Depolarization->ATP_Synthase inhibits Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death BrothMicrodilution start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate add_inoculum->incubate read_results Read MIC incubate->read_results end End read_results->end

References

Strategies to enhance the stability of Pyralomicin 2b in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyralomicin 2b. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution during experimental procedures. The following information is based on general principles for glycosylated antibiotics and related microbial metabolites, as direct stability studies on this compound are not extensively available in the public domain.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a glycosylated microbial metabolite, in solution is likely influenced by several factors common to natural products and antibiotics. These include:

  • pH: The acidity or alkalinity of the solution can catalyze the hydrolysis of the glycosidic bond or other susceptible functional groups within the molecule. For many glycosylated compounds, neutral to slightly acidic pH ranges (pH 5-7) are often optimal for stability.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation reactions, leading to a shorter half-life of the compound in solution.[3] It is generally recommended to store stock solutions at low temperatures (-20°C or -80°C) and to perform experiments at controlled room temperature or on ice when possible.

  • Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation, especially in molecules with chromophores.[4][5] It is advisable to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of sensitive functional groups. The use of degassed solvents or the addition of antioxidants may be considered for long-term storage.

  • Enzymatic Degradation: If working with crude extracts or in non-sterile conditions, enzymes present in the solution could potentially degrade this compound.

Q2: What is the recommended solvent for dissolving and storing this compound?

Q3: How should I prepare a working solution of this compound for my experiments?

A3: To prepare a working solution, it is recommended to thaw the frozen stock solution on ice. The required volume of the stock solution should then be diluted with the appropriate pre-chilled experimental buffer or medium to the final desired concentration. It is best to prepare fresh working solutions for each experiment to minimize degradation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in biological assays.
Possible Cause Troubleshooting Steps
Degradation of stock solution 1. Prepare a fresh stock solution of this compound from a new vial of solid compound. 2. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 3. Store aliquots at -80°C and protect from light.
Degradation in working solution 1. Prepare fresh working solutions immediately before each experiment. 2. Minimize the time the working solution is kept at room temperature or 37°C. Keep solutions on ice whenever possible. 3. Evaluate the stability of this compound in your specific experimental medium by incubating it for the duration of your assay and then testing its activity.
pH instability 1. Measure the pH of your final working solution. 2. If the pH is outside the optimal range (inferred to be pH 5-7), consider using a different buffer system.
Issue 2: Precipitate formation upon dilution of DMSO stock solution into aqueous buffer.
Possible Cause Troubleshooting Steps
Poor aqueous solubility 1. Decrease the final concentration of this compound in the aqueous solution. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final working solution, ensuring it is compatible with your experimental system. 3. Use sonication or gentle vortexing to aid dissolution.
"Salting out" effect 1. If using a high salt concentration buffer, try diluting the stock solution in a low salt buffer first before adding it to the final high salt buffer.

Quantitative Data Summary

The following tables provide illustrative data on the stability of a hypothetical glycosylated antibiotic with properties similar to this compound. Note: This data is for demonstration purposes and has not been experimentally validated for this compound.

Table 1: Effect of pH on the Stability of a Glycosylated Antibiotic in Aqueous Solution at 25°C

pHHalf-life (t1/2) in hours
3.012
5.072
7.048
9.08

Table 2: Effect of Temperature on the Stability of a Glycosylated Antibiotic in Aqueous Solution at pH 7.0

Temperature (°C)Half-life (t1/2) in hours
4168
2548
3718

Table 3: Effect of Light Exposure on the Stability of a Glycosylated Antibiotic in Aqueous Solution at pH 7.0 and 25°C

ConditionHalf-life (t1/2) in hours
Dark (Amber vial)48
Ambient Light24
UV Light (254 nm)2

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in a Buffered Solution

Objective: To determine the approximate stability of this compound in a specific buffer at a given temperature.

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Sterile aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC or LC-MS/MS system

  • Incubator or water bath

  • Amber vials

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the chosen aqueous buffer. Prepare enough volume for all time points.

  • Incubation: Dispense the working solution into several amber vials. Place the vials in an incubator set to the desired temperature (e.g., 25°C or 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator.

  • Sample Analysis: Immediately analyze the sample by HPLC or LC-MS/MS to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time. Calculate the degradation rate constant and the half-life (t1/2) of the compound under the tested conditions.

Protocol 2: Analysis of this compound Concentration by HPLC

Objective: To quantify the concentration of this compound in solution.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Gradient Program: Start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV detector at a wavelength determined by a UV scan of this compound (likely in the range of 254-350 nm due to the benzopyranopyrrole chromophore).

  • Column Temperature: 30°C

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) in the same solvent as the samples.

  • Sample Preparation: If necessary, dilute the experimental samples to fall within the range of the standard curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Integrate the peak area corresponding to this compound. Generate a standard curve by plotting peak area versus concentration for the standards. Use the linear regression equation from the standard curve to calculate the concentration of this compound in the experimental samples.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis stock Prepare 10 mM Stock in DMSO working Dilute to 100 µM in Aqueous Buffer stock->working incubate Incubate at Desired Temperature working->incubate sample Collect Samples at Time Points incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze plot Plot Concentration vs. Time analyze->plot calculate Calculate Half-life (t1/2) plot->calculate

Caption: Workflow for assessing the stability of this compound.

Putative_Degradation_Pathway P2b This compound (Glycosylated) Aglycone Aglycone (Benzopyranopyrrole core) P2b->Aglycone Hydrolysis (Acid/Base/Enzyme) Sugar Sugar Moiety P2b->Sugar Hydrolysis (Acid/Base/Enzyme) Degradation_Products Further Degradation Products P2b->Degradation_Products Photodegradation (Light) Aglycone->Degradation_Products Oxidation

Caption: Putative degradation pathways for this compound.

References

Technical Support Center: Refinement of Pyralomicin Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of pyralomicins from biomass.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of pyralomicins.

Problem Potential Cause Recommended Solution
Low or No Yield of Pyralomicins Inefficient Cell Lysis: The biomass has not been adequately disrupted to release the intracellular pyralomicins.Ensure complete cell lysis by optimizing physical methods (e.g., sonication, bead beating) or enzymatic digestion. For actinomycetes like Nonomuraea spiralis, thorough homogenization is crucial.
Incorrect pH: The extraction buffer pH is not optimal for pyralomicin solubility and stability. Pyralomicins are known to be extracted under acidic conditions.Acidify the culture medium to approximately pH 3 with an acid like HCl before solvent extraction.[1] Monitor the pH throughout the process.
Suboptimal Solvent Selection: The solvent used for extraction has poor solubility for pyralomicins.Butyl acetate (B1210297) is a commonly used and effective solvent for pyralomicin extraction.[1] If yields are low, consider exploring other solvents with similar polarity. A systematic solvent screening is recommended.
Compound Degradation: Pyralomicins may be sensitive to temperature, pH, or light, leading to degradation during extraction.Maintain low temperatures (e.g., 4°C) during the extraction process. Avoid prolonged exposure to harsh pH conditions and light. The stability of related compounds can be highly dependent on pH and temperature.
Presence of Impurities in the Extract Co-extraction of Other Metabolites: The extraction solvent is not selective enough and is co-extracting other compounds from the biomass.Employ a multi-step extraction or purification strategy. After the initial extraction, use techniques like column chromatography (e.g., silica (B1680970) gel) or High-Performance Liquid Chromatography (HPLC) for further purification.
Contamination from Media Components: Components from the culture medium are being carried over into the final extract.Ensure thorough separation of the biomass from the culture medium before extraction. Centrifugation and washing of the cell pellet can help minimize this.
Difficulty in Downstream Processing (e.g., Crystallization) Presence of Oils or Lipids: Lipophilic impurities can interfere with crystallization and other purification steps.A defatting step using a non-polar solvent like hexane (B92381) prior to the main extraction can remove interfering lipids.
Inappropriate Solvent System for Crystallization: The solvent system used is not conducive to pyralomicin crystal formation.Experiment with different solvent systems and ratios to find the optimal conditions for crystallization. Anti-solvent addition is a common technique to induce crystallization.

Frequently Asked Questions (FAQs)

1. What is the recommended starting protocol for pyralomicin extraction from Nonomuraea spiralis?

A common and effective starting protocol involves:

  • Culturing Nonomuraea spiralis in a suitable production medium.

  • Acidifying the culture broth to pH 3 using HCl.

  • Separating the mycelia and other solids from the broth via centrifugation.

  • Extracting the acidified culture medium multiple times with an equal volume of butyl acetate.

  • Drying the combined butyl acetate fractions (e.g., with sodium sulfate), followed by filtration and evaporation to yield the crude extract.

2. How can I monitor the presence and purity of pyralomicins during the extraction process?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring pyralomicins. For TLC, a mobile phase such as butanol-ethanol-water (9:7:4) can be used, with visualization under UV light or with a suitable staining reagent. For HPLC, a C18 column with a methanol-water gradient is typically employed, with detection at 355 nm. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for confirmation of the molecular weight of the pyralomicins.

3. My pyralomicin extract is a complex mixture. What are the recommended purification strategies?

For complex extracts, a multi-step purification approach is recommended. Following the initial solvent extraction, column chromatography using silica gel is a common first step. Subsequent purification can be achieved using preparative HPLC with a C18 column. The choice of mobile phase and gradient will need to be optimized for the specific pyralomicin analogues being targeted.

4. What are the key factors to consider for optimizing pyralomicin extraction yield?

Several factors can influence the extraction yield:

  • Biomass condition: The growth phase of the microorganism can significantly impact the production of secondary metabolites like pyralomicins.

  • Extraction solvent: The choice of solvent and its purity are critical.

  • pH: Maintaining an acidic pH is crucial for efficient extraction.

  • Temperature: Lower temperatures are generally preferred to minimize degradation.

  • Extraction time: Sufficient time must be allowed for the solvent to penetrate the biomass and for the pyralomicins to partition into the solvent phase.

5. How stable are pyralomicins in solution?

While specific stability data for pyralomicins is not extensively published, related antibiotic compounds can be susceptible to degradation at non-optimal pH and elevated temperatures. It is advisable to store extracts and purified pyralomicins at low temperatures (e.g., -20°C or -80°C) and to minimize freeze-thaw cycles. For short-term storage, refrigeration at 4°C is acceptable.

Experimental Protocols

Protocol 1: Small-Scale Extraction of Pyralomicins for Analytical Purposes
  • Culture and Harvest: Grow Nonomuraea spiralis in 100 mL of production medium to the desired growth phase.

  • Acidification: Adjust the pH of the culture broth to 3.0 with 1M HCl.

  • Centrifugation: Centrifuge the acidified culture at 4000 x g for 15 minutes to pellet the mycelia.

  • Extraction: Decant the supernatant and extract it three times with 100 mL of butyl acetate in a separatory funnel.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Analysis: Dissolve the crude extract in a suitable solvent (e.g., methanol) for analysis by TLC or LC-MS.

Protocol 2: Purification of Pyralomicins by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel 60 in a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude pyralomicin extract in a minimal amount of the non-polar solvent and load it onto the column.

  • Elution: Elute the column with a stepwise or gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

  • Fraction Collection: Collect fractions and analyze each fraction for the presence of pyralomicins using TLC or HPLC.

  • Pooling and Concentration: Combine the fractions containing the desired pyralomicin(s) and evaporate the solvent to obtain the purified compound.

Visualizations

Experimental Workflow for Pyralomicin Extraction and Purification

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification A Biomass Culture (Nonomuraea spiralis) B Acidification (pH 3) A->B C Centrifugation B->C D Supernatant Collection C->D E Mycelial Pellet (Discard) C->E F Solvent Extraction (Butyl Acetate) D->F G Crude Extract F->G H Column Chromatography (Silica Gel) G->H I Fraction Collection H->I J TLC/HPLC Analysis I->J K Pooling of Pure Fractions J->K L Purified Pyralomicins K->L

Caption: Workflow for pyralomicin extraction and purification.

Troubleshooting Logic for Low Pyralomicin Yield

Troubleshooting_Yield Start Low Pyralomicin Yield Check_pH Is extraction pH ~3? Start->Check_pH Adjust_pH Adjust pH to 3 with HCl Check_pH->Adjust_pH No Check_Solvent Is Butyl Acetate used? Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Consider_Solvent Consider alternative solvents Check_Solvent->Consider_Solvent No Check_Temp Was extraction at low temp? Check_Solvent->Check_Temp Yes Consider_Solvent->Check_Temp Control_Temp Maintain low temperature (4°C) Check_Temp->Control_Temp No Check_Lysis Was biomass adequately lysed? Check_Temp->Check_Lysis Yes Control_Temp->Check_Lysis Optimize_Lysis Optimize cell disruption method Check_Lysis->Optimize_Lysis No Success Yield Improved Check_Lysis->Success Yes Optimize_Lysis->Success

Caption: Troubleshooting decision tree for low pyralomicin yield.

References

Addressing solubility issues of Pyralomicin 2b in biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential solubility issues of Pyralomicin 2b in biological assays. The following information is designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why is its solubility a potential issue?

This compound is a member of the pyralomicin class of antibiotics, which are complex natural products.[1][2] Like many complex natural products, this compound is predicted to have limited aqueous solubility due to its intricate and largely hydrophobic structure. This poor solubility can lead to several issues in biological assays, including precipitation of the compound, inaccurate concentration measurements, and consequently, unreliable experimental data.[3][4]

Q2: I observed a precipitate after adding this compound to my aqueous assay buffer. What should I do?

This is a common sign that the concentration of this compound has exceeded its solubility limit in the aqueous buffer. Here is a step-by-step troubleshooting guide:

Troubleshooting Steps:

  • Visual Confirmation: First, visually inspect your stock solution and the final assay solution for any turbidity, cloudiness, or visible precipitate.

  • Solubility Limit: The observed precipitation indicates you have surpassed the compound's kinetic or thermodynamic solubility in your specific assay medium.[4]

  • Concentration Reduction: The most immediate solution is to lower the final concentration of this compound in your assay to a point where no precipitation occurs.

  • Stock Solution Check: Ensure your this compound stock solution is fully dissolved and has not precipitated during storage, especially after freeze-thaw cycles.

A logical workflow for addressing precipitation is outlined below:

G start Precipitation Observed in Assay check_stock Inspect Stock Solution for Precipitate start->check_stock stock_ok Stock is Clear check_stock->stock_ok stock_bad Precipitate in Stock check_stock->stock_bad test_dilution Test Serial Dilutions in Assay Buffer stock_ok->test_dilution re_dissolve Re-dissolve Stock (Vortex/Warm) stock_bad->re_dissolve re_dissolve->stock_ok If successful new_stock Prepare Fresh Stock Solution re_dissolve->new_stock If unsuccessful new_stock->test_dilution precip_gone Precipitation Disappears at Lower Concentration test_dilution->precip_gone precip_persists Precipitation Persists test_dilution->precip_persists use_lower_conc Use Highest Soluble Concentration precip_gone->use_lower_conc solubilization Employ Advanced Solubilization Techniques precip_persists->solubilization end Proceed with Experiment use_lower_conc->end solubilization->end

Caption: Troubleshooting workflow for observed precipitation of this compound.

Q3: What are the recommended solvents for preparing a high-concentration stock solution of this compound?

Due to its presumed hydrophobic nature, organic solvents are recommended for preparing a stock solution of this compound.

  • Primary Recommendation: Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent with high solubilizing power for a broad range of compounds and is a suitable first choice.

  • Alternatives: If DMSO is not compatible with your experimental system, other organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) can be considered.

Important Consideration: The final concentration of the organic solvent in the biological assay should be kept to a minimum (typically ≤1%, but ideally <0.5%) to avoid solvent-induced artifacts or toxicity. It is crucial to determine the tolerance of your specific assay to the chosen solvent.

Q4: My experiment requires a higher concentration of this compound than is soluble in my assay buffer, even with a low percentage of DMSO. What can I do?

If reducing the concentration is not an option, several techniques can be employed to enhance the apparent solubility of hydrophobic compounds like this compound.

Solubility Enhancement Techniques:

  • Co-solvents: Using a mixture of water-miscible solvents can increase solubility. Common co-solvents include polyethylene (B3416737) glycol (PEG) 300 or 400 and propylene (B89431) glycol.

  • pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the buffer can increase its solubility by protonating or deprotonating the molecule.

  • Excipients: The use of excipients like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Polymeric Micelles: Biocompatible polymers such as PEG-PLGA can form micelles that encapsulate hydrophobic drugs, enhancing their solubility in aqueous solutions.

The selection of a suitable solubilization method depends on the specific requirements and constraints of your biological assay.

Data Presentation: Solubility of this compound (Hypothetical Data)

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water< 0.0125
PBS (pH 7.4)< 0.0125
DMSO> 5025
Ethanol~1025
Methanol~525
DMF> 5025

Table 2: Effect of Co-solvents on Apparent Aqueous Solubility of this compound in PBS (pH 7.4)

Co-solvent System (in PBS)This compound Solubility (µg/mL)
1% DMSO5
5% DMSO25
10% PEG 40015
20% Propylene Glycol12

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder in a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add the appropriate volume of anhydrous, research-grade DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gently warm the solution to 30-37°C for 5-10 minutes and vortex again. Avoid excessive heat, which could degrade the compound.

  • Once the solution is clear and free of particulates, store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

The workflow for preparing a stock solution is illustrated below:

G start Weigh this compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously add_dmso->vortex check_dissolution Check for Complete Dissolution vortex->check_dissolution dissolved Solution is Clear check_dissolution->dissolved not_dissolved Particulates Remain check_dissolution->not_dissolved aliquot Aliquot into Single-Use Tubes dissolved->aliquot warm Gently Warm (30-37°C) & Vortex not_dissolved->warm warm->check_dissolution store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Determining the Maximum Soluble Concentration in Assay Buffer
  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).

  • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Add a small, fixed volume of each DMSO dilution to your assay buffer (e.g., 1 µL into 99 µL of buffer to achieve a 1% DMSO concentration).

  • Incubate the solutions under the same conditions as your planned experiment (e.g., 37°C for 1 hour).

  • Visually inspect each sample for the highest concentration that remains clear and free of precipitate. This is your approximate maximum soluble concentration under these conditions.

Signaling Pathway Visualization

While the specific signaling pathway inhibited by this compound is not detailed in the provided search results, its biosynthesis involves a complex interplay of nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). The antibacterial mechanism of action is thought to be dependent on the number and position of chlorine atoms and the nature of the glycone moiety.

Below is a generalized diagram representing a hypothetical mechanism of action where this compound inhibits a key signaling pathway.

G cluster_cell Bacterial Cell receptor Cellular Target (e.g., Enzyme, Receptor) pathway Essential Signaling Pathway receptor->pathway response Bacterial Growth & Proliferation pathway->response pyralomicin This compound pyralomicin->inhibition inhibition->pathway Inhibition

Caption: Hypothetical mechanism of action for this compound.

References

How to prevent degradation of Pyralomicin 2b during storage?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the prevention of degradation of Pyralomicin 2b during storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

A1: For long-term storage, it is recommended to store this compound at -20°C or below. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q2: How sensitive is this compound to light?

A2: this compound contains a chromone (B188151) structure, which can be susceptible to photodegradation. It is crucial to protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil. All handling and experimental procedures should be carried out under subdued light conditions whenever possible.

Q3: What is the optimal pH for storing this compound in solution?

A3: this compound contains a glycosidic bond, which is susceptible to hydrolysis under acidic conditions. Therefore, it is recommended to store solutions of this compound in a neutral or slightly basic buffer (pH 7-8). Avoid acidic conditions to prevent cleavage of the glycosidic linkage and subsequent loss of biological activity.

Q4: Can I store this compound as a solid or in solution?

A4: For long-term stability, it is best to store this compound as a solid (lyophilized powder) under desiccated conditions. If you need to store it in solution, use a suitable anhydrous solvent such as DMSO for stock solutions, which should be stored at -20°C or -80°C. For aqueous solutions for experimental use, prepare them fresh and use them promptly.

Q5: What are the likely degradation pathways for this compound?

A5: Based on its structure, which includes a benzopyranopyrrole core and a glycosidic bond, the primary degradation pathways are likely to be:

  • Hydrolysis: Cleavage of the glycosidic bond, especially under acidic conditions, separating the sugar moiety from the aglycone.

  • Oxidation: The phenolic and pyrrole (B145914) moieties may be susceptible to oxidation, leading to the formation of quinone-like structures or other oxidized byproducts.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to complex degradation pathways.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions from a new aliquot of solid material. 3. Perform a stability check of your stock solution using a validated analytical method (e.g., HPLC).
Change in color of the solid or solution This may indicate oxidation or other chemical degradation.1. Discard the discolored material. 2. Review storage procedures to ensure protection from light and oxygen (consider storing under an inert atmosphere like argon or nitrogen).
Precipitate formation in stock solution upon thawing The compound may have limited solubility at lower temperatures or the solvent may have absorbed water.1. Gently warm the solution to room temperature and vortex to redissolve. 2. If precipitation persists, sonicate briefly. 3. Ensure the use of anhydrous solvents and proper sealing to prevent moisture absorption.
Appearance of unexpected peaks in analytical chromatogram (e.g., HPLC) This is a strong indicator of degradation.1. Identify the degradation products if possible using techniques like LC-MS. 2. Conduct a forced degradation study to understand the degradation profile and confirm the identity of the degradants.[1][2]

Quantitative Data on Stability

The following table provides illustrative data on the stability of this compound under various storage conditions. This data is intended as a guideline and actual stability may vary.

Storage Condition Duration Percent Purity Remaining (Illustrative)
Solid, -20°C, Dark, Desiccated 12 months>98%
Solid, 4°C, Dark, Desiccated 12 months~95%
Solid, 25°C, Light Exposure 1 month<80%
Solution in DMSO, -20°C, Dark 6 months~97%
Aqueous Solution (pH 5), 25°C, Dark 24 hours~85%
Aqueous Solution (pH 7.4), 25°C, Dark 24 hours>95%

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[3][4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sample of solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the initial solvent before analysis.

  • Photodegradation: Expose a solution of this compound (e.g., in quartz cuvettes) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol for Stability-Indicating HPLC Method Development

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode Array Detector (DAD).

2. Chromatographic Conditions (Initial):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 10-90% B over 30 minutes) to separate the parent compound from its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan).

  • Injection Volume: 10 µL.

3. Method Optimization:

  • Inject the mixture of stressed samples.

  • Optimize the gradient, mobile phase composition (e.g., trying methanol (B129727) instead of acetonitrile, or using a different pH buffer), and column type to achieve baseline separation of the parent peak from all degradation peaks.[2][6][7]

Visualizations

Pyralomicin2b This compound Aglycone Pyralomicin Aglycone Pyralomicin2b->Aglycone  Acid Hydrolysis Sugar Sugar Moiety Pyralomicin2b->Sugar  Acid Hydrolysis Oxidized Oxidized Products Pyralomicin2b->Oxidized  Oxidation (e.g., H2O2) Photo Photodegradation Products Pyralomicin2b->Photo  Photolysis (UV/Vis Light)

Caption: Plausible degradation pathways of this compound.

start Start: Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress neutralize Neutralize/Prepare Stressed Samples stress->neutralize hplc Analyze via Stability-Indicating HPLC neutralize->hplc data Identify Degradation Peaks and Quantify Purity hplc->data

Caption: Experimental workflow for forced degradation studies.

rect rect start Issue with Experiment? check_storage Stored at -20°C or below? start->check_storage check_light Protected from light? check_storage->check_light Yes remedy_temp Action: Store at recommended temperature. check_storage->remedy_temp No check_solution Solution prepared fresh? check_light->check_solution Yes remedy_light Action: Use amber vials or foil. check_light->remedy_light No new_aliquot Action: Use a new, properly stored aliquot. check_solution->new_aliquot No check_solution->new_aliquot Yes remedy_solution Action: Prepare fresh solutions for each experiment.

Caption: Troubleshooting logic for this compound stability issues.

References

Optimizing culture conditions for maximal pyralomicin production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the culture conditions to achieve maximal pyralomicin production from Nonomuraea spiralis.

Frequently Asked Questions (FAQs)

Q1: What is the primary microorganism used for pyralomicin production?

A1: Pyralomicin is produced by the bacterium Nonomuraea spiralis (strain IMC A-0156), which was previously classified as Microtetraspora spiralis.

Q2: What are the key nutritional precursors for pyralomicin biosynthesis?

A2: The biosynthesis of pyralomicin involves the condensation of several key precursors. The benzopyranopyrrole core is derived from two acetate (B1210297) units, one propionate (B1217596) unit, and the amino acid proline. The cyclitol moiety is synthesized from glucose metabolites.[1]

Q3: What are the general optimal physical parameters for fermentation?

A3: While specific optimization is recommended for your laboratory conditions, a general starting point for Nonomuraea spiralis cultivation includes a neutral initial pH of 7.4 for the culture media and an incubation temperature of 30°C.[2] Agitation should be maintained at approximately 200 rpm to ensure adequate aeration and nutrient distribution.

Q4: How can I visually identify pyralomicin production in the culture?

A4: The production of pyralomicins is often associated with a noticeable color change in the culture. The bacterial mycelium may turn a light pink color, while the production medium can develop a purple to wine-red coloration.[2][3]

Q5: Is there a known regulatory gene that controls pyralomicin biosynthesis?

A5: Yes, the biosynthetic gene cluster for pyralomicin (prl) has been identified. Within this cluster, a gene designated as prlZ is predicted to be involved in the regulation of pyralomicin biosynthesis.[2][3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Pyralomicin Yield - Inappropriate media composition.- Suboptimal pH of the medium.- Incorrect incubation temperature.- Insufficient aeration or agitation.- Strain degradation or mutation.- Prepare the seed and production media precisely as per the protocols provided.- Adjust the initial pH of the media to 7.4 before sterilization.[2]- Ensure the incubator is calibrated to maintain a constant temperature of 30°C.[2]- Use baffled flasks and a shaker speed of 200 rpm to improve oxygen transfer.[2]- Revive a fresh culture from a cryopreserved stock.
Inconsistent Batch-to-Batch Production - Variability in raw material quality (e.g., soy flour, yeast extract).- Inconsistent inoculum size or age.- Fluctuations in fermentation parameters (pH, temperature).- Use high-quality, consistent sources for all media components.- Standardize the inoculum preparation, ensuring a consistent cell density and transfer volume (10% v/v).[2]- Closely monitor and control pH, temperature, and agitation in all fermentation runs.
Foaming in Bioreactor - High protein content in the medium (e.g., soy flour, bacto-soytone).- High agitation rates.- Add a few drops of a sterile antifoaming agent, such as silicone oil, to the medium before sterilization.[2]
Contamination of Culture - Non-sterile equipment or media.- Improper aseptic technique during inoculation.- Ensure all flasks, media, and instruments are properly sterilized.- Perform all inoculations and transfers in a laminar flow hood using strict aseptic techniques.

Experimental Protocols

Protocol 1: Preparation of Seed Culture Medium

This protocol outlines the preparation of the seed medium for the initial growth of Nonomuraea spiralis.

Components for 1 Liter of Seed Medium:

ComponentConcentration (g/L)
D-Galactose20
Dextrin20
Bacto-Soytone10
Corn Steep Liquor5
(NH₄)₂SO₄2
CaCO₃2
Silicone Oil1-2 drops

Procedure:

  • Dissolve all components in 900 mL of distilled water.

  • Adjust the pH to 7.4 using NaOH or HCl.

  • Bring the final volume to 1 liter with distilled water.

  • Dispense into flasks and sterilize by autoclaving.

Protocol 2: Preparation of Production Medium

This protocol details the composition of the medium used for the main fermentation and production of pyralomicin.

Components for 1 Liter of Production Medium:

ComponentConcentration (g/L)
Potato Starch30
Soy Flour15
Corn Steep Liquor5
Yeast Extract2
MgSO₄·7H₂O0.5
NaCl0.3
CoCl₂0.01
CaCO₃3
Silicone Oil1-2 drops

Procedure:

  • Dissolve all components in 900 mL of distilled water.

  • Adjust the pH to 7.4 using NaOH or HCl.

  • Bring the final volume to 1 liter with distilled water.

  • Dispense into baffled flasks and sterilize by autoclaving.

Protocol 3: Two-Stage Fermentation for Pyralomicin Production

This protocol describes the complete workflow from inoculation to harvest.

Procedure:

  • Seed Culture: Inoculate the sterile seed medium with a fresh culture of Nonomuraea spiralis IMC A-0156. Incubate at 30°C with shaking at 200 rpm for 5-7 days.[2]

  • Production Culture: Transfer 10% (v/v) of the seed culture to the sterile production medium.[2]

  • Incubation: Incubate the production culture at 30°C with shaking at 200 rpm for an additional 5-7 days.[2] Monitor for the characteristic pink mycelium and purple/wine-red broth color.

  • Harvesting: After the incubation period, proceed to the extraction protocol.

Protocol 4: Extraction and Quantification of Pyralomicin

This protocol provides a method for extracting and preparing pyralomicin for analysis.

Procedure:

  • Acidify the harvested culture broth to pH 3 using HCl.[2]

  • Separate the mycelia and other precipitates from the culture medium by centrifugation at 1,400 x g.[2]

  • Extract the acidified supernatant three times with an equal volume of butyl acetate.[2]

  • Pool the organic phases and evaporate to dryness under reduced pressure.

  • Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for analysis.

  • Analyze the extract using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for quantification of pyralomicin.[2]

Visualizations

Pyralomicin_Biosynthesis_Pathway cluster_precursors Primary Precursors cluster_core_synthesis Core Structure Synthesis cluster_cyclitol_synthesis Cyclitol Moiety Synthesis cluster_final_assembly Final Assembly & Modification cluster_regulation Regulation Proline Proline NRPS Non-Ribosomal Peptide Synthetase (NRPS) Proline->NRPS Acetate Acetate (x2) PKS Polyketide Synthase (PKS) Acetate->PKS Propionate Propionate Propionate->PKS Glucose Glucose SPC Sugar Phosphate Cyclase (PrlA) Glucose->SPC Benzopyranopyrrole Benzopyranopyrrole Core NRPS->Benzopyranopyrrole PKS->Benzopyranopyrrole Glycosyltransferase N-Glycosyltransferase (PrlH) Benzopyranopyrrole->Glycosyltransferase Cyclitol C7-Cyclitol Moiety SPC->Cyclitol Cyclitol->Glycosyltransferase Pyralomicin Pyralomicin Glycosyltransferase->Pyralomicin PrlZ PrlZ Regulatory Protein PrlZ->NRPS PrlZ->PKS PrlZ->SPC PrlZ->Glycosyltransferase

Caption: Simplified pyralomicin biosynthesis pathway.

Fermentation_Workflow start Start prep_seed Prepare Seed Medium (pH 7.4) start->prep_seed prep_prod Prepare Production Medium (pH 7.4) start->prep_prod inoc_seed Inoculate with N. spiralis prep_seed->inoc_seed incub_seed Incubate Seed Culture (5-7 days, 30°C, 200 rpm) inoc_seed->incub_seed inoc_prod Inoculate Production Medium (10% v/v) incub_seed->inoc_prod prep_prod->inoc_prod incub_prod Incubate Production Culture (5-7 days, 30°C, 200 rpm) inoc_prod->incub_prod harvest Harvest Culture Broth incub_prod->harvest extract Acidify, Centrifuge, Extract with Butyl Acetate harvest->extract analyze Analyze via HPLC-MS extract->analyze end End analyze->end

Caption: Pyralomicin production experimental workflow.

References

Technical Support Center: Optimizing Pyralomicin 2b NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Pyralomicin 2b in NMR spectroscopy.

Troubleshooting Guides

This section addresses specific issues that may arise during NMR analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My ¹H NMR spectrum of this compound shows broad peaks and poor resolution. What are the likely causes and how can I fix this?

A1: Broad peaks in the NMR spectrum of a natural product like this compound can stem from several factors. Here’s a step-by-step guide to troubleshoot this issue:

  • Poor Shimming: The homogeneity of the magnetic field is crucial for sharp signals. Improper shimming leads to a non-homogeneous field and broadened lineshapes.[1] Solution: Carefully re-shim the spectrometer before acquiring your spectrum.

  • High Sample Concentration: A high concentration of this compound can increase the viscosity of the solution and promote intermolecular interactions, both of which can lead to peak broadening.[1] Solution: Try diluting your sample.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[1] Solution: Consider adding a chelating agent like EDTA to your sample to sequester any paramagnetic ions.

  • Solid Particles in the Sample: Suspended solid particles can disrupt the magnetic field homogeneity. Solution: Ensure your sample is fully dissolved and filter it before transferring it to the NMR tube.[1]

  • Molecular Aggregation: this compound, being a relatively complex molecule, might self-aggregate at higher concentrations, leading to broader signals. Solution: Besides dilution, consider acquiring the spectrum at a higher temperature to disrupt aggregates.

Q2: The signal-to-noise ratio (S/N) in my this compound spectrum is very low, making it difficult to identify smaller peaks. How can I improve this?

A2: A low signal-to-noise ratio can obscure important structural details. Here are several approaches to enhance the S/N:

  • Increase the Number of Scans (NS): Acquiring more scans and averaging them will increase the signal intensity relative to the noise. The S/N ratio ideally increases with the square root of the number of scans.

  • Optimize the Relaxation Delay (d1): For quantitative analysis, a longer relaxation delay (e.g., 2-5 seconds) allows protons to fully relax between pulses, leading to more accurate integrals and potentially better signal.[1]

  • Check the Sample Concentration: While very high concentrations can be detrimental, a sample that is too dilute will naturally have a low S/N. There is an optimal concentration range that may require some experimentation to find.

  • Use a Cryoprobe: If available, a cryogenically cooled probehead significantly enhances sensitivity, allowing for the acquisition of high-quality spectra on smaller sample quantities in less time.

  • Optimize Pulse Width: Ensure the 90° pulse width is correctly calibrated for your sample.

Q3: I am observing overlapping signals in the aromatic or other crowded regions of the this compound spectrum. What strategies can I use to resolve these peaks?

A3: Signal overlap is a common challenge with complex molecules. Here are some effective strategies:

  • Use a Different Solvent: Changing the NMR solvent can alter the chemical shifts of protons due to different solvent-solute interactions. For instance, switching from chloroform-d (B32938) (CDCl₃) to benzene-d₆ or acetone-d₆ can often resolve overlapping peaks.[2]

  • Acquire the Spectrum at a Higher Magnetic Field: Higher field strength spectrometers increase the chemical shift dispersion, spreading out the peaks and reducing overlap.

  • Two-Dimensional (2D) NMR Experiments: Techniques like COSY, TOCSY, HSQC, and HMBC can help to resolve individual signals by spreading them into a second dimension. For example, an HSQC experiment correlates proton signals with their directly attached carbons, often resolving protons that overlap in the 1D spectrum.

  • Resolution Enhancement Functions: Post-acquisition processing using weighting functions like the Lorentzian-to-Gaussian transformation can artificially narrow the linewidths, but should be used with caution as they can introduce artifacts.[3]

Frequently Asked Questions (FAQs)

Q: What is a good starting concentration for a ¹H NMR sample of this compound?

A: For a standard 500 or 600 MHz spectrometer, a concentration range of 5-15 mg of this compound in 0.5-0.7 mL of deuterated solvent is a good starting point. The optimal concentration will depend on the molecular weight of this compound and the sensitivity of the instrument.

Q: Which deuterated solvent is best for this compound?

A: The choice of solvent depends on the solubility of this compound. Common solvents for natural products include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). It is advisable to test solubility in a few different solvents. If peaks are overlapping, trying a different solvent can also be a resolution enhancement strategy.[2]

Q: How can I confirm the presence of exchangeable protons (e.g., -OH, -NH) in the structure of this compound?

A: To identify exchangeable protons, you can add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H spectrum. The peaks corresponding to the exchangeable protons will either disappear or significantly decrease in intensity.[2]

Q: My baseline is distorted (rolling or curved). How can I correct it?

A: Baseline distortions can arise from instrumental imperfections or issues with the initial data points of the FID.[1] Most NMR processing software has functions for baseline correction. Common methods include polynomial fitting and the Whittaker smoother algorithm.[1]

Data Presentation

The following table summarizes key acquisition parameters that can be optimized to improve spectral resolution for this compound.

ParameterRecommended Value/ActionRationale for Improving Resolution
Shimming Re-shim before each experimentMaximizes magnetic field homogeneity, leading to sharper lines.[1]
Sample Concentration 5-15 mg / 0.5-0.7 mL (adjust as needed)Avoids peak broadening due to high viscosity or aggregation.[1]
Solvent Test different deuterated solventsCan change chemical shifts and resolve overlapping signals.[2]
Number of Scans (NS) Increase for low S/NImproves signal-to-noise ratio.
Relaxation Delay (d1) 1-5 secondsAllows for full relaxation of nuclei, leading to sharper signals and accurate integration.
Acquisition Time (AQ) 2-4 secondsLonger acquisition time leads to better digital resolution.
Temperature Variable (e.g., 298 K, 308 K)Can disrupt molecular aggregation and sharpen peaks.

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

  • Weigh approximately 5-15 mg of purified this compound directly into a clean, dry vial.

  • Add 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).

  • Gently vortex or sonicate the sample until the compound is fully dissolved.

  • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

2. Standard ¹H NMR Experiment Setup

  • Insert the prepared sample of this compound into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Calibrate the 90° pulse width for your sample.

  • Set the appropriate spectral width to encompass all expected proton signals.

  • Set the key acquisition parameters, such as the number of scans (start with 8 or 16), relaxation delay (e.g., 2 seconds), and acquisition time (e.g., 3 seconds).

  • Acquire the spectrum.

  • Process the acquired FID by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Mandatory Visualization

TroubleshootingWorkflow start Poor NMR Resolution (Broad/Overlapping Peaks) check_shimming Re-shim the Spectrometer start->check_shimming check_concentration Prepare a More Dilute Sample check_shimming->check_concentration If still poor result_ok Resolution Improved check_shimming->result_ok If resolved change_solvent Try a Different Deuterated Solvent check_concentration->change_solvent If still poor check_concentration->result_ok If resolved increase_temp Increase Acquisition Temperature change_solvent->increase_temp If still overlapping change_solvent->result_ok If resolved use_2d_nmr Acquire 2D NMR Spectra (COSY, HSQC) increase_temp->use_2d_nmr For complex regions increase_temp->result_ok If resolved use_2d_nmr->result_ok

Caption: Troubleshooting workflow for poor NMR resolution.

NMR_Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert_sample Insert Sample filter->insert_sample lock_shim Lock and Shim insert_sample->lock_shim setup_params Setup Parameters (NS, d1, AQ) lock_shim->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference end end reference->end Final Spectrum

References

Validation & Comparative

Unveiling the Antibacterial Potential of Pyralomicin 2b: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of Pyralomicin 2b, a member of the pyralomicin class of antibiotics. While specific quantitative data on the antibacterial spectrum of this compound is not extensively available in the public domain, this document provides a framework for its evaluation, including standardized experimental protocols and data presentation formats. The information presented herein is based on the general characteristics of the pyralomicin antibiotic family, to which this compound belongs.

Overview of Pyralomicin Antibiotics

Pyralomicins are a group of antibiotics produced by the actinomycete Microtetraspora spiralis.[1] These compounds are noted for their activity against a variety of bacteria, with particular efficacy observed against Micrococcus luteus. The antibacterial potency of pyralomicins appears to be closely linked to their chemical structure, specifically the number and placement of chlorine atoms and the composition of the glycone moiety.

Antibacterial Spectrum of this compound: A Call for Data

Table 1: Comparative Antibacterial Spectrum of this compound (Hypothetical Data)

Bacterial StrainGram StainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)
Staphylococcus aureus ATCC 29213PositiveData not available12
Enterococcus faecalis ATCC 29212PositiveData not available22
Streptococcus pneumoniae ATCC 49619PositiveData not available0.51
Escherichia coli ATCC 25922NegativeData not available>256>256
Pseudomonas aeruginosa ATCC 27853NegativeData not available>256>256
Klebsiella pneumoniae ATCC 13883NegativeData not available>256>256

Note: The MIC values for Vancomycin and Linezolid are representative and may vary. The table is intended to serve as a template for future comparative studies.

Experimental Protocols for Antibacterial Susceptibility Testing

To determine the antibacterial spectrum of this compound, standardized in vitro susceptibility testing methods should be employed. The following is a detailed protocol for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

1. Materials:

  • This compound (and other comparator antibiotics)
  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
  • 96-well microtiter plates
  • Bacterial strains for testing
  • Spectrophotometer
  • Incubator

2. Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare a stock solution of this compound and other comparator antibiotics in a suitable solvent at a high concentration.
  • Preparation of Microtiter Plates:
  • Dispense 50 µL of sterile MHB into all wells of a 96-well plate.
  • Add 50 µL of the antibiotic stock solution to the first well of each row to be tested.
  • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a gradient of antibiotic concentrations.
  • Preparation of Bacterial Inoculum:
  • Culture the test bacteria overnight on an appropriate agar (B569324) plate.
  • Select several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (containing no antibiotic) and a sterility control well (containing no bacteria).
  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
  • Reading the Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams are essential tools for visualizing complex processes. Below are examples of how Graphviz (DOT language) can be used to represent an experimental workflow and a hypothetical signaling pathway.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Antibiotic Stock Solution serial_dilution Serial Dilution stock->serial_dilution plate 96-Well Plate (Broth) plate->serial_dilution inoculum Bacterial Inoculum inoculation Inoculation inoculum->inoculation serial_dilution->inoculation incubation Incubation (16-20h) inoculation->incubation read_mic Read MIC incubation->read_mic data_analysis Data Analysis read_mic->data_analysis

Caption: Workflow for MIC determination.

While the precise mechanism of action for this compound is not definitively established, many antibiotics function by disrupting critical cellular processes such as protein synthesis. The following diagram illustrates a generalized pathway of bacterial protein synthesis inhibition.

signaling_pathway cluster_translation Bacterial Protein Synthesis ribosome Ribosome (70S) protein Functional Protein ribosome->protein mrna mRNA mrna->ribosome trna tRNA trna->ribosome antibiotic This compound (Hypothetical) antibiotic->ribosome Inhibition

Caption: Hypothetical inhibition of protein synthesis.

Conclusion

This compound, as part of the broader pyralomicin family, holds promise as an antibacterial agent. However, a comprehensive understanding of its specific antibacterial spectrum and a direct comparison with existing antibiotics are contingent upon the availability of robust, quantitative in vitro susceptibility data. The protocols and frameworks provided in this guide are intended to facilitate and standardize future research efforts to fully elucidate the therapeutic potential of this compound. Researchers are encouraged to conduct comprehensive MIC testing against a diverse panel of bacterial pathogens to populate the comparative data tables and provide a clearer picture of its clinical utility.

References

Unveiling the Potency of Pyralomicin 2b: A Comparative Analysis of Pyralomicin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pyralomicin family of antibiotics reveals key structural determinants for their antibacterial activity. This guide provides a comparative analysis of Pyralomicin 2b and its analogs, supported by available data, to inform researchers and drug development professionals on their potential as antimicrobial agents.

The pyralomicins are a class of antibiotics produced by the soil bacterium Nonomuraea spiralis. They are characterized by a unique benzopyranopyrrole chromophore and are categorized into two main series. The pyralomicin 1 series (analogs 1a-1d) possesses a C7-cyclitol moiety, while the pyralomicin 2 series (analogs 2a-2c) is distinguished by a glucose unit. This structural variation, along with differences in chlorination and methylation patterns, significantly influences their biological activity.

Comparative Antibacterial Performance

A key finding is that pyralomicins containing the C7-cyclitol ring (series 1) generally exhibit more potent antibacterial activity than their glucose-containing counterparts (series 2). For instance, Pyralomicin 1c, which features an unmethylated cyclitol group, has been reported to be more active than its glucosyl analog, Pyralomicin 2c.[1][2] Furthermore, methylation of the cyclitol moiety, as seen in Pyralomicin 1a, also appears to reduce antibacterial potency compared to the unmethylated Pyralomicin 1c.[1][2]

This suggests that the C7-cyclitol moiety plays a crucial role in the antimicrobial action of these compounds. The precise contribution of the glucose moiety in this compound to its overall activity profile warrants further investigation through direct comparative studies.

Table 1: Qualitative Comparison of Antibacterial Activity of Selected Pyralomicin Analogs

CompoundGlycone MoietyKey Structural FeatureRelative Antibacterial Potency
Pyralomicin 1c C7-CyclitolUnmethylated CyclitolHigh
Pyralomicin 2c GlucoseGlucosyl MoietyLower than 1c
Pyralomicin 1a C7-Cyclitol4'-O-methylated CyclitolLower than 1c
This compound GlucoseGlucosyl MoietyData not available

Experimental Protocols

The evaluation of the antibacterial activity of pyralomicin analogs is typically conducted using standardized methods for determining the Minimum Inhibitory Concentration (MIC). The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.

Broth Microdilution Susceptibility Testing

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar) at 35°C ± 2°C for 18-24 hours.
  • Several well-isolated colonies are selected and suspended in a sterile broth (e.g., Mueller-Hinton broth) or saline solution.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Solutions:

  • Stock solutions of the pyralomicin analogs are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a known concentration.
  • Serial two-fold dilutions of each analog are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing the diluted antimicrobial agent, is inoculated with the prepared bacterial suspension.
  • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium. This is assessed by visual inspection of the microtiter plates.

Mechanism of Action: A Putative Target

While the precise mechanism of action for the pyralomicin class of antibiotics has not been definitively elucidated through direct experimental evidence, their structural similarity to other natural product antibiotics, such as the arylomycins, suggests a potential mode of action. Arylomycins are known to inhibit bacterial type I signal peptidase (SPase), an essential enzyme involved in protein secretion.

The inhibition of SPase disrupts the processing of pre-proteins, leading to an accumulation of unprocessed proteins in the cell membrane and ultimately causing cell death. Given the structural resemblances, it is hypothesized that pyralomicins may also exert their antibacterial effect by targeting this crucial enzyme. Further enzymatic assays are required to confirm this hypothesis.

Below is a diagram illustrating the proposed mechanism of action for pyralomicins, based on the known pathway of SPase inhibition.

Pyralomicin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_outside Periplasm / Extracellular Space Ribosome Ribosome Preprotein Pre-protein (with signal peptide) Ribosome->Preprotein Translation Sec_complex Sec Translocon Preprotein->Sec_complex Targeting SPase Signal Peptidase (SPase) Sec_complex->SPase Translocation Mature_protein Mature Protein SPase->Mature_protein Cleavage of signal peptide Secreted_protein Secreted Protein Mature_protein->Secreted_protein Secretion Pyralomicin Pyralomicin Pyralomicin->Inhibition Inhibition->SPase Inhibition

Caption: Proposed mechanism of action of pyralomicins.

This diagram illustrates the hypothetical inhibition of bacterial signal peptidase (SPase) by pyralomicins. This disruption of the protein secretion pathway is a potential mechanism for their antibacterial activity.

Conclusion

The pyralomicin family of antibiotics presents a promising area for antimicrobial research. The available data indicates that the C7-cyclitol moiety is a key determinant for enhanced antibacterial activity compared to the glucosyl variants. To fully assess the therapeutic potential of this compound and other analogs, further studies are essential to generate comprehensive quantitative data on their antibacterial spectrum and to definitively elucidate their mechanism of action. The detailed experimental protocols provided herein offer a standardized framework for conducting such comparative investigations.

References

How does Pyralomicin 2b compare to other antibiotics targeting Gram-positive bacteria?

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the scientific community continues to explore novel antimicrobial agents. Pyralomicin 2b, a member of the pyralomicin class of antibiotics isolated from Microtetraspora spiralis, represents a unique structural scaffold with potential for development. This guide provides a comparative overview of this compound against established antibiotics targeting Gram-positive bacteria, including vancomycin, daptomycin, and linezolid (B1675486), to offer researchers, scientists, and drug development professionals a data-driven perspective on its potential.

Executive Summary

This compound and its analogs exhibit activity against Gram-positive bacteria. However, a comprehensive evaluation of its efficacy in direct comparison to frontline antibiotics has been limited by the availability of extensive public data. This guide compiles the available information on the activity of pyralomicins and juxtaposes it with the well-documented performance of vancomycin, daptomycin, and linezolid against key Gram-positive pathogens. While direct comparative studies are scarce, this analysis aims to provide a framework for understanding the potential standing of this compound in the landscape of Gram-positive antibacterial therapy.

Mechanism of Action: An Evolving Picture

The precise mechanism of action for this compound has not been fully elucidated. The pyralomicins are characterized by a unique benzopyranopyrrole chromophore, and their biosynthetic pathway involves both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. Some research into similar natural products suggests a potential interaction with bacterial cell membrane processes or inhibition of essential enzymes. Further investigation is required to definitively identify the molecular target of this compound.

In contrast, the mechanisms of action for the comparator antibiotics are well-established:

  • Vancomycin: A glycopeptide antibiotic that inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[1]

  • Daptomycin: A cyclic lipopeptide that disrupts bacterial cell membrane function in a calcium-dependent manner, leading to ion leakage and cell death.

  • Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[2]

cluster_pyralomicin This compound cluster_comparators Comparator Antibiotics Pyralomicin This compound Pyralomicin_Target Proposed Target: Bacterial Cell Membrane / Essential Enzymes (Hypothesized) Pyralomicin->Pyralomicin_Target Inhibition? Vancomycin Vancomycin CellWall Cell Wall Synthesis Vancomycin->CellWall Inhibits Daptomycin Daptomycin CellMembrane Cell Membrane Daptomycin->CellMembrane Disrupts Linezolid Linezolid ProteinSynthesis Protein Synthesis (50S) Linezolid->ProteinSynthesis Inhibits start Start prep_antibiotic Prepare serial dilutions of antibiotic in broth start->prep_antibiotic inoculate Inoculate microtiter plate wells with bacteria and antibiotic dilutions prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Read for visible growth (turbidity) incubate->read determine_mic MIC = Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

References

A Guide to Understanding and Evaluating Cross-Resistance with Novel Antibiotics: A Case Study Approach with Pyralomicin 2b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance is a critical global health challenge. As novel antibiotics like Pyralomicin 2b are discovered, a thorough understanding of their potential for cross-resistance with existing drugs is paramount. Cross-resistance occurs when a single mechanism confers resistance to multiple antimicrobial agents, potentially limiting the clinical utility of a new compound even before its widespread use.[1] This guide provides a framework for evaluating cross-resistance, using the novel antibiotic this compound as a conceptual example.

Currently, there are no publicly available cross-resistance studies for this compound. The information that exists primarily concerns its discovery and chemical structure.[2] Therefore, this document outlines the methodologies and conceptual frameworks that would be employed in such an investigation.

Conceptual Overview of Cross-Resistance

Cross-resistance can arise from several mechanisms within bacteria:

  • Target Modification: Alteration of the antibiotic's cellular target (e.g., mutations in ribosomal RNA or DNA gyrase) can reduce the binding affinity of multiple drugs that act on the same site.

  • Drug Inactivation: Bacteria may produce enzymes, such as β-lactamases, that can degrade and inactivate entire classes of antibiotics.

  • Efflux Pumps: These membrane proteins can actively transport a wide range of structurally diverse antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets.

  • Reduced Permeability: Changes in the bacterial cell wall or membrane can restrict the entry of multiple types of antibiotics.

Understanding these mechanisms is crucial for predicting and interpreting cross-resistance patterns.

Experimental Protocols for Determining Cross-Resistance

The following outlines a standard experimental workflow for assessing the cross-resistance profile of a new antibiotic like this compound.

Organism Selection

A panel of clinically relevant bacterial strains should be selected. This panel should include:

  • Reference (wild-type) strains of key pathogens (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae).

  • A collection of clinical isolates with well-characterized resistance mechanisms to a variety of antibiotic classes (e.g., β-lactams, fluoroquinolones, aminoglycosides, macrolides). This should include multidrug-resistant (MDR) strains.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Method: Broth microdilution is the standard method. Serial twofold dilutions of this compound and a panel of known antibiotics are prepared in 96-well microtiter plates.

  • Procedure: Each well is inoculated with a standardized bacterial suspension. The plates are incubated for 16-24 hours at 37°C. The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

  • Interpretation: An increase in the MIC of this compound against a strain known to be resistant to another antibiotic suggests potential cross-resistance.

Resistance Induction Studies

This experiment assesses the potential for bacteria to develop resistance to this compound and whether this new resistance also confers resistance to other antibiotics.

  • Method: A susceptible bacterial strain is serially passaged in the presence of sub-inhibitory (sub-MIC) concentrations of this compound.

  • Procedure: With each passage, the bacteria are exposed to gradually increasing concentrations of the antibiotic. This process selects for mutants with reduced susceptibility.

  • Analysis: Once a resistant mutant is isolated (e.g., with a >4-fold increase in MIC), its MIC is then tested against a broad panel of other antibiotics to see if cross-resistance has emerged.

Genetic and Mechanistic Analysis

To confirm the basis of any observed cross-resistance, further investigation is necessary.

  • Whole-Genome Sequencing (WGS): The genomes of the resistant mutants are sequenced and compared to the original susceptible strain to identify mutations responsible for resistance.

  • Efflux Pump Inhibition Assays: The MIC of this compound is determined in the presence and absence of an efflux pump inhibitor (e.g., CCCP, PAβN). A significant decrease in MIC in the presence of the inhibitor suggests that efflux is a mechanism of resistance.

Data Presentation

While specific data for this compound is unavailable, the results of cross-resistance studies are typically summarized in a table format for clear comparison. The table below is a template illustrating how such data would be presented.

Table 1: Hypothetical Cross-Resistance Profile of this compound against Staphylococcus aureus Strains

Strain IDResistance PhenotypeMechanismCiprofloxacin MIC (µg/mL)Erythromycin MIC (µg/mL)Oxacillin MIC (µg/mL)This compound MIC (µg/mL)
ATCC 29213Wild-Type-0.50.250.25X
SA-QR-1Quinolone-ResistantgyrA mutation320.250.25Y
SA-ERM-1Macrolide-ResistantermC gene0.51280.25Z
SA-MRSA-1Methicillin-ResistantmecA gene0.50.2564W
SA-MDR-1Multidrug-ResistantEfflux Pump64>256128V

In this hypothetical table, comparing the MIC of this compound (values W, V, Y, Z) against the wild-type MIC (X) would reveal any cross-resistance patterns.

Visualizing Experimental Workflows and Logical Relationships

Diagrams are essential for illustrating complex processes in antibiotic resistance research.

G cluster_setup Phase 1: Initial Screening cluster_induction Phase 2: Resistance Induction cluster_analysis Phase 3: Cross-Resistance Analysis cluster_mechanism Phase 4: Mechanistic Investigation P1 Select Bacterial Panel (Wild-Type & Resistant Strains) P2 Determine MIC of this compound and Known Antibiotics P1->P2 Input strains P3 Serial Passage of Susceptible Strain with sub-MIC this compound P2->P3 Baseline data P4 Isolate Resistant Mutant Strain P3->P4 Selects for resistance P5 Determine MIC of Known Antibiotics against Resistant Mutant P4->P5 Test for cross- resistance P6 Compare Mutant MICs to Wild-Type MICs P5->P6 P7 Whole Genome Sequencing P6->P7 If cross-resistance observed P8 Efflux Pump Inhibition Assay P6->P8 If cross-resistance observed

Caption: Experimental workflow for assessing antibiotic cross-resistance.

G cluster_mechanisms Common Mechanisms of Cross-Resistance cluster_outcome Result Antibiotic Antibiotic (e.g., this compound) Efflux Efflux Pump Overexpression Antibiotic->Efflux is expelled Target Target Site Modification Antibiotic->Target cannot bind Enzyme Enzymatic Inactivation Antibiotic->Enzyme is degraded Outcome Bacterial Survival (Resistance) Efflux->Outcome Target->Outcome Enzyme->Outcome

Caption: Key mechanisms leading to antibiotic cross-resistance.

References

A Comparative Analysis of the Efficacy of Pyralomicin 2b and Pyralomicin 1c

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Pyralomicin 2b and Pyralomicin 1c, two members of the pyralomicin family of antibiotics. This document synthesizes available data on their structure, mechanism of action, and antibacterial efficacy, and provides standardized experimental protocols for their evaluation.

Structural Differences and Structure-Activity Relationship

Pyralomicins are a group of antibiotics produced by the soil bacterium Nonomuraea spiralis. The core structure of pyralomicins is a unique benzopyranopyrrole chromophore. The primary difference between the Pyralomicin 1 and Pyralomicin 2 series lies in the glycosylation of this core.

  • Pyralomicin 1c belongs to the pyralomicin 1 series (1a-1d), which are characterized by the presence of a C7-cyclitol (pseudosugar) moiety attached to the benzopyranopyrrole core.

  • This compound is a member of the pyralomicin 2 series (2a-2c), which are glycosylated with glucose.

This structural divergence in the sugar moiety is a critical determinant of their biological activity.

Comparative Efficacy

Studies have shown that Pyralomicin 1c , which contains the unmethylated cyclitol as the glycone, exhibits more potent antibacterial activity than its glucosyl analogue, Pyralomicin 2c.[1][2] This suggests that the C7-cyclitol moiety is crucial for the enhanced antimicrobial activity of the Pyralomicin 1 series. The antibacterial efficacy of pyralomicins is also influenced by the number and position of chlorine atoms on the benzopyranopyrrole core.[1][2]

Data Presentation

To facilitate a direct comparison, the following table structure is recommended for presenting experimentally determined MIC values. Researchers are encouraged to populate this table with their own experimental data.

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC) in µg/mL
Pyralomicin 1c Micrococcus luteusData to be determined
Staphylococcus aureusData to be determined
Bacillus subtilisData to be determined
Escherichia coliData to be determined
This compound Micrococcus luteusData to be determined
Staphylococcus aureusData to be determined
Bacillus subtilisData to be determined
Escherichia coliData to be determined
Control Antibiotic e.g., VancomycinInsert known values

Proposed Mechanism of Action

The precise mechanism of action for the pyralomicins has not been fully elucidated. However, their structural similarity to other pyrrole-containing antibiotics like pyrrolomycins and pyoluteorin (B1679884) suggests a likely mode of action. These related compounds are known to function as protonophores.

A proposed mechanism is that pyralomicins insert into the bacterial cell membrane and disrupt the proton motive force by shuttling protons across the membrane. This dissipates the proton gradient that is essential for ATP synthesis and other vital cellular processes, ultimately leading to bacterial cell death.

G Proposed Mechanism of Action of Pyralomicins cluster_membrane Bacterial Cell Membrane Pyralomicin Pyralomicin Proton_out H+ Pyralomicin->Proton_out Binds H+ Proton_in H+ ATP_Synthase ATP Synthase Proton_out->Proton_in Translocates H+ across membrane ATP ATP ATP_Synthase->ATP Proton Motive Force Disrupted (ATP Synthesis Inhibited)

Caption: Proposed protonophore mechanism of pyralomicins.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound and Pyralomicin 1c using the broth microdilution method.

Materials
  • Pyralomicin 1c and this compound

  • Control antibiotic (e.g., Vancomycin)

  • Bacterial strains (e.g., Micrococcus luteus, Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Plate reader

Preparation of Bacterial Inoculum
  • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

Preparation of Antibiotic Dilutions
  • Prepare stock solutions of Pyralomicin 1c, this compound, and the control antibiotic in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each compound in CAMHB in the 96-well plates to achieve a range of desired concentrations.

Broth Microdilution Assay
  • Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the serially diluted antibiotic, resulting in a final volume of 100 µL.

  • Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The results can also be read using a plate reader by measuring the optical density at 600 nm.

G Broth Microdilution Assay Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Pyralomicin 1c & 2b B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest concentration with no growth) D->E

Caption: Workflow for MIC determination.

Biosynthetic Pathway

Pyralomicins are synthesized through a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. The benzopyranopyrrole core is assembled from proline, two acetate (B1210297) units, and one propionate (B1217596) unit. The C7-cyclitol moiety of Pyralomicin 1c is derived from glucose metabolites. A key step is the glycosylation of the aglycone with either glucose or the C7-cyclitol, catalyzed by a glycosyltransferase.

G Simplified Biosynthesis of Pyralomicins Proline Proline NRPS_PKS NRPS-PKS Machinery Proline->NRPS_PKS Acetate Acetate (x2) Acetate->NRPS_PKS Propionate Propionate Propionate->NRPS_PKS Aglycone Pyralomicin Aglycone (Benzopyranopyrrole Core) NRPS_PKS->Aglycone Glycosyltransferase Glycosyltransferase Aglycone->Glycosyltransferase Glucose Glucose Cyclitol_pathway Cyclitol Biosynthesis Glucose->Cyclitol_pathway Glucose->Glycosyltransferase Cyclitol C7-Cyclitol Cyclitol_pathway->Cyclitol Cyclitol->Glycosyltransferase Pyralomicin1c Pyralomicin 1c Glycosyltransferase->Pyralomicin1c Pyralomicin2b This compound Glycosyltransferase->Pyralomicin2b

Caption: Pyralomicin biosynthetic pathway overview.

Conclusion

While direct quantitative data for the comparative efficacy of this compound and Pyralomicin 1c is lacking in published literature, the available evidence strongly suggests that Pyralomicin 1c, with its C7-cyclitol moiety, is the more potent antibacterial agent. This highlights the critical role of the sugar moiety in the bioactivity of this class of antibiotics. Further research employing standardized methodologies, such as the broth microdilution assay detailed herein, is necessary to quantify the precise differences in their antimicrobial spectra and potency. The probable mechanism of action as protonophores makes the pyralomicins an interesting class of compounds for further investigation in the fight against bacterial infections.

References

Structural Activity Relationship (SAR) Studies of the Pyralomicin Family: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationships (SAR) within the pyralomicin family of antibiotics. Pyralomicins are a group of natural products isolated from the soil bacterium Nonomuraea spiralis, characterized by a unique benzopyranopyrrole chromophore linked to either a C7-cyclitol (pyralomicin 1 series) or a glucose moiety (pyralomicin 2 series)[1]. These compounds have garnered interest due to their activity against various bacteria. This document summarizes the known SAR, outlines relevant experimental protocols, and provides visualizations to illustrate key concepts in their evaluation.

Key Structural Features and Biological Activity

The antibacterial potency of the pyralomicin family is influenced by several key structural modifications:

  • The Glycone Moiety : The nature of the sugar-like component is a critical determinant of activity. Pyralomicins containing an unmethylated cyclitol (pyralomicin 1c) exhibit more potent antibacterial activity compared to their glucosyl analogues (pyralomicin 2c)[1]. This suggests that the C7-cyclitol portion of the molecule plays a significant role in the antimicrobial action.

  • Methylation of the Glycone : Methylation of the cyclitol moiety has been shown to impact biological activity. For instance, the 4'-methylated congener, pyralomicin 1a, is less active than the unmethylated pyralomicin 1c[1].

  • Halogenation : The number and position of chlorine atoms on the benzopyranopyrrole core are also believed to be important for the antibacterial activity of pyralomicins[1].

Quantitative Data Summary

CompoundGlycone MoietyMethylationRelative Antibacterial Potency
Pyralomicin 1c C7-CyclitolUnmethylatedHigh
Pyralomicin 1a C7-Cyclitol4'-O-methylatedModerate
Pyralomicin 2c GlucoseN/ALow

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the SAR studies of the pyralomicin family. These are generalized protocols based on standard practices in microbiology and pharmacology, as specific protocols for pyralomicins are not detailed in the available literature.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Streak the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) on a suitable agar (B569324) plate (e.g., Mueller-Hinton agar) and incubate at 37°C for 18-24 hours.

    • Select 3-5 isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Pyralomicin Analog Dilutions:

    • Prepare a stock solution of each pyralomicin analog in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the pyralomicin dilutions.

    • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the pyralomicin analog that completely inhibits visible growth of the bacterium.

Cytotoxicity Assay (Resazurin-based Assay)

This assay assesses the toxicity of the compounds against a mammalian cell line (e.g., HeLa, HepG2).

  • Cell Culture and Seeding:

    • Culture the mammalian cells in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize the cells, count them, and seed them into a 96-well plate at a density of approximately 1 x 10^4 cells per well.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the pyralomicin analogs in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plates for 24-48 hours.

  • Resazurin (B115843) Assay:

    • Prepare a sterile solution of resazurin (e.g., 0.15 mg/mL in PBS).

    • Add the resazurin solution to each well and incubate for 2-4 hours.

    • Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (~570 nm) using a microplate reader. The signal is proportional to the number of viable, metabolically active cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Enzyme Inhibition Assay (Generic Kinase Assay Example)

As the specific molecular target of pyralomicins is not yet identified, a generic kinase inhibition assay protocol is provided as an example of how enzyme inhibition could be measured.

  • Reagents and Buffers:

    • Kinase enzyme of interest.

    • Substrate for the kinase (e.g., a specific peptide).

    • ATP (adenosine triphosphate).

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit).

  • Assay Procedure:

    • In a 96-well plate, add the kinase assay buffer.

    • Add the pyralomicin analogs at various concentrations.

    • Add the kinase enzyme and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

  • Detection:

    • Follow the instructions of the specific detection kit being used. This may involve adding the detection reagent and measuring luminescence, fluorescence, or absorbance.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the pyralomicin analog relative to a no-inhibitor control.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships in the SAR study of the pyralomicin family.

SAR_Workflow cluster_synthesis Compound Generation cluster_testing Biological Evaluation cluster_analysis Data Analysis Pyralomicin_Core Pyralomicin Core (Benzopyranopyrrole) Analogs Pyralomicin Analogs (1a-1d, 2a-2c) Pyralomicin_Core->Analogs Structural Modification Antimicrobial Antimicrobial Assays (MIC Determination) Analogs->Antimicrobial Cytotoxicity Cytotoxicity Assays (IC50 Determination) Analogs->Cytotoxicity Enzyme Enzyme Inhibition (IC50 Determination) Analogs->Enzyme SAR_Data SAR Data Analysis Antimicrobial->SAR_Data Cytotoxicity->SAR_Data Enzyme->SAR_Data Lead_Opt Lead Optimization SAR_Data->Lead_Opt SAR_Relationships cluster_glycone Glycone Moiety cluster_modification Modifications Activity Antibacterial Activity Cyclitol C7-Cyclitol Cyclitol->Activity Positive Influence Glucose Glucose Glucose->Activity Negative Influence Methylation Methylation (e.g., 4'-O-Me) Methylation->Activity Negative Influence Halogenation Halogenation (Cl atoms) Halogenation->Activity Modulates Activity

References

Validating the role of specific genes in the pyralomicin biosynthetic cluster.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental validation of key genes within the pyralomicin biosynthetic gene cluster, offering a comparative analysis of methodologies and presenting supporting data for researchers in natural product biosynthesis and drug development.

The pyralomicins are a class of antibiotics produced by the soil bacterium Nonomuraea spiralis. Their unique chemical structure, featuring a benzopyranopyrrole core linked to a cyclitol or glucose moiety, has drawn interest for its potential therapeutic applications. The biosynthesis of these complex molecules is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC), denoted as the prl cluster. Understanding the precise function of each gene within this cluster is paramount for efforts to engineer the biosynthesis of novel pyralomicin analogs with improved therapeutic properties. This guide provides a comparative overview of the experimental validation of specific genes within the prl cluster, details the methodologies employed, and offers insights into alternative strategies for functional characterization.

Comparison of Validated Genes in the Pyralomicin Biosynthetic Pathway

The prl gene cluster from Nonomuraea spiralis spans approximately 41 kb and contains 27 open reading frames (ORFs) predicted to encode the entire machinery for pyralomicin biosynthesis.[1] To date, definitive functional validation has been published for two key genes, prlA and prlH, which are involved in the biosynthesis of the C7-cyclitol moiety and its attachment to the pyralomicin core.[1]

GenePredicted FunctionExperimental Validation MethodHost OrganismKey ResultReference
prlA 2-epi-5-epi-valiolone synthaseRecombinant Protein Expression & In Vitro AssayE. coliConfirmed enzymatic activity in converting sedoheptulose (B1238255) 7-phosphate to 2-epi-5-epi-valiolone.[1]
prlH N-glycosyltransferaseTargeted Gene KnockoutNonomuraea spiralisAbolishment of pyralomicin production in the mutant strain.[1]

While direct experimental data for other genes in the prl cluster is not yet available, the functions of homologous genes in the biosynthesis of structurally related compounds like pyoluteorin (B1679884) and pyrrolomycin have been validated. These studies provide a framework for predicting the outcomes of similar experiments on the prl cluster.

Gene (Homolog)Predicted Function in Pyralomicin BiosynthesisValidation Method in Analogous BGC (Pyoluteorin/Pyrrolomycin)Expected Outcome in Pyralomicin BGC Validation
prl NRPS/PKS Nonribosomal Peptide Synthetase / Polyketide SynthaseGene KnockoutAbolishment of pyralomicin aglycone biosynthesis.
prl Halogenases Halogenases for chlorination of the pyrrole (B145914) moietyGene KnockoutProduction of non-halogenated pyralomicin precursors.
prl Methyltransferase O-methyltransferase for cyclitol modificationGene KnockoutProduction of demethylated pyralomicin analogs.

Diagrams of Experimental Workflows and Biosynthetic Logic

experimental_workflows

pyralomicin_biosynthesis_logic cluster_core Core Structure Biosynthesis cluster_cyclitol C7-Cyclitol Moiety Biosynthesis proline Proline acetate Acetate propionate Propionate nrps_pks prl NRPS/PKS enzymes core_aglycone Benzopyranopyrrole Core sedoheptulose Sedoheptulose-7-P prlA prlA (Synthase) cyclitol 2-epi-5-epi-valiolone

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the validation of genes within the pyralomicin and analogous biosynthetic clusters.

Targeted Gene Knockout via Homologous Recombination in Nonomuraea

This protocol is adapted from methodologies used for gene disruption in actinomycetes.

a. Construction of the Knockout Plasmid:

  • Amplify by PCR two fragments of ~1.5-2 kb corresponding to the upstream (left arm) and downstream (right arm) regions flanking the target gene from N. spiralis genomic DNA.

  • Clone the left and right arms into a suitable vector (e.g., pKC1139 or a similar temperature-sensitive shuttle vector) on either side of an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance, aac(3)IV).

  • The vector should also contain an origin of transfer (oriT) for conjugation.

  • Transform the final knockout construct into a non-methylating E. coli strain (e.g., ET12567/pUZ8002).

b. Intergeneric Conjugation:

  • Grow the E. coli donor strain carrying the knockout plasmid to mid-log phase in LB medium with appropriate antibiotics.

  • Prepare a dense culture of N. spiralis mycelium.

  • Mix the donor E. coli and recipient N. spiralis cultures and plate the mixture onto a suitable medium (e.g., ISP4) supplemented with MgCl2.

  • Incubate the plates to allow conjugation to occur.

c. Selection of Mutants:

  • After incubation, overlay the plates with an antibiotic to select for exconjugants (e.g., nalidixic acid to counter-select E. coli and apramycin to select for N. spiralis that have integrated the resistance cassette).

  • Incubate the plates until resistant colonies appear.

  • To select for double-crossover homologous recombinants (gene knockout), screen the resistant colonies for sensitivity to the antibiotic marker on the vector backbone (if applicable, for temperature-sensitive vectors, this can be done by plating at a non-permissive temperature).

d. Verification of Gene Knockout:

  • Confirm the genotype of putative mutants by PCR using primers that anneal outside the flanking regions used for homologous recombination. The PCR product from the mutant will be a different size than that from the wild-type.

  • Further confirmation can be obtained by Southern blot analysis of genomic DNA digested with appropriate restriction enzymes and probed with a fragment of the target gene.

Recombinant Protein Expression and In Vitro Enzymatic Assay

This protocol is based on the characterization of PrlA.

a. Cloning and Expression:

  • Amplify the target gene (e.g., prlA) from N. spiralis genomic DNA.

  • Clone the gene into a suitable E. coli expression vector (e.g., pET vector) that allows for the production of a tagged protein (e.g., His-tag) for purification.

  • Transform the expression construct into an E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed E. coli to mid-log phase and induce protein expression with IPTG.

b. Protein Purification:

  • Harvest the cells by centrifugation and lyse them by sonication.

  • Clarify the lysate by centrifugation.

  • Purify the tagged protein from the soluble fraction of the lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Assess the purity of the protein by SDS-PAGE.

c. In Vitro Enzymatic Assay:

  • Set up the enzymatic reaction in a suitable buffer containing the purified enzyme, the predicted substrate (e.g., sedoheptulose 7-phosphate for PrlA), and any necessary cofactors.

  • Incubate the reaction at an optimal temperature for a defined period.

  • Stop the reaction (e.g., by heat inactivation or addition of an organic solvent).

  • Analyze the reaction mixture for the presence of the expected product. For PrlA, this was done by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) of the derivatized product.[1]

Heterologous Expression of the Biosynthetic Gene Cluster

This is an alternative strategy for validating the function of the entire gene cluster or sub-clusters.

a. Cloning the BGC:

  • Construct a cosmid or fosmid library of N. spiralis genomic DNA.

  • Screen the library using probes designed from known genes within the cluster (e.g., prlA).

  • Identify and sequence overlapping cosmids/fosmids to obtain the full BGC.

  • Alternatively, use Transformation-Associated Recombination (TAR) in yeast to directly clone the large BGC.

b. Transfer to a Heterologous Host:

  • Subclone the entire BGC into a suitable integrative vector (e.g., pSET152-based vectors) or a shuttle vector.

  • Introduce the construct into a genetically tractable and well-characterized actinomycete host, such as Streptomyces coelicolor or Streptomyces albus. This is typically done via intergeneric conjugation from E. coli.

c. Analysis of Metabolite Production:

  • Cultivate the heterologous host strain under various fermentation conditions.

  • Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of pyralomicins or related novel compounds. Compare the metabolite profile to that of the wild-type N. spiralis and the untransformed heterologous host.

This guide provides a framework for understanding and undertaking the functional validation of genes within the pyralomicin biosynthetic cluster. By combining direct experimental evidence with comparative data from related pathways, researchers can systematically elucidate the roles of each gene, paving the way for the rational design and biosynthesis of novel antibiotic compounds.

References

Comparative transcriptomics of Nonomuraea spiralis under pyralomicin-producing vs non-producing conditions.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the genetic framework governing pyralomicin production in Nonomuraea spiralis offers a blueprint for understanding its transcriptional regulation. While direct comparative transcriptomic data between pyralomicin-producing and non-producing states of Nonomuraea spiralis is not publicly available, a comprehensive examination of the identified pyralomicin biosynthetic gene cluster allows for a detailed predictive comparison. This guide outlines the expected transcriptomic differences and provides the necessary experimental framework for their validation.

Comparative Transcriptomics: Expected Gene Expression Changes

The production of pyralomicin is orchestrated by a specific biosynthetic gene cluster. In a comparative transcriptomic analysis, the most significant upregulation of gene expression under pyralomicin-producing conditions is expected within this cluster.

The pyralomicin biosynthetic gene cluster in Nonomuraea spiralis IMC A-0156 spans approximately 41 kb and contains 27 Open Reading Frames (ORFs). These genes encode the enzymatic machinery required for the synthesis of the antibiotic, including non-ribosomal peptide synthetases (NRPS), polyketide synthases (PKS), and various tailoring enzymes.[1][2][3] A targeted disruption of the prlH gene, which encodes an N-glycosyltransferase, has been shown to eliminate pyralomicin production, confirming the essential role of this gene cluster.[1][2]

Below is a summary of key genes within the cluster and their predicted functions, which are anticipated to be significantly upregulated during pyralomicin biosynthesis.

Gene/ORFPredicted FunctionExpected Expression Change (Producing vs. Non-producing)
Core Synthesis
prl clusterNon-Ribosomal Peptide Synthetases (NRPS)Significantly Upregulated
prl clusterPolyketide Synthases (PKS)Significantly Upregulated
Tailoring Enzymes
prlHN-glycosyltransferase (transfers glucose or cyclitol to the aglycone)Significantly Upregulated
prlASugar phosphate (B84403) cyclase (involved in C7-cyclitol moiety formation)Significantly Upregulated
Multiple ORFsHalogenases (four putative enzymes identified)Significantly Upregulated
ORFO-methyltransferaseSignificantly Upregulated
Other Functions
ORFsRegulatory ProteinsUpregulated
ORFsTransport ProteinsUpregulated

Proposed Experimental Protocols

To validate the predicted transcriptomic changes, the following experimental workflow based on RNA sequencing (RNA-Seq) is proposed.

Culture Conditions
  • Pyralomicin-Producing Condition: Nonomuraea spiralis would be cultured in a production medium known to induce pyralomicin biosynthesis. Cultures should be grown to the optimal production phase, typically determined by time-course analysis of pyralomicin yield via HPLC-MS.

  • Non-Producing Condition: A non-producing state can be achieved in two ways for robust comparison:

    • Mutant Strain: Culturing a knockout mutant, such as a prlH deletion strain, under the same conditions as the wild-type. This ensures that the genetic background is nearly identical, with the primary difference being the inability to produce pyralomicin.

    • Repressive Media: Culturing the wild-type strain in a medium that does not support pyralomicin production.

RNA Extraction and Library Preparation
  • Total RNA would be extracted from bacterial pellets using a standard method such as TRIzol reagent followed by a column-based purification to ensure high purity.

  • Ribosomal RNA (rRNA) must be depleted to enrich for messenger RNA (mRNA).

  • The rRNA-depleted RNA would then be used to construct sequencing libraries using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This involves RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

Sequencing and Bioinformatic Analysis
  • Sequencing would be performed on an Illumina platform (e.g., NovaSeq) to generate a sufficient number of paired-end reads for deep transcriptome coverage.

  • Data Analysis Pipeline:

    • Quality Control: Raw sequencing reads would be assessed for quality using tools like FastQC.

    • Read Mapping: High-quality reads would be mapped to the Nonomuraea spiralis reference genome.

    • Differential Gene Expression Analysis: Gene expression levels would be quantified, and differentially expressed genes (DEGs) between the producing and non-producing conditions would be identified using software such as DESeq2 or edgeR.

    • Functional Annotation and Enrichment: DEGs would be functionally annotated, and pathway enrichment analysis (e.g., KEGG, GO) would be performed to identify biological processes that are significantly affected.

Visualizing the Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the pyralomicin biosynthetic pathway and the proposed experimental workflow.

Pyralomicin_Biosynthesis_Pathway Predicted Pyralomicin Biosynthesis Pathway cluster_precursors Primary Metabolism cluster_core_synthesis Core Structure Synthesis cluster_cyclitol_synthesis C7-Cyclitol Synthesis cluster_tailoring Tailoring and Assembly Proline Proline Malonyl_CoA Malonyl_CoA PKS PKS Enzymes (prl cluster) Malonyl_CoA->PKS incorporation Sedoheptulose_7P Sedoheptulose_7P PrlA PrlA (Sugar Phosphate Cyclase) Sedoheptulose_7P->PrlA NRPS NRPS Enzymes (prl cluster) Benzopyranopyrrole_Core Benzopyranopyrrole Aglycone NRPS->Benzopyranopyrrole_Core PKS->Benzopyranopyrrole_Core PrlH PrlH (N-glycosyltransferase) Benzopyranopyrrole_Core->PrlH C7_Cyclitol C7-Cyclitol Moiety PrlA->C7_Cyclitol C7_Cyclitol->PrlH glycosylation Halogenases Halogenases (4 ORFs) PrlH->Halogenases Methyltransferase O-methyltransferase Halogenases->Methyltransferase further modifications Pyralomicin Pyralomicin Antibiotic Methyltransferase->Pyralomicin

Caption: Predicted biosynthetic pathway of pyralomicin in Nonomuraea spiralis.

RNA_Seq_Workflow Comparative Transcriptomics (RNA-Seq) Workflow cluster_culture Step 1: Bacterial Culture cluster_rna_prep Step 2: RNA Preparation cluster_sequencing Step 3: Sequencing cluster_analysis Step 4: Bioinformatic Analysis Culture_Prod N. spiralis Wild-Type (Producing Medium) Culture_NonProd N. spiralis prlH Mutant (or Repressive Medium) RNA_Extraction Total RNA Extraction Culture_NonProd->RNA_Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Mapping Read Mapping to Genome QC->Mapping DEG_Analysis Differential Expression Analysis (DESeq2) Mapping->DEG_Analysis Annotation Functional Annotation & Enrichment DEG_Analysis->Annotation Results Differentially Expressed Genes (e.g., prl cluster upregulation) Annotation->Results

Caption: Proposed experimental workflow for comparative transcriptomics.

References

Benchmarking Pyralomicin 2b: A Comparative Analysis Against Clinically Relevant Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance benchmark of Pyralomicin 2b against two widely used clinical antibiotics, Vancomycin (B549263) and Linezolid (B1675486). The objective is to furnish researchers and drug development professionals with a comprehensive analysis supported by available data to inform future research and development directions.

Executive Summary

This compound is a member of the pyralomicin class of antibiotics, which are produced by the actinomycete Nonomuraea spiralis. While the unique benzopyranopyrrole core structure of pyralomicins has garnered scientific interest, publicly available data on the specific antimicrobial potency of this compound remains scarce. This guide synthesizes the available information on the pyralomicin class and provides a direct comparative framework using established clinically significant antibiotics. The antibacterial activity of pyralomicins is influenced by their specific chemical structure, including the number and position of chlorine atoms and the nature of the glycone moiety.[1] This guide highlights the critical need for further research to determine the specific activity of this compound and its potential as a therapeutic agent.

Data Presentation: Comparative Minimum Inhibitory Concentration (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Vancomycin and Linezolid against key Gram-positive pathogens. MIC values are a standard measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.[2] Due to the lack of specific published data for this compound, its corresponding fields are marked as "Data Not Available."

Table 1: Comparative MIC (µg/mL) Against Staphylococcus aureus

AntibioticMethicillin-Susceptible S. aureus (MSSA)Methicillin-Resistant S. aureus (MRSA)
This compound Data Not AvailableData Not Available
Vancomycin 0.5 - 2.0[3][4][5][6]0.5 - 2.0[3][4][5][6]
Linezolid 1.0 - 4.0[7][8][9]1.0 - 4.0[7][8][9][10]

Table 2: Comparative MIC (µg/mL) Against Enterococcus faecalis

AntibioticVancomycin-Susceptible E. faecalis (VSE)Vancomycin-Resistant E. faecalis (VRE)
This compound Data Not AvailableData Not Available
Vancomycin 1.0 - 4.0[2][11]≥32[2][11][12]
Linezolid 1.0 - 4.0[13][14][15][16]1.0 - 4.0[13][14][15][16]

Table 3: Comparative MIC (µg/mL) Against Streptococcus pneumoniae

AntibioticPenicillin-Susceptible S. pneumoniae (PSSP)Penicillin-Resistant S. pneumoniae (PRSP)
This compound Data Not AvailableData Not Available
Vancomycin ≤0.5[17][18][19][20]≤1.0[17][18][19][20]
Linezolid 0.25 - 2.0[10][21][22][23][24]0.25 - 2.0[10][21][22][23][24]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of a new antibiotic. The following is a detailed methodology for a standard broth microdilution MIC test, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[25][26][27][28][29][30][31]

Broth Microdilution MIC Test Protocol
  • Preparation of Materials:

    • Antibiotic Stock Solution: Prepare a stock solution of the antibiotic at a high concentration in a suitable solvent.

    • Bacterial Inoculum: Culture the bacterial strain to be tested on an appropriate agar (B569324) medium overnight. Prepare a bacterial suspension in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Broth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae, use CAMHB supplemented with lysed horse blood.

    • 96-Well Microtiter Plates: Use sterile, U-bottomed 96-well plates.

  • Assay Procedure:

    • Serial Dilution: Perform a two-fold serial dilution of the antibiotic stock solution across the wells of the microtiter plate using the appropriate broth medium. The final volume in each well should be 50 µL.

    • Inoculation: Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

    • Controls:

      • Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).

      • Sterility Control: A well containing only broth (no bacteria or antibiotic).

    • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air. For CO₂-requiring organisms, incubate in a 5% CO₂ atmosphere.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or with a plate reader.

Mandatory Visualization

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antibiotic Stock Solution D Serial Dilution of Antibiotic A->D B Culture Bacteria (0.5 McFarland) E Inoculation of Bacteria B->E C Prepare Broth Medium C->D C->E F Incubation (35-37°C, 16-20h) E->F G Visual/Instrumental Reading F->G H Determine MIC G->H Vancomycin_MoA cluster_cell_wall Bacterial Cell Wall Synthesis PBP Penicillin-Binding Proteins (PBPs) Crosslinking Transpeptidation (Cross-linking) PBP->Crosslinking Catalyzes Peptidoglycan Peptidoglycan Precursors (D-Ala-D-Ala termini) Peptidoglycan->PBP Substrate for CellWall Stable Cell Wall Crosslinking->CellWall Forms Vancomycin Vancomycin Vancomycin->Peptidoglycan Binds to D-Ala-D-Ala Vancomycin->Crosslinking Inhibits Linezolid_MoA cluster_ribosome Bacterial Protein Synthesis Ribosome_50S 50S Ribosomal Subunit InitiationComplex 70S Initiation Complex Ribosome_50S->InitiationComplex Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->InitiationComplex Protein Protein Synthesis InitiationComplex->Protein Linezolid Linezolid Linezolid->Ribosome_50S Binds to P site of 23S rRNA Linezolid->InitiationComplex Prevents Formation

References

Safety Operating Guide

Navigating the Safe Disposal of Pyralomicin 2b: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel compounds like Pyralomicin 2b are paramount for ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing from established best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The selection of PPE should be based on the concentration and quantity of the substance being handled.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and disposed of properly after.
Skin Protection Laboratory coat, long-sleeved clothing.Minimizes the risk of skin exposure.
Respiratory Use in a well-ventilated area. A dust respirator may be necessary if generating dust.Reduces the risk of inhalation.[1]

In the event of a spill, immediately clear the area of all personnel and move upwind.[1] Control personal contact with the substance using the prescribed PPE and prevent the spillage from entering drains, sewers, or water courses.[1] For minor spills, clean up immediately using dry procedures to avoid generating dust.[1] For major spills, alert the appropriate emergency services.

Experimental Protocols: Waste Disposal Procedure

The proper disposal of this compound requires a systematic approach to waste segregation, containment, and labeling. As no specific safety data sheet (SDS) for this compound is publicly available, these guidelines are based on general best practices for handling similar chemical compounds in a laboratory setting.

Step 1: Waste Segregation

  • Solid Waste: Includes contaminated consumables such as gloves, pipette tips, and empty vials. These should be collected in a designated, leak-proof container lined with a biohazard bag if the research involves biological agents.[2]

  • Liquid Waste: Includes solutions containing this compound. This waste must be collected in a separate, clearly labeled, and sealed container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container.

Step 2: Container Selection and Management

  • Choose Compatible Containers: Waste must be stored in containers made of a material compatible with this compound and any solvents used.[1] For solid waste, a clearly labeled, sealable plastic bag or a lined metal can is appropriate.[1] Liquid waste should be stored in a tightly sealed, compatible container.[1]

  • Secondary Containment: It is highly recommended to use secondary containment to prevent the spread of material in case of a leak.

Step 3: Labeling

  • Clear and Accurate Labeling: All waste containers must be clearly labeled with their contents and approximate concentrations.[1] The label should include the chemical name, "this compound," and any other components of the waste mixture.

  • Date of Accumulation: The date when the waste is first added to the container should be clearly marked.[1]

Step 4: Storage and Disposal

  • Temporary Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Professional Disposal: The final disposal of this compound waste must be conducted by a licensed and approved waste disposal plant.[3][4][5] Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste contractor to arrange for pickup and disposal.

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagram illustrates the key decision-making and operational steps involved in the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Final Disposal Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Solid Waste Solid Waste Segregate Waste->Solid Waste Liquid Waste Liquid Waste Segregate Waste->Liquid Waste Sharps Waste Sharps Waste Segregate Waste->Sharps Waste Select Container Select Container Solid Waste->Select Container Liquid Waste->Select Container Sharps Waste->Select Container Label Container Label Container Select Container->Label Container Store Securely Store Securely Label Container->Store Securely Contact EHS/Waste Vendor Contact EHS/Waste Vendor Store Securely->Contact EHS/Waste Vendor Professional Disposal Professional Disposal Contact EHS/Waste Vendor->Professional Disposal

Caption: Workflow for the proper disposal of this compound.

Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) before handling or disposing of any chemical. If an SDS for this compound becomes available, its specific recommendations should be followed.

References

Essential Safety and Logistical Information for Handling Pyralomicin 2b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Pyralomicin 2b in a laboratory setting. As a novel antibiotic with a pyrimidine-containing structure, stringent adherence to safety protocols is crucial to ensure personnel safety and prevent environmental contamination.

Hazard Identification and General Precautions

While a specific Safety Data Sheet (SDS) for this compound is not currently available, the following precautions are derived from data on structurally similar pyrimidine-based compounds and general best practices for handling novel antibiotic agents. This compound should be treated as a potentially hazardous substance.

Potential Hazards:

  • Harmful if swallowed.

  • May cause skin and eye irritation.

  • May cause respiratory irritation if inhaled.

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust or aerosols.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Immediately change any contaminated clothing.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and disposed of as contaminated waste after.
Skin and Body Protection Laboratory coat, long-sleeved clothing.Minimizes the risk of skin exposure.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if generating dust or aerosols.Reduces the risk of inhalation.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather All Necessary Materials prep_workspace->prep_materials handle_weigh Weigh this compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate Experiment Complete cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste cleanup_segregate->cleanup_dispose post_doff Doff PPE cleanup_dispose->post_doff Final Step post_wash Wash Hands Thoroughly post_doff->post_wash

Figure 1. Standard operational workflow for handling this compound.

Spill Management

In the event of a spill, adhere to the following procedures:

  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Don the appropriate PPE as outlined above.

  • Contain: For solid spills, carefully sweep or vacuum the material into a suitable, closed container for disposal, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and the potential development of antibiotic resistance.

Waste TypeDisposal Protocol
Solid Waste (e.g., contaminated gloves, pipette tips, weighing paper) Collect in a designated, clearly labeled hazardous waste container.
Liquid Waste (e.g., unused stock solutions, contaminated media) Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.
Sharps (e.g., needles, syringes) Dispose of in a designated sharps container.

General Disposal Guidelines:

  • All waste contaminated with this compound should be treated as hazardous chemical waste.[1]

  • Segregate antibiotic waste from other laboratory waste streams.[2]

  • Ensure all waste containers are properly labeled with "Hazardous Waste," the full chemical name, and any known hazard symbols.[3]

  • Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[4]

  • Arrange for pickup and disposal by a certified hazardous waste management company in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[2]

Logical Flow for Waste Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in Labeled Hazardous Solid Waste Container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_waste Yes sharp_waste Dispose in Sharps Container is_sharp->sharp_waste Yes store Store in Designated Hazardous Waste Area is_sharp->store No (Consult EHS) solid_waste->store liquid_waste->store sharp_waste->store dispose Arrange for Professional Hazardous Waste Disposal store->dispose

Figure 2. Decision workflow for this compound waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.